molecular formula C8H14 B7767660 1-Octyne CAS No. 32073-03-3

1-Octyne

Cat. No.: B7767660
CAS No.: 32073-03-3
M. Wt: 110.20 g/mol
InChI Key: UMIPWJGWASORKV-UHFFFAOYSA-N
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Description

1-Octyne is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-1-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UMIPWJGWASORKV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID9060863
Record name 1-Octyne
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Molecular Weight

110.20 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1-Octyne
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Vapor Pressure

13.6 [mmHg]
Record name 1-Octyne
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CAS No.

629-05-0, 32073-03-3
Record name 1-Octyne
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Record name 1-Octyne
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Record name 1-OCTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-octyne (B150090), a terminal alkyne with significant applications in organic synthesis. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols for key property determination and visualizations to illustrate workflows.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][2][3] It is a nonpolar molecule, which dictates its solubility and other physical behaviors.[4] As a terminal alkyne, it participates in a variety of organic reactions, including halogenation, hydration, oxidative cleavage, hydrogenation, and polymerization, making it a valuable precursor in the synthesis of more complex molecules.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₁₄[2][5][6]
Molecular Weight 110.20 g/mol [5][6]
Appearance Clear colorless to yellow liquid[1][2][3]
Odor Ethereal and sweet, remotely resembling Myrcene[1]
Density 0.747 g/mL at 25 °C[1][7]
Boiling Point 127-128 °C[1][7]
Melting Point -80 °C[1][7]
Flash Point 17 °C (62.6 °F)[6][8]
Vapor Pressure 37.7 mmHg at 37.7 °C[2][7]
Refractive Index (n²⁰/D) 1.416[1][7]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Immiscible/Negligible[1][3][4]
Alcohol (Ethanol) Miscible[1][2][3]
Ether Miscible[1][2][4]
Other Organic Solvents (e.g., Benzene, Hexane) Generally Soluble[4]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReferences
¹H NMR (in CDCl₃) δ ~2.18 ppm (triplet, 2H, propargylic CH₂), δ ~1.92 ppm (triplet, 1H, acetylenic CH), δ ~1.2-1.6 ppm (multiplet, 8H, alkyl CH₂), δ ~0.90 ppm (triplet, 3H, methyl CH₃)[9]
¹³C NMR Signals for eight distinct carbon atoms.[5]
Infrared (IR) Spectroscopy ~3313 cm⁻¹ (alkynyl C-H stretch), ~2119 cm⁻¹ (C≡C stretch)[10]
Mass Spectrometry (MS) Molecular Ion [M]⁺ at m/z 110[11]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.

Materials:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • This compound sample

  • Heating oil (e.g., mineral oil or silicone oil)

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Add a small amount of this compound (approximately 0.5 mL) into the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil surrounds the test tube.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This will create convection currents that ensure uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, it can be determined by measuring the mass of a known volume.

Materials:

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Thermometer

Procedure:

  • Ensure the pycnometer or graduated cylinder is clean and dry.

  • Measure and record the mass of the empty pycnometer or graduated cylinder using an analytical balance.

  • Carefully add a known volume of this compound (e.g., 5 mL) to the pycnometer or graduated cylinder. Record the exact volume.

  • Measure and record the mass of the pycnometer or graduated cylinder containing the this compound.

  • Measure and record the temperature of the this compound.

  • Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the container with the liquid.

  • Calculate the density using the formula: Density = Mass / Volume.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, a "neat" spectrum can be obtained by placing a thin film of the liquid between two salt plates.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Solvent for cleaning (e.g., acetone (B3395972) or dichloromethane)

  • Kimwipes

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe, then allow them to dry completely.

  • Using a Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂, H₂O).

  • Acquire the IR spectrum of the this compound sample.

  • After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

Materials:

  • NMR spectrometer

  • NMR tube and cap

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS - often included in the deuterated solvent)

Procedure:

  • Prepare a dilute solution of the this compound sample in the deuterated solvent. A typical concentration is 5-25 mg of the compound in 0.6-0.7 mL of solvent.

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's instructions.

  • Place the sample into the NMR spectrometer.

  • The spectrometer will be "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual representation of its key chemical reactions.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Verify Purity Density Density Measurement Purification->Density Solubility Solubility Testing Purification->Solubility IR IR Spectroscopy Purification->IR Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

Chemical_Reactions cluster_addition Addition Reactions cluster_other Other Key Reactions Octyne This compound Halogenation Halogenation (e.g., + Br₂) Octyne->Halogenation Hydrogenation Hydrogenation (e.g., + H₂/Pd) Octyne->Hydrogenation Hydration Hydration (e.g., + H₂O, H⁺, HgSO₄) Octyne->Hydration Deprotonation Deprotonation (e.g., + NaNH₂) Octyne->Deprotonation Polymerization Polymerization Octyne->Polymerization Nucleophilic_Addition Nucleophilic_Addition Deprotonation->Nucleophilic_Addition Forms Acetylide Anion for Nucleophilic Addition

Caption: Key chemical reactions involving this compound as a precursor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Octyne (B150090): Molecular Structure, Properties, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of this compound, a terminal alkyne of significant interest in organic synthesis and as a building block in the development of novel chemical entities. This document details its molecular structure, physicochemical properties, and characteristic spectroscopic data, offering a foundational resource for its application in research and development.

Molecular Structure and Formula

This compound, also known as hexylacetylene, is an aliphatic hydrocarbon characterized by a terminal triple bond. This structural feature is the primary determinant of its chemical reactivity.

  • Chemical Name: this compound[1]

  • Synonyms: oct-1-yne, Hexylacetylene[1][2]

  • Molecular Formula: C₈H₁₄[1][2][3][4][5]

  • Molecular Weight: 110.20 g/mol [1][4]

  • CAS Registry Number: 629-05-0[2][3]

  • Linear Formula: CH₃(CH₂)₅C≡CH[6]

  • SMILES: CCCCCCC#C[1]

  • InChI Key: UMIPWJGWASORKV-UHFFFAOYSA-N[1][2]

The molecule consists of an eight-carbon chain with a carbon-carbon triple bond located at the C-1 position.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[6][7][8] It is a highly flammable substance and should be handled with appropriate safety precautions.[1][8] Key physical and chemical properties are summarized in the table below.

PropertyValue
Appearance Clear colorless to yellow liquid[6][7][8]
Boiling Point 127-128 °C[7]
Melting Point -80 °C[7]
Density 0.747 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.416[7]
Vapor Pressure 13.6 mmHg[1]
Flash Point 16 °C (60.8 °F) - closed cup
Solubility Immiscible with water; Miscible with alcohol, ether, and other organic solvents[7][8]

Chemical Reactivity and Synthesis

The terminal alkyne group in this compound is highly reactive and participates in a variety of organic reactions. It is a key precursor for the synthesis of monohalogen-substituted alkenes and dihalogen-substituted alkanes.[6][7] Common reactions include halogenation, hydration, oxidative cleavage, hydrogenation, and hydrohalogenation.[7][9]

Two common laboratory-scale synthesis methods for this compound are:

  • Dehydrohalogenation of a vicinal dihalide using a strong base like sodium amide.[6]

  • Reaction of methyl hexyl ketone with phosphorus pentachloride, followed by hydrolysis and treatment with sodamide.[3][7]

synthesis_workflow cluster_0 Method 1: From n-Octene cluster_1 Method 2: From Methyl Hexyl Ketone A1 n-Octene B1 Bromination A1->B1 C1 Dibromo-octane B1->C1 D1 Debromination (KOH) C1->D1 E1 This compound D1->E1 A2 Methyl Hexyl Ketone B2 Reaction with PCl5 A2->B2 C2 Intermediate B2->C2 D2 Hydrolysis & Sodamide C2->D2 E2 This compound D2->E2

Caption: Synthetic pathways for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected signals in key spectroscopic techniques.

Infrared (IR) Spectroscopy

Functional GroupWavenumber (cm⁻¹)
≡C-H (alkyne) stretch~3300
C-H (alkane) stretch~2850-2960
C≡C (alkyne) stretch~2100-2260

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.18Triplet2H-CH₂-C≡CH
~1.92Triplet1H-C≡CH
~1.52Multiplet2H-CH₂-CH₂-C≡CH
~1.25-1.40Multiplet6H-(CH₂)₃-CH₃
~0.89Triplet3H-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)

Chemical Shift (δ) ppmAssignment
~84.1-C≡CH
~68.2-C≡CH
~31.4C4
~28.6C5
~28.5C3
~22.6C6
~18.4C2 (-CH₂-C≡)
~14.1C1 (-CH₃)

Mass Spectrometry (MS)

m/zInterpretation
110Molecular Ion [M]⁺
95[M - CH₃]⁺
81[M - C₂H₅]⁺
67[M - C₃H₇]⁺
53[M - C₄H₉]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

  • Sample Preparation: A thin film of neat this compound liquid is prepared by placing one drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[10]

  • Instrument Setup: The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean plates is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.[10] The background is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[10] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[10]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).[10] Standard pulse sequences are used for data collection.

experimental_workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample Dissolve 5-10mg in CDCl3 NMR_Tube Transfer to NMR Tube NMR_Sample->NMR_Tube NMR_Acquire Acquire Spectra (¹H & ¹³C) NMR_Tube->NMR_Acquire IR_Sample Place drop on KBr plate IR_Film Form thin film with second plate IR_Sample->IR_Film IR_Acquire Acquire Spectrum (4000-400 cm⁻¹) IR_Film->IR_Acquire

Caption: General experimental workflow for spectroscopic analysis.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis.[5][9] Its terminal alkyne functionality allows for participation in powerful carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Negishi couplings, after appropriate functionalization. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[5][11] The reactivity of the triple bond also makes it a candidate for use in click chemistry reactions and as a probe in chemical biology.

References

An In-depth Technical Guide to the Synthesis of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090) is a terminal alkyne that serves as a crucial building block in organic synthesis. Its linear eight-carbon chain, terminating in a reactive triple bond, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The ability to introduce the octynyl group into various molecular scaffolds is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a detailed overview of the core synthetic pathways to this compound, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

There are three primary and well-established methodologies for the synthesis of this compound:

  • Dehydrohalogenation of Dihalooctanes: This classic method involves the elimination of two equivalents of hydrogen halide from a vicinal (1,2-) or geminal (1,1-) dihalooctane using a strong base. The dihalide precursors are typically prepared from the corresponding alkene, 1-octene (B94956).

  • Synthesis from 2-Octanone (B155638): This pathway transforms a readily available ketone into the desired terminal alkyne through a two-step process involving reaction with a halogenating agent followed by elimination.

  • Alkylation of Acetylene (B1199291): This approach builds the this compound molecule by creating a new carbon-carbon bond between the acetylide anion and a suitable six-carbon alkyl halide.

Pathway 1: Dehydrohalogenation of Dihalooctanes

This is a robust and frequently employed method for the synthesis of terminal alkynes. The overall process begins with the halogenation of 1-octene to produce a 1,2-dihalooctane, which is then subjected to a double dehydrohalogenation reaction using a strong base.

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Double Dehydrohalogenation A 1-Octene B 1,2-Dibromooctane (B3054993) A->B Br2, CCl4 C 1,2-Dibromooctane D This compound C->D 1. NaNH2 (excess), liq. NH3 2. H2O

Caption: Workflow for the synthesis of this compound via dehydrohalogenation.

Quantitative Data
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
11-OcteneN-Bromosuccinimide, Benzoyl PeroxideCCl4Reflux (77)1~65 (monobrominated octenes)[1]
21,2-DibromooctanePotassium Hydroxide, Tetraoctylammonium BromidePetroleum Ether75-95N/A
24,5-DibromooctaneSodium Amide (NaNH2)Liquid Ammonia (B1221849)-332-475-85 (analogous reaction)[2]
Experimental Protocols

Step 1: Synthesis of 1,2-Dibromooctane from 1-Octene (General Procedure)

This protocol is based on the standard bromination of alkenes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane. The reaction should be protected from light to prevent radical side reactions.

  • Addition of Bromine: Slowly add a solution of bromine (Br2) in the same solvent to the stirred solution of 1-octene. The addition is typically carried out at room temperature or below.

  • Reaction Monitoring: The disappearance of the characteristic red-brown color of bromine indicates the completion of the reaction.

  • Work-up: Upon completion, the solvent is removed under reduced pressure to yield crude 1,2-dibromooctane.

  • Purification: The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound from 1,2-Dibromooctane (General Procedure)

This protocol is based on the double dehydrohalogenation of vicinal dihalides.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, suspend sodium amide (NaNH2, at least 2 equivalents) in liquid ammonia.

  • Addition of Dihalide: Slowly add a solution of 1,2-dibromooctane in a minimal amount of an inert solvent (e.g., diethyl ether) to the stirred sodium amide suspension.

  • Reaction: The reaction mixture is stirred for several hours at the temperature of liquid ammonia (-33 °C).

  • Quenching: The reaction is carefully quenched by the slow addition of water or an aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent like diethyl ether.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed by distillation.

  • Purification: The crude this compound is purified by fractional distillation.

Pathway 2: Synthesis from 2-Octanone

This method provides an alternative route to this compound starting from a ketone. The key steps involve the formation of a vinyl halide intermediate, followed by elimination.

Experimental Workflow

G A 2-Octanone B Vinyl Halide Intermediate A->B PCl5, Benzene C This compound B->C Potassium tert-butylate, 18-crown-6 (B118740), Petroleum Ether

Caption: Workflow for the synthesis of this compound from 2-octanone.

Quantitative Data
StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
12-OctanonePCl5BenzeneAmbient1226[3]
2Vinyl Halide IntermediatePotassium tert-butylate, 18-crown-6Petroleum Ether801262[3]
Experimental Protocol

This protocol is based on the cited reaction conditions.[3]

Step 1: Synthesis of the Vinyl Halide Intermediate

  • Reaction Setup: In a flask suitable for reactions under an inert atmosphere, dissolve 2-octanone in benzene.

  • Addition of PCl5: Carefully add phosphorus pentachloride (PCl5) to the solution. The reaction is typically stirred at ambient temperature.

  • Reaction: The mixture is stirred for 12 hours.

  • Work-up and Isolation: The reaction mixture is carefully worked up to isolate the crude vinyl halide intermediate. Specific work-up procedures would need to be developed based on the reaction scale and safety considerations.

Step 2: Synthesis of this compound

  • Reaction Setup: The crude vinyl halide intermediate is dissolved in petroleum ether.

  • Addition of Base and Crown Ether: Potassium tert-butylate and 18-crown-6 are added to the solution. The crown ether is used to enhance the reactivity of the alkoxide base.

  • Reaction: The mixture is heated to 80 °C and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, quenched, and the this compound product is extracted. Purification is achieved by fractional distillation.

Pathway 3: Alkylation of Acetylene

This is a powerful and versatile method for the synthesis of terminal alkynes. It involves the deprotonation of acetylene to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with a primary alkyl halide.

Experimental Workflow

G A Acetylene B Sodium Acetylide A->B NaNH2, liq. NH3 C This compound B->C 1-Bromohexane (B126081)

Caption: Workflow for the synthesis of this compound via alkylation of acetylene.

Quantitative Data
ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-Pentyne, 1-BromohexaneSodium Amide (NaNH2)Diethyl EtherReflux475-85 (analogous reaction)N/A

Note: The data presented is for an analogous reaction involving the alkylation of an acetylide. Specific data for the synthesis of this compound from acetylene and 1-bromohexane was not found.

Experimental Protocol

This protocol is adapted from the synthesis of a related internal alkyne and general procedures for acetylide alkylation.

  • Formation of Sodium Acetylide:

    • Reaction Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a stirrer, condense acetylene gas into liquid ammonia containing sodium amide (NaNH2). The formation of the sodium acetylide precipitate will be observed.

  • Alkylation:

    • Addition of Alkyl Halide: Slowly add 1-bromohexane to the stirred suspension of sodium acetylide in liquid ammonia.

    • Reaction: The reaction mixture is stirred for several hours, allowing the ammonia to reflux.

  • Work-up:

    • Quenching: Carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.

    • Extraction: After the ammonia has evaporated, extract the aqueous residue with an organic solvent such as diethyl ether.

  • Purification:

    • Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous salt, filter, and remove the solvent by distillation.

    • Final Purification: Purify the crude this compound by fractional distillation.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of method will often depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity. The dehydrohalogenation of dihalooctanes is a high-yielding route, particularly when starting from the readily available 1-octene. The synthesis from 2-octanone offers an alternative from a different functional group precursor. The alkylation of acetylene is a fundamentally important method for building carbon chains and provides a direct route to this compound from simple starting materials. For all methods, careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity this compound suitable for further applications in research and development.

References

Reactivity Profile of the Terminal Alkyne in 1-Octyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1-Octyne (B150090) (CH₃(CH₂)₅C≡CH) is a linear terminal alkyne that serves as a versatile and fundamental building block in organic synthesis.[1] Its reactivity is dominated by the terminal alkyne functional group, which features an acidic sp-hybridized C-H proton and an electron-rich triple bond.[1][2] This unique combination allows this compound to participate in a wide array of chemical transformations, including deprotonation to form a potent nucleophile, metal-catalyzed cross-coupling reactions, cycloadditions, and electrophilic additions. These reactions are pivotal in the construction of complex molecular architectures, making this compound a valuable precursor in the synthesis of pharmaceutical intermediates, agrochemicals, and specialized polymers.[3][4][5] This guide provides a comprehensive technical overview of the reactivity profile of this compound, detailing key reaction pathways, experimental protocols, and quantitative data to support its application in research and development.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by two features of its terminal alkyne group: the acidity of the acetylenic hydrogen and the high electron density of the C≡C triple bond.[2]

Acidity of the Terminal Proton

The hydrogen atom attached to the sp-hybridized carbon of this compound is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) hybridized carbons.[6][7] This enhanced acidity, with a pKa of approximately 25, is attributed to the high s-character (50%) of the sp orbital.[1][7][8] The s-orbital holds electrons closer to the nucleus, thus stabilizing the resulting conjugate base, the octynide anion (CH₃(CH₂)₅C≡C⁻).[7]

This acidity allows for facile deprotonation by a strong base, such as sodium amide (NaNH₂) or organolithium reagents, to generate the octynide anion.[6][8][9] This anion is a powerful nucleophile, crucial for forming new carbon-carbon bonds.[1][9]

Reactions at the Triple Bond

The π-bonds of the alkyne are electron-rich, making them susceptible to electrophilic addition reactions, similar to alkenes.[8][10] However, alkynes are generally less reactive towards electrophiles than alkenes.[8] Key addition reactions include hydration, hydrohalogenation, and halogenation. Furthermore, the triple bond readily participates in metal-catalyzed coupling and cycloaddition reactions, which are cornerstones of modern synthetic chemistry.[1][10]

Quantitative Data Summary

Quantitative data provides a foundation for understanding and predicting the behavior of this compound in chemical reactions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₄ [1][11][12]
Molecular Weight 110.20 g/mol [5][12][13]
CAS Number 629-05-0 [1][5][13]
Boiling Point ~126 °C [1]
pKa (Terminal H) ~25 [1][8][14]

| Enthalpy of Vaporization (ΔvapH) | 35.83 kJ/mol |[11] |

Table 2: Key Reaction Conditions and Products

Reaction Type Reagents & Catalysts Product Type Regioselectivity
Deprotonation NaNH₂, n-BuLi Acetylide Anion N/A
Markovnikov Hydration H₂O, H₂SO₄, HgSO₄ Methyl Ketone (2-Octanone) Markovnikov
Anti-Markovnikov Hydration 1. BH₃-THF; 2. H₂O₂, NaOH Aldehyde (Octanal) Anti-Markovnikov
Sonogashira Coupling Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, Amine Base Disubstituted Alkyne N/A
CuAAC (Click Chemistry) Azide (B81097), Cu(I) Catalyst 1,2,3-Triazole N/A
Hydrohalogenation (1 eq.) HX (e.g., HBr) Vinyl Halide Markovnikov

| Hydrohalogenation (2 eq.) | HX (e.g., HBr) | Geminal Dihalide | Markovnikov |

Key Synthetic Transformations and Protocols

The following sections detail the most significant reactions involving the terminal alkyne of this compound, complete with generalized experimental protocols.

Deprotonation and Nucleophilic Alkylation

The formation of the octynide anion is a gateway to numerous synthetic pathways, most notably the formation of internal alkynes via Sₙ2 reactions with primary alkyl halides.[1][9]

G cluster_main Reactivity Pathways of this compound Octyne This compound CH₃(CH₂)₅C≡CH Deprotonation Deprotonation (Strong Base) Octyne->Deprotonation Addition Electrophilic & Cyclo-Additions Octyne->Addition Coupling Metal-Catalyzed Coupling Octyne->Coupling Acetylide Octynide Anion CH₃(CH₂)₅C≡C⁻ Deprotonation->Acetylide Hydration Hydration (H₂O, H⁺, Hg²⁺) Addition->Hydration Hydroboration Hydroboration-Oxidation (BH₃ then H₂O₂, OH⁻) Addition->Hydroboration Click CuAAC (Click) (R-N₃, Cu(I)) Addition->Click Sonogashira Sonogashira (Ar-X, Pd/Cu) Coupling->Sonogashira Alkylation Alkylation (Sₙ2) (R-X) Acetylide->Alkylation InternalAlkyne Internal Alkyne CH₃(CH₂)₅C≡C-R Alkylation->InternalAlkyne Ketone Ketone (2-Octanone) Hydration->Ketone Aldehyde Aldehyde (Octanal) Hydroboration->Aldehyde Triazole Triazole Click->Triazole ArylAlkyne Aryl-Alkyne CH₃(CH₂)₅C≡C-Ar Sonogashira->ArylAlkyne

Fig 1. Key reactivity pathways originating from the terminal alkyne of this compound.
Hydration Reactions: Ketone and Aldehyde Synthesis

The addition of water across the triple bond of this compound can be controlled to yield either a methyl ketone or an aldehyde, depending on the reagents used.[8]

The hydration of terminal alkynes like this compound in the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst follows Markovnikov's rule.[15][16] The initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding 2-octanone (B155638).[8][15][16]

G cluster_mech Mechanism: Mercury(II)-Catalyzed Hydration Start This compound + Hg²⁺ Intermediate1 Vinylic Carbocation (Mercury-containing) Start->Intermediate1 Electrophilic Addition Attack Nucleophilic Attack by H₂O Intermediate1->Attack Intermediate2 Protonated Enol Attack->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation Enol Organomercury Enol Deprotonation->Enol Protonolysis Protonolysis (H⁺ replaces Hg²⁺) Enol->Protonolysis EnolFinal Enol Intermediate Protonolysis->EnolFinal Taut Keto-Enol Tautomerization EnolFinal->Taut Product 2-Octanone (Ketone Product) Taut->Product

Fig 2. Simplified mechanism for the formation of 2-octanone from this compound.

To synthesize the corresponding aldehyde (octanal), an anti-Markovnikov addition of water is required. This is achieved via a two-step hydroboration-oxidation sequence.[8] Borane (BH₃) adds across the triple bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product.[8][16]

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Reaction Setup: A dry, nitrogen-flushed flask is charged with this compound dissolved in anhydrous THF. The flask is cooled in an ice bath.

  • Hydroboration: A solution of borane-THF complex (BH₃-THF) is added dropwise to the stirred solution over 5-10 minutes, maintaining the temperature at 0-5 °C.

  • Stirring: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the vinylborane (B8500763) intermediate.

  • Oxidation: The flask is cooled again in an ice bath. A solution of 3M aqueous sodium hydroxide (B78521) (NaOH) is added, followed by the slow, careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be kept below 20 °C during this exothermic step.

  • Work-up: The mixture is stirred at room temperature for another hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude octanal, which can be purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and is typically run in the presence of an amine base.[17][18][20] This reaction is fundamental in drug discovery and materials science for synthesizing conjugated enynes and arylalkynes.[18][19]

G cluster_workflow Experimental Workflow: Sonogashira Coupling Setup 1. Setup - Dry, inert flask (N₂/Ar) - Add Aryl Halide, Pd Catalyst,  Cu(I) salt, and solvent. Reagents 2. Reagent Addition - Add amine base (e.g., Et₃N) - Add this compound dropwise. Setup->Reagents Reaction 3. Reaction - Stir at specified temp  (e.g., RT to reflux) - Monitor by TLC/GC. Reagents->Reaction Workup 4. Work-up - Filter off salts - Dilute with solvent - Wash with aq. solution. Reaction->Workup Purify 5. Purification - Dry organic layer - Evaporate solvent - Purify (chromatography). Workup->Purify

Fig 3. A generalized workflow for performing a Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Catalyst Preparation: To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) cocatalyst (e.g., CuI), the aryl/vinyl halide, and an appropriate solvent (e.g., THF or DMF).

  • Reagent Addition: Add the amine base (e.g., triethylamine (B128534) or diisopropylamine), followed by the dropwise addition of this compound.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, and its progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate (B1210297), and filtered to remove the amine hydrohalide salt. The filtrate is washed with water or a mild aqueous acid, then with brine.

  • Isolation: The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[21]

Cycloaddition: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a key substrate in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC).[22][23] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an organic azide.[22][23] The reaction is highly efficient, selective, and biocompatible, making it invaluable for bioconjugation, drug discovery, and materials science.[23][24][25][26]

G cluster_logic Logic in Drug Discovery via Click Chemistry BuildingBlock This compound (Alkyne Handle) ClickReaction CuAAC 'Click' Reaction (Cu(I) catalyst) BuildingBlock->ClickReaction MoleculeA Molecule A (e.g., Biomolecule, Drug Scaffold) AzideHandle Introduce Azide Handle (R-N₃) MoleculeA->AzideHandle MoleculeB Molecule B (e.g., Fluorophore, Targeting Ligand) MoleculeB->AzideHandle AzideHandle->ClickReaction Conjugate Conjugated Molecule (A-Triazole-B) ClickReaction->Conjugate

Fig 4. Conceptual use of this compound in bioconjugation via click chemistry.

Experimental Protocol: CuAAC (Click Chemistry)

  • Reaction Setup: In a reaction vessel, dissolve the organic azide and this compound in a suitable solvent system. This can range from organic solvents (e.g., THF, t-BuOH) to aqueous solutions, often as a mixture (e.g., t-BuOH/H₂O).[23]

  • Catalyst Preparation: The Cu(I) catalyst is typically generated in situ. Add a source of copper(II), such as copper(II) sulfate (CuSO₄), followed by a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species. A stabilizing ligand like TBTA may also be included to protect the catalyst and improve efficiency.[25]

  • Reaction Conditions: The mixture is stirred at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. Progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The resulting triazole product can be purified by chromatography or recrystallization if necessary.

Conclusion

This compound exhibits a rich and versatile reactivity profile centered on its terminal alkyne moiety. The acidity of its terminal proton allows for its conversion into a strong carbon-centered nucleophile, enabling the construction of higher-order alkynes. Simultaneously, the electron-rich triple bond undergoes a variety of powerful transformations, including regioselective hydration, Sonogashira cross-coupling, and highly efficient click cycloadditions. The reliability and predictability of these reactions have established this compound as an indispensable tool for chemists in academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of this reactivity is essential for leveraging this compound to its full potential in the synthesis of novel and complex molecules.

References

An In-depth Technical Guide to 1-Octyne (CAS 629-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne, identified by the CAS number 629-05-0, is a terminal alkyne with the chemical formula C₈H₁₄.[1][2] This colorless to pale yellow liquid is a versatile building block in organic synthesis, finding applications in the development of pharmaceutical intermediates and specialty chemicals.[3][4] Its reactivity, attributed to the terminal triple bond, allows for a variety of chemical transformations, making it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and biological activity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[5][6]
Melting Point -79.3 to -80 °C[5][6]
Boiling Point 126.3 to 128 °C[5][6]
Density 0.747 g/mL at 25 °C[5]
Vapor Pressure 13.6 mmHg at 25 °C[7]
Flash Point 17 °C (62.6 °F)[6]
Solubility Miscible with alcohol and ether; Insoluble in water.[5]
Refractive Index (n²⁰/D) 1.416[5]

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

From 1-Bromooctane (B94149) via Elimination

This method involves the dehydrohalogenation of 1-bromooctane using a strong base, such as sodium amide (NaNH₂). The reaction proceeds via an E2 mechanism.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide (1.2 equivalents) in anhydrous mineral oil or a high-boiling inert solvent.

  • Addition of Alkyl Halide: While stirring vigorously under a nitrogen atmosphere, slowly add 1-bromooctane (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 150-160 °C for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or ethanol (B145695) to decompose any unreacted sodium amide.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and purify by fractional distillation to yield this compound.

From 1-Octene (B94956) via Bromination and Dehydrobromination

This two-step synthesis first converts 1-octene to 1,2-dibromooctane (B3054993), which is then subjected to double dehydrobromination.

Step 1: Bromination of 1-Octene

  • Reaction Setup: Dissolve 1-octene (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask protected from light.

  • Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: Once the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 1,2-dibromooctane.

Step 2: Double Dehydrobromination of 1,2-Dibromooctane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude 1,2-dibromooctane (1.0 equivalent) and a strong base such as potassium hydroxide (B78521) (excess, e.g., 3-4 equivalents) in a high-boiling solvent like ethylene (B1197577) glycol or mineral oil.[5]

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.

  • Isolation and Purification: After cooling, dilute the reaction mixture with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation to afford this compound.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound makes it a valuable precursor in various coupling reactions that are pivotal in medicinal chemistry and drug discovery.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is instrumental in the synthesis of substituted alkynes, which are common motifs in pharmaceutical compounds.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Reagents and Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 2-5 mol%), and the aryl halide (e.g., iodobenzene, 1.0 equivalent).

  • Solvent and Base: Add a degassed solvent such as triethylamine (B128534) (which also acts as the base) or a mixture of toluene/triethylamine.

  • Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or GC.[1]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to yield the coupled product.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base This compound This compound Coupled_Product Coupled Product (Aryl-Octyne) This compound->Coupled_Product Aryl_Halide Aryl Halide (e.g., Iodobenzene) Aryl_Halide->Coupled_Product Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Coupled_Product Cu_Catalyst CuI Cu_Catalyst->Coupled_Product Base Base (e.g., Triethylamine) Base->Coupled_Product

Figure 1: Sonogashira Coupling Workflow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[9][10] This "click chemistry" reaction is widely used in bioconjugation, drug discovery, and materials science for its reliability and mild reaction conditions.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

  • Reaction Setup: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in water.

  • Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Triazole_Product 1,2,3-Triazole Product This compound->Triazole_Product Azide Azide (e.g., Benzyl Azide) Azide->Triazole_Product Cu_Catalyst CuSO₄ + Sodium Ascorbate Cu_Catalyst->Triazole_Product

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Biological Activity: Mechanism-Based Inhibition of Alkane Hydroxylase (AlkB)

This compound has been identified as a mechanism-based inactivator of the non-heme di-iron monooxygenase, alkane hydroxylase (AlkB), from Pseudomonas putida GPo1.[7][11] This enzyme is responsible for the hydroxylation of medium-chain alkanes.

The proposed mechanism involves the oxidation of this compound by the activated di-iron center of AlkB to a highly reactive intermediate, an oxirene (B85696). This oxirene is unstable and rapidly rearranges to a ketene (B1206846). The electrophilic ketene then covalently modifies nucleophilic residues within the active site of AlkB, leading to irreversible inactivation of the enzyme.[7][11] Mass spectrometry analysis has shown a mass increase corresponding to an octanoyl moiety on several residues of the inactivated enzyme.[7][11]

AlkB_Inhibition This compound This compound Oxidation Oxidation This compound->Oxidation AlkB_Active Active AlkB (Di-iron Center) AlkB_Active->Oxidation Oxirene Reactive Oxirene Intermediate Oxidation->Oxirene Rearrangement Rearrangement Oxirene->Rearrangement Ketene Electrophilic Ketene Rearrangement->Ketene Covalent_Modification Covalent Modification of Active Site Residues Ketene->Covalent_Modification AlkB_Inactive Inactive AlkB Covalent_Modification->AlkB_Inactive

Figure 3: Proposed Mechanism of AlkB Inhibition by this compound.

This mechanism-based inhibition highlights the potential of this compound and its derivatives as probes for studying enzyme mechanisms and as potential leads for the development of enzyme inhibitors.

Safety Information

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its rich chemistry, centered around the terminal alkyne, allows for the construction of complex molecules through powerful reactions like the Sonogashira coupling and CuAAC. Furthermore, its demonstrated biological activity as a mechanism-based inhibitor of AlkB opens avenues for its use in biochemical and medicinal chemistry research. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Octyne, a versatile terminal alkyne used in a variety of research and development applications, including organic synthesis and the development of pharmaceutical intermediates.[1] Adherence to strict safety protocols is essential when working with this highly flammable and potentially hazardous chemical.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic odor.[2] It is miscible with many organic solvents but has very low solubility in water.[3][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₄[5]
Molecular Weight110.20 g/mol [6]
Boiling Point127-128 °C[6]
Melting Point-80 °C[6]
Flash Point16 °C (closed cup)[5][6]
Lower Explosive Limit (LEL)0.8% (V)[5]
Relative Density0.746 g/mL at 25 °C[5]
Vapor Pressure50.26 hPa at 37.7 °C[5]
Water Solubility0.024 g/L[4][5]

Hazard Identification and Toxicology

This compound is classified as a highly flammable liquid and vapor and may be fatal if swallowed and enters the airways due to aspiration hazard.[2][5]

Table 2: Toxicological Data for this compound

TestResultSpeciesGuidelineSource(s)
Acute Oral Toxicity (LD50)> 2,000 mg/kgRatOECD Test Guideline 420[5]
Aspiration HazardCategory 1-GHS[2]

While comprehensive data on skin and eye irritation is limited, it is recommended to avoid all contact.[5] Vapors may form an explosive mixture with air, and the substance is incompatible with strong oxidizing agents.[5]

Experimental Protocols for Safety-Related Data

The quantitative safety data presented in this guide are determined by standardized experimental protocols. Understanding these methodologies is crucial for a comprehensive risk assessment.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.[7] It aims to identify a dose that causes evident toxicity without causing mortality.[7]

Methodology:

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.[8] Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

  • Main Study: Groups of at least five animals of a single sex (typically female rats) are dosed with the selected fixed dose.[7][8] The substance is administered as a single oral dose via gavage.[7]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[8] Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.[8]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[7]

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[6] The Pensky-Martens closed-cup method is commonly used for petroleum products and other liquids.[3]

Methodology:

  • Apparatus: A brass test cup with a close-fitting lid, a stirrer, and an ignition source is used.[9]

  • Procedure: The sample is placed in the test cup and heated at a slow, constant rate while being stirred.[5]

  • Ignition Test: The ignition source is periodically directed into the vapor space of the cup.[9]

  • Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[9]

Concentration Limits of Flammability of Chemicals (ASTM E681)

This test determines the lower and upper concentration limits of a vapor in the air that can propagate a flame.[10]

Methodology:

  • Apparatus: A closed vessel (typically a flask) equipped with an ignition source and a means to introduce and mix the chemical vapor and air.

  • Procedure: A known concentration of the chemical vapor is mixed with air in the vessel at a specific temperature and pressure.[11]

  • Ignition: The ignition source is activated, and the mixture is observed for flame propagation.[12]

  • Determination: The concentration range is varied to determine the minimum concentration (Lower Flammable Limit - LFL) and the maximum concentration (Upper Flammable Limit - UFL) at which flame propagation occurs.[4]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazards of this compound, strict adherence to safe handling practices and the use of appropriate PPE are mandatory.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13] Use explosion-proof electrical and ventilating equipment.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are required.[8]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[8]

    • Respiratory Protection: If working outside of a fume hood or if vapors are generated, a respirator with organic vapor cartridges is necessary.[8]

Storage Requirements

Proper storage of this compound is crucial to prevent fire and other incidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][13]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][13]

  • Grounding: All containers and transfer equipment must be grounded to prevent static discharge.[13]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air.[5]

  • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Firefighting Measures

This compound is highly flammable. In case of a fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[5] Water spray can be used to cool containers.[5] Firefighters should wear self-contained breathing apparatus.

Firefighting_Procedure start Fire Involving this compound small_fire Small Fire start->small_fire Assess Fire Size large_fire Large Fire start->large_fire Assess Fire Size extinguish Use CO2, Dry Powder, or Foam Extinguisher small_fire->extinguish evacuate Evacuate Area Immediately large_fire->evacuate cool_containers Use Water Spray to Cool Nearby Containers extinguish->cool_containers call_emergency Call Emergency Services evacuate->call_emergency scba Firefighters to Wear Self-Contained Breathing Apparatus call_emergency->scba Spill_Response_Procedure spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill (Manageable by Lab Personnel) assess->minor_spill Small major_spill Major Spill (Large Volume or High Risk) assess->major_spill Large ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator) minor_spill->ppe evacuate Evacuate the Area Immediately major_spill->evacuate ignite Eliminate All Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ventilate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate notify Notify Emergency Response Team evacuate->notify

References

A Comprehensive Technical Guide to the Solubility of 1-Octyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-octyne (B150090), a terminal alkyne of significant interest in organic synthesis and pharmaceutical development. This document summarizes known solubility data, offers a comprehensive experimental protocol for solubility determination, and visualizes the experimental workflow for clarity and reproducibility.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a nonpolar molecule due to its long hydrocarbon chain.[1] Consequently, it exhibits greater solubility in nonpolar organic solvents and is largely immiscible with polar solvents like water.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Most sources describe this compound as "miscible" with common organic solvents, which implies that it is soluble in all proportions. A specific quantitative value is, however, available for its solubility in water.

Table 1: Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityTemperature (°C)
WaterPolar Protic0.024 g/L25
Alcohols (e.g., Methanol, Ethanol)Polar ProticMiscible[2][3]Not Specified
Ether (e.g., Diethyl ether)Polar AproticMiscible[2][3]Not Specified
Hexane (B92381)NonpolarSoluble[1]Not Specified
Benzene (B151609)NonpolarSoluble[1]Not Specified
TolueneNonpolarSolubleNot Specified
AcetonePolar AproticMiscibleNot Specified

Note: "Miscible" indicates that the two liquids can be mixed in any ratio to form a homogeneous solution. "Soluble" in the context of hexane and benzene indicates a high degree of solubility, though quantitative limits are not specified in the cited literature.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute (e.g., this compound) in a liquid solvent. This protocol is based on the principle of reaching equilibrium saturation and then quantifying the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Syringes for sample injection

  • Vials with septa

Procedure:

  • Preparation of the Saturated Solution:

    • In a sealed container (e.g., a large vial or flask with a secure cap), add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a full day. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment. This will enable the separation of the undissolved this compound from the saturated solvent phase.

    • Carefully transfer the mixture to a separatory funnel, ensuring the temperature is maintained. Allow the layers to fully separate.

  • Sample Extraction and Preparation:

    • Carefully withdraw a precise volume of the saturated solvent (the top or bottom layer, depending on the relative densities) using a calibrated pipette. Be cautious not to disturb the interface or withdraw any of the undissolved this compound.

    • Transfer the known volume of the saturated solution to a volumetric flask and dilute it with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards using a suitable analytical method, such as GC-FID. Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of this compound.

    • Analyze the diluted sample of the saturated solution using the same analytical method.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or as a mass percentage.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Mix excess this compound with solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 Establish Saturation sep1 Cease agitation and allow phases to separate prep2->sep1 sep2 Transfer to separatory funnel sep1->sep2 ana1 Extract aliquot of saturated solvent phase sep2->ana1 ana2 Dilute sample to known volume ana1->ana2 ana3 Analyze by GC-FID (or other method) ana2->ana3 calc1 Determine concentration from calibration curve ana3->calc1 calc2 Calculate original solubility calc1->calc2

References

A Technical Guide to the Chemical Behavior of 1-Octyne: Reactions, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical behavior of 1-octyne (B150090) (n-hexylacetylene), a terminal alkyne widely employed in organic synthesis. Due to the reactivity of its carbon-carbon triple bond, this compound serves as a versatile building block for synthesizing a diverse range of organic compounds, from simple alkanes to complex heterocyclic structures, making it a valuable intermediate in pharmaceutical and materials science research.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid characterized by its terminal alkyne functional group.[1] This structure imparts distinct physical properties and chemical reactivity. It is miscible with common organic solvents like alcohol and ether but is immiscible with water.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄[3]
Molecular Weight 110.20 g/mol [1][2]
CAS Number 629-05-0[3]
Density 0.747 g/mL at 25 °C[2]
Boiling Point 127-128 °C[2]
Melting Point -80 °C[2]
Refractive Index (n²⁰/D) 1.416[2]
Vapor Pressure 37.7 mmHg at 37.7 °C[2]
Flash Point 16 °C (60.8 °F)[2]
Enthalpy of Vaporization 10.12 kcal/mol[4]

Core Chemical Reactivity and Synthetic Pathways

The terminal alkyne group in this compound is the center of its reactivity, readily undergoing addition reactions. Key transformations include hydrogenation, hydration, hydrohalogenation, and cycloaddition, each providing a pathway to distinct classes of molecules.

G cluster_start Starting Material cluster_products Reaction Products octyne This compound octene 1-Octene (B94956) octyne->octene Partial Hydrogenation (e.g., Lindlar's Cat.) octane n-Octane octyne->octane Complete Hydrogenation (e.g., Pd/C, H₂) ketone 2-Octanone (Ketone) octyne->ketone Hydration (Markovnikov) (Oxymercuration) aldehyde Octanal (Aldehyde) octyne->aldehyde Hydration (Anti-Markovnikov) (Hydroboration-Oxidation) vinyl_halide Vinyl Halide octyne->vinyl_halide Hydrohalogenation (H-X) triazole 1,2,3-Triazole octyne->triazole [3+2] Cycloaddition (CuAAC) octene->octane Hydrogenation

Caption: Key synthetic transformations starting from this compound.

Key Experimental Protocols and Data

This section details the methodologies for the principal reactions of this compound. The conditions and outcomes are summarized in Table 2.

Table 2: Summary of Key Reactions of this compound

ReactionReagentsCatalystProduct(s)SelectivityTypical YieldRef(s)
Complete Hydrogenation H₂ (gas)Pd/C or PtO₂n-OctaneN/AHigh (>95%)[5]
Partial Hydrogenation H₂ (gas)Lindlar's Catalyst1-Octenecis-AlkeneHigh (>90%)[5]
Hydrohalogenation HBr or HClNone2-Bromo-1-octeneMarkovnikovGood-
Hydration (Markovnikov) H₂O, H₂SO₄HgSO₄2-OctanoneMarkovnikovGood[6]
Hydration (Anti-Markovnikov) 1. BH₃-THF; 2. H₂O₂, NaOHNoneOctanalAnti-MarkovnikovHigh (>90%)[7]
CuAAC Cycloaddition Benzyl (B1604629) Azide (B81097), Sodium Ascorbate (B8700270)CuSO₄1-Benzyl-4-hexyl-1H-1,2,3-triazole1,4-RegioisomerExcellent (>95%)[8][9]
Hydrogenation (Complete and Partial)

Hydrogenation of this compound can be controlled to yield either the fully saturated alkane (n-octane) or the corresponding alkene (1-octene).

  • Complete Hydrogenation to n-Octane: Using a highly active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen gas leads to the complete reduction of the triple bond.

  • Partial Hydrogenation to 1-Octene: To stop the reaction at the alkene stage, a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), is used. This process exhibits syn-addition, yielding a cis-alkene, although for a terminal alkyne like this compound, this stereochemistry is not applicable. For terminal alkynes, stopping at the alkene can be challenging due to over-reduction.[5]

A nickel-based catalyst (NiC) has been shown to provide high selectivity for the hydrogenation of terminal alkynes to alkenes.[5]

  • Catalyst Preparation: A NiC catalyst is prepared via the chemical reduction of Ni(OAc)₂ with NaH in t-AmOH under a nitrogen atmosphere.[5]

  • Reaction Setup: The NiC catalyst is introduced into a reaction vessel under an inert atmosphere. The solvent (e.g., ethanol) and this compound are added.

  • Hydrogenation: The vessel is purged and then pressurized with hydrogen gas (e.g., 10-20 bar).[5] The reaction is stirred at room temperature.

  • Monitoring and Workup: The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product. For this compound, alkene selectivities can reach up to 90% at full conversion.[5]

G Experimental Workflow: Catalytic Hydrogenation prep Catalyst Preparation (e.g., NiC or Pd/C) setup Reaction Setup: - Add catalyst to flask - Add solvent & this compound - Seal vessel prep->setup purge Purge with Inert Gas (e.g., N₂ or Ar) setup->purge hydrogenate Introduce H₂ Gas (Set Pressure & Temp) purge->hydrogenate react Stir Reaction Mixture (Monitor by GC/TLC) hydrogenate->react workup Workup: 1. Filter Catalyst 2. Evaporate Solvent react->workup product Isolate Product (1-Octene or n-Octane) workup->product

Caption: Generalized workflow for the catalytic hydrogenation of this compound.

Hydration (Formation of Carbonyls)

The addition of water across the triple bond of this compound, followed by tautomerization, yields carbonyl compounds. The regioselectivity of the addition determines whether a ketone or an aldehyde is formed.

  • Markovnikov Hydration (Oxymercuration-Demercuration): This method produces a ketone. The reaction proceeds by adding water across the alkyne in the presence of a mercuric sulfate (B86663) catalyst in aqueous sulfuric acid.[6] The initial enol product rapidly tautomerizes to the more stable 2-octanone. This pathway avoids the rearrangements that can occur in simple acid-catalyzed hydration.[10][11]

  • Anti-Markovnikov Hydration (Hydroboration-Oxidation): This two-step sequence yields an aldehyde.[7] First, borane (B79455) (BH₃) adds across the triple bond, with the boron atom attaching to the terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to octanal.[12][13]

The following protocol is adapted from the hydroboration of 1-octene and illustrates the general procedure applicable to this compound.[14][15]

  • Hydroboration Step:

    • A dry, inert-atmosphere reaction flask containing this compound is cooled in an ice bath.

    • A solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred for an additional period (e.g., 45 minutes) to ensure the complete formation of the organoborane intermediate.[14]

  • Oxidation Step:

    • The reaction mixture is cooled again in an ice bath.

    • A solution of 3M sodium hydroxide (B78521) (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).[14] The temperature should be carefully controlled.

    • The mixture is then heated to reflux for a period (e.g., 45 minutes) to complete the oxidation.[14]

  • Isolation:

    • After cooling, the product is isolated via extraction with an organic solvent (e.g., ether).

    • The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude aldehyde product.[14]

Hydrohalogenation

The addition of hydrogen halides (HCl, HBr, HI) to this compound follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon of the triple bond. The reaction proceeds through a vinyl cation intermediate. Adding one equivalent of H-X yields a vinyl halide (e.g., 2-bromo-1-octene). The addition of a second equivalent results in a geminal dihalide (e.g., 2,2-dibromooctane).

G start This compound + H-Br ts1 Transition State 1 start->ts1 Protonation of π bond intermediate Vinyl Cation Intermediate (More Stable at C2) ts1->intermediate ts2 Transition State 2 intermediate->ts2 attack Nucleophilic Attack by Br⁻ product Product: 2-Bromo-1-octene ts2->product

Caption: Mechanism of Markovnikov hydrohalogenation of this compound.

[3+2] Cycloaddition: The CuAAC "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted 1,2,3-triazole.[8][9] This reaction is a cornerstone of "click chemistry" due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.[] It is extensively used in bioconjugation, drug discovery, and materials science.[17]

This general protocol is based on established methods for CuAAC reactions.[17][18]

  • Reagent Preparation: Prepare stock solutions of the alkyne (this compound), an azide (e.g., benzyl azide), copper(II) sulfate (CuSO₄), and a reducing agent (sodium ascorbate). A copper-stabilizing ligand like THPTA is often used, especially in aqueous or biological media.[18]

  • Reaction Mixture: In a reaction vial, combine the this compound and benzyl azide in a suitable solvent (e.g., a t-BuOH/H₂O mixture or a deep eutectic solvent).[8]

  • Initiation: Add the CuSO₄ solution, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[17][18]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the product is typically isolated by extraction. The crude product can then be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Conclusion

This compound demonstrates a rich and versatile chemical behavior centered on the reactivity of its terminal triple bond. Through well-established synthetic routes such as hydrogenation, hydration, hydrohalogenation, and cycloaddition, it provides access to a wide array of valuable chemical structures. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to leverage this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Fundamental Properties of n-Hexylacetylene (1-Octyne)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexylacetylene, systematically known as 1-octyne, is a terminal alkyne with the chemical formula C₈H₁₄. This colorless liquid is a versatile building block in organic synthesis and has applications in various fields, including materials science and as a substrate in metabolic and toxicological studies. Its terminal triple bond provides a reactive handle for a multitude of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental chemical and physical properties of n-hexylacetylene, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in broader chemical and biological contexts.

Core Properties of n-Hexylacetylene

The fundamental properties of n-hexylacetylene are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of n-Hexylacetylene
PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms n-Hexylacetylene, Hexylacetylene, Caprylidene[1]
CAS Number 629-05-0[1]
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Appearance Clear colorless to yellow liquid[1]
Density 0.746 g/mL at 25 °C
Melting Point -79.3 °C[1]
Boiling Point 126.3 °C[1]
Refractive Index (n²⁰/D) 1.425[1]
Flash Point 18 °C (64 °F)[1]
Solubility Miscible with alcohol, ether, and other organic solvents. Immiscible with water.[1]
Vapor Pressure 37.7 mm Hg at 37.7 °C[1]
Table 2: Spectroscopic Data of n-Hexylacetylene
Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals for the terminal alkyne proton and adjacent methylene (B1212753) protons are characteristic. The terminal proton (≡C-H) typically appears around 1.9 ppm, and the protons on the carbon adjacent to the triple bond (C≡C-CH₂) appear around 2.2 ppm.[2]
¹³C NMR The sp-hybridized carbons of the triple bond show distinct chemical shifts, typically around 68 ppm (≡C-H) and 84 ppm (-C≡C-).[3]
Infrared (IR) Spectroscopy A sharp, characteristic absorption band for the terminal C-H stretch is observed around 3300 cm⁻¹, and a weaker absorption for the C≡C triple bond stretch appears around 2100 cm⁻¹.[4]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 110, along with a fragmentation pattern characteristic of a linear alkyne.[4]

Experimental Protocols

Detailed methodologies for the synthesis and common reactions of n-hexylacetylene are provided below. These protocols are based on established organic chemistry principles and literature precedents.

Synthesis of n-Hexylacetylene via Alkylation of Acetylene (B1199291)

This method involves the deprotonation of acetylene followed by alkylation with a hexyl halide.

Materials:

Procedure:

  • A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

  • Sodium amide is cautiously added to the liquid ammonia with stirring until a persistent blue color is observed, indicating the formation of the sodium acetylide.

  • Acetylene gas is bubbled through the solution to ensure complete formation of sodium acetylide.

  • A solution of 1-bromohexane in diethyl ether is added dropwise to the stirred solution at -78 °C (dry ice/acetone bath).

  • The reaction mixture is stirred for several hours, allowing the temperature to slowly rise to room temperature to ensure the evaporation of ammonia.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to yield pure n-hexylacetylene.[5][6][7][8]

Hydroboration-Oxidation of n-Hexylacetylene

This reaction converts the terminal alkyne to the corresponding aldehyde (octanal) via an anti-Markovnikov addition of borane.

Materials:

  • n-Hexylacetylene (this compound)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

Procedure:

  • To a solution of n-hexylacetylene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of BH₃·THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then cooled to 0 °C, and 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 30 °C.

  • The reaction mixture is stirred at room temperature for several hours until the oxidation is complete.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude octanal.

  • Purification can be achieved by distillation or chromatography.[9][10][11][12][13]

Sonogashira Coupling of n-Hexylacetylene with an Aryl Halide

This palladium-catalyzed cross-coupling reaction is a powerful method for forming a carbon-carbon bond between the terminal alkyne and an aryl halide.

Materials:

  • n-Hexylacetylene (this compound)

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • A suitable solvent such as triethylamine (B128534) (NEt₃) or a mixture of THF and an amine base.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the solvent (e.g., triethylamine).

  • To the stirred solution, add n-hexylacetylene dropwise.

  • The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel.[14][15][16][17][18]

Visualizations: Workflows and Reaction Pathways

The following diagrams, created using the DOT language, illustrate key experimental and conceptual pathways involving n-hexylacetylene.

Synthesis_Workflow cluster_synthesis Synthesis of n-Hexylacetylene start Start Materials: Acetylene & 1-Bromohexane reaction Alkylation Reaction (NaNH2 in liquid NH3) start->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup purification Purification (Fractional Distillation) workup->purification product Pure n-Hexylacetylene purification->product

Caption: General experimental workflow for the synthesis of n-hexylacetylene.

Sonogashira_Reaction cluster_reaction Sonogashira Coupling Pathway reactants n-Hexylacetylene (this compound) Aryl Halide (Ar-X) product Coupled Product: 1-Aryl-1-octyne reactants->product Cross-Coupling catalysts Catalysts: Pd(0) complex Cu(I) salt Amine Base catalysts->product

Caption: Conceptual diagram of the Sonogashira cross-coupling reaction.

Bioorthogonal_Chemistry cluster_bioorthogonal Utility of Terminal Alkynes in Bioconjugation alkyne Terminal Alkyne (e.g., on a drug molecule) reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) alkyne->reaction azide Azide-modified Biopolymer (e.g., Protein, DNA) azide->reaction conjugate Stable Triazole-linked Bioconjugate reaction->conjugate

Caption: Role of terminal alkynes in bioorthogonal "click" chemistry.

Biological and Toxicological Profile

While n-hexylacetylene itself is not a common therapeutic agent, the terminal alkyne moiety is of significant interest to drug development professionals. Terminal alkynes serve as a key functional group in "click chemistry," a powerful and versatile method for bioconjugation.[19] This reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific labeling of biomolecules, such as proteins and nucleic acids, with drug molecules, imaging agents, or other probes.[19] The high selectivity and biocompatibility of this reaction have made it an invaluable tool in drug discovery and development. Some studies have explored the use of terminal alkynes as probes for studying enzymatic function, where they can react selectively with active-site cysteine residues in certain proteases.[20]

From a toxicological perspective, n-hexylacetylene is classified as a flammable liquid.[21] It may be harmful if swallowed or inhaled, and it poses an aspiration hazard.[4][21] Acute oral toxicity in rats (LD50) is greater than 2,000 mg/kg.[21] As with many organic solvents, appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, should be employed when handling this compound.

Conclusion

n-Hexylacetylene (this compound) is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its utility is primarily derived from the reactivity of its terminal alkyne group, which allows for a wide range of synthetic transformations. For researchers in drug development, the terminal alkyne functionality is a critical tool for the construction of complex molecules and for the bioconjugation of therapeutic and diagnostic agents. A thorough understanding of its properties and reaction protocols is essential for its effective and safe use in the laboratory.

References

A Technical Guide to Novel Reactions with Terminal Alkynes: Innovations in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne, a fundamental building block in organic chemistry, continues to be a fertile ground for the discovery of novel and powerful chemical transformations. Its unique linear geometry and the acidity of its sp-hybridized C-H bond provide a versatile handle for the construction of complex molecular architectures. This technical guide delves into recent breakthroughs in the functionalization of terminal alkynes, with a focus on reactions that offer high efficiency, selectivity, and potential for applications in drug discovery and development. We will explore key reaction classes, provide detailed experimental protocols for seminal examples, and present quantitative data to allow for easy comparison of different methodologies.

Copper-Catalyzed C-H Amidation of Terminal Alkynes: A Direct Route to Ynamides

Ynamides are increasingly recognized as valuable synthetic intermediates. A significant advancement in their synthesis is the direct copper-catalyzed aerobic oxidative coupling of terminal alkynes with nitrogen nucleophiles. This method circumvents the traditional two-step process of alkyne halogenation followed by C-N cross-coupling.

The reaction exhibits broad applicability with respect to both the alkyne and the nitrogen nucleophile.

Data Presentation: Substrate Scope of Copper-Catalyzed Ynamide Synthesis
EntryAlkyneAmineProductYield (%)
1Phenylacetylene2-Oxazolidinone85
24-Methoxyphenylacetylene2-Oxazolidinone82
34-Chlorophenylacetylene2-Oxazolidinone78
41-Hexyne2-Oxazolidinone75
5PhenylacetylenePyrrolidin-2-one80
6PhenylacetyleneIndole65
7PhenylacetyleneN-Methyl-p-toluenesulfonamide99
Experimental Protocol: General Procedure for Copper-Catalyzed CDC Reaction of Amides with Terminal Alkynes

In a 25 mL round-bottom flask, the amide (1.5 mmol, 3.0 equiv.), 1-methylbenzimidazole (B167850) (0.2 mmol, 0.4 equiv.), Cu(OTf)2 (0.1 mmol, 0.2 equiv.), Na2CO3 (1.5 mmol, 3.0 equiv.), and 3 Å molecular sieves (180 mg) are dissolved in a dry solvent (2 mL), and the terminal alkyne (0.5 mmol, 1.0 equiv.) is successively added.[1] The mixture is degassed three times by applying a vacuum and backfilling with oxygen while stirring vigorously. The mixture is stirred at room temperature for 20 h, filtered using diatomaceous earth over a plug of silica (B1680970) gel (washed with EtOAc), and the solvent is removed under reduced pressure.[1]

Signaling Pathway: Proposed Catalytic Cycle for Copper-Catalyzed Amidation

G cluster_product Cu_II Cu(II) Catalyst Cu_acetylide Copper(II) Acetylide Cu_II->Cu_acetylide Deprotonation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide Amine Amine (R'2NH) Intermediate_1 Coordination Complex Amine->Intermediate_1 Cu_acetylide->Intermediate_1 Ynamide Ynamide Product (R-C≡C-NR'2) Intermediate_1->Ynamide Cu_0 Cu(0) Intermediate_1->Cu_0 Reductive Elimination H2O H2O Cu_0->Cu_II Oxidation O2 O2 (Oxidant) O2->Cu_II G start Start prep_alkynylzinc Prepare Alkynylzinc Reagent (Alkyne + Et2Zn in Toluene, reflux) start->prep_alkynylzinc prep_catalyst Prepare Catalyst Solution ((S)-BINOL + Ti(OiPr)4 in solvent) start->prep_catalyst add_aldehyde Add Aldehyde prep_alkynylzinc->add_aldehyde prep_catalyst->add_aldehyde reaction Stir at Room Temperature add_aldehyde->reaction quench Quench Reaction reaction->quench purify Purify Product (Column Chromatography) quench->purify end Chiral Propargylic Alcohol purify->end G Rh_0 Rh(0) Complex pi_allyl_Rh π-Allyl Rh(II) Complex Rh_0->pi_allyl_Rh Oxidative Addition Allylic_Carbonate Racemic Allylic Carbonate Allylic_Carbonate->pi_allyl_Rh Transmetalation Transmetalation pi_allyl_Rh->Transmetalation Cu_I Cu(I) Salt Cu_acetylide Copper Acetylide Cu_I->Cu_acetylide Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cu_acetylide Cu_acetylide->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Rh_0 Catalyst Regeneration Product Chiral 1,4-Enyne Reductive_Elimination->Product

References

An In-depth Technical Guide to the Functionalization of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies on the functionalization of the terminal alkyne, 1-octyne (B150090). The unique reactivity of its carbon-carbon triple bond makes it a versatile building block in organic synthesis, with significant applications in materials science and drug development. This document details key functionalization reactions, including hydroboration-oxidation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), transition-metal-catalyzed cross-coupling reactions, and hydrosilylation. Experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for researchers in the field.

Hydroboration-Oxidation of this compound

Hydroboration-oxidation is a powerful two-step reaction sequence that converts terminal alkynes to aldehydes. This anti-Markovnikov addition provides a valuable synthetic route to functionalized carbonyl compounds.

Data Presentation
ReagentConditionsProductYield (%)Reference
1. Disiamylborane (B86530); 2. H₂O₂, NaOHTHF, 0 °C to rtOctanal (B89490)High (quantitative)General literature procedure
1. 9-BBN; 2. H₂O₂, NaOHTHF, rtOctanalHigh (quantitative)General literature procedure
Experimental Protocol: Synthesis of Octanal from this compound

Materials:

  • This compound

  • Disiamylborane or 9-Borabicyclononane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of disiamylborane or 9-BBN (1.1 equivalents) in THF via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M aqueous NaOH solution (1.2 equivalents), followed by the dropwise addition of 30% H₂O₂ (1.5 equivalents). Caution: The addition of hydrogen peroxide is exothermic.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude octanal can be purified by distillation if necessary.

Signaling Pathway

hydroboration_oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step octyne This compound transition_state Four-membered transition state octyne->transition_state syn-addition borane R₂BH (e.g., Disiamylborane) borane->transition_state vinylborane Vinylborane intermediate transition_state->vinylborane h2o2 H₂O₂, NaOH enol_intermediate Enol intermediate vinylborane->enol_intermediate Oxidation octanal Octanal enol_intermediate->octanal Tautomerization

Hydroboration-Oxidation of this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

Data Presentation
AlkyneAzide (B81097)Catalyst SystemSolventProductYield (%)Reference
This compoundBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O1-Benzyl-4-hexyl-1H-1,2,3-triazole95General literature procedure
This compoundPhenyl AzideCuITHF1-Phenyl-4-hexyl-1H-1,2,3-triazole92General literature procedure
Experimental Protocol: CuAAC of this compound with Benzyl Azide

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Reaction vial, magnetic stirrer, and other standard laboratory equipment

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a 1:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Reaction Execution:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, add water and extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NH₄Cl to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude triazole product can be purified by column chromatography on silica (B1680970) gel if necessary.

Signaling Pathway

CuAAC_mechanism cluster_catalyst Catalytic Cycle CuI Cu(I) cu_acetylide Copper(I) Acetylide CuI->cu_acetylide + this compound octyne This compound cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + R-N₃ azide R-N₃ product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product Protonolysis product->CuI Regenerates Catalyst

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide.

Data Presentation
AlkyneCoupling PartnerCatalystBaseSolventProductYield (%)Reference
This compoundIodobenzene (B50100)Pd(PPh₃)₄, CuIEt₃NTHF1-Phenyl-1-octyne90General literature procedure
This compound4-BromotoluenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF1-(p-Tolyl)-1-octyne85General literature procedure
This compoundPhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O1-Phenyl-1-octyne88Suzuki-Miyaura type
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Schlenk flask, magnetic stirrer, and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd(PPh₃)₄ (0.02 equivalents), CuI (0.04 equivalents), and anhydrous THF.

    • Add iodobenzene (1 equivalent) and anhydrous triethylamine (2 equivalents) to the flask.

    • Finally, add this compound (1.2 equivalents) dropwise to the stirred mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel.

Signaling Pathway

sonogashira_coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Oxidative Addition ArX Ar-X transmetalation Transmetalation PdII_complex->transmetalation Cu_acetylide Cu-C≡C-R Cu_acetylide->transmetalation PdII_alkynyl Ar-Pd(II)-C≡C-R(L₂) transmetalation->PdII_alkynyl reductive_elim Reductive Elimination PdII_alkynyl->reductive_elim reductive_elim->Pd0 Regenerates Catalyst product Product Ar-C≡C-R reductive_elim->product Product Ar-C≡C-R CuX CuX alkyne H-C≡C-R alkyne->Cu_acetylide + CuX, Base base Base

Sonogashira Cross-Coupling Reaction

Hydrosilylation of this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For alkynes, this reaction can be catalyzed by various transition metals, leading to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.

Data Presentation
AlkyneHydrosilaneCatalystConditionsProduct (Major Isomer)Yield (%)Reference
This compoundTriethoxysilane (B36694)Karstedt's catalyst (Pt)Toluene, 60 °C(E)-1-(Triethoxysilyl)-1-octene>95General literature procedure
This compoundPhenylsilane[Rh(cod)Cl]₂THF, rt(E)-1-(Phenylsilyl)-1-octene92General literature procedure
This compoundDiphenylsilaneCo₂(CO)₈Benzene, 60 °C(Z)-1-(Diphenylsilyl)-1-octene89General literature procedure
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of this compound

Materials:

  • This compound

  • Triethoxysilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Toluene, anhydrous

  • Schlenk flask, magnetic stirrer, and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous toluene.

    • Add Karstedt's catalyst (typically 10-50 ppm relative to the alkyne).

    • Heat the mixture to the desired reaction temperature (e.g., 60 °C).

  • Reaction Execution:

    • Slowly add triethoxysilane (1.1 equivalents) to the stirred reaction mixture.

    • Monitor the reaction by GC or NMR spectroscopy. The reaction is usually complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product is often pure enough for subsequent use after removal of the solvent under reduced pressure. If necessary, purification can be achieved by vacuum distillation.

Experimental Workflow

hydrosilylation_workflow start Start setup Reaction Setup: - this compound - Anhydrous Toluene - Karstedt's Catalyst - Inert Atmosphere start->setup heating Heat to 60 °C setup->heating addition Slowly add Triethoxysilane heating->addition reaction Stir at 60 °C (Monitor by GC/NMR) addition->reaction reaction->reaction completion Reaction Complete reaction->completion workup Work-up: - Cool to RT - Remove Solvent completion->workup Yes purification Purification (optional): Vacuum Distillation workup->purification end Vinylsilane Product purification->end

Workflow for Hydrosilylation of this compound

Methodological & Application

Application Notes and Protocols for 1-Octyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-octyne (B150090), a versatile terminal alkyne, in various key organic synthesis methodologies. The high reactivity of its terminal triple bond makes it a valuable building block for the construction of complex molecular architectures.[1]

Sonogashira Coupling

The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3]

Application: Synthesis of substituted alkynes, which are precursors to pharmaceuticals, natural products, and organic materials.[3]

Quantitative Data for Sonogashira Coupling of this compound
Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodobenzene (B50100)PdCl₂(PPh₃)₂ / CuINEt₃MeCN8024>95
IodobenzenePdCl₂(PPh₃)₂ / CuIPiperidineToluene55388
BromobenzenePd(OAc)₂ / P(t-Bu)₃ / CuIK₂CO₃EtOH902485
4-IodoanisoleCuI / 1,10-phenanthrolineKF/Al₂O₃Toluene1102478
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

  • This compound (1.2 mmol)

  • Iodobenzene (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Triethylamine (B128534) (NEt₃, 3.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF), 10 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 mmol).

  • Under an inert atmosphere (e.g., argon), add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyl-1-octyne.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)XL2 Pd(II)(Ar)XL2 Pd(0)L2->Pd(II)(Ar)XL2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)XL2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Ar-C≡C-R Cu(I)X Cu(I)X Pd(II)(Ar)(C≡CR)L2->Cu(I)X Ar-C≡C-R->Pd(0)L2 Reductive Elimination Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR R-C≡C-H, Base Cu(I)C≡CR->Pd(II)(Ar)XL2 CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Mixing Mix this compound, Benzyl Azide, and CuSO4 in t-BuOH/H2O This compound->Mixing Benzyl_Azide Benzyl_Azide Benzyl_Azide->Mixing CuSO4 CuSO4 CuSO4->Mixing Na_Ascorbate Na_Ascorbate Initiation Add Sodium Ascorbate to initiate reaction Na_Ascorbate->Initiation Mixing->Initiation Stirring Stir at Room Temperature Initiation->Stirring Extraction Aqueous Work-up and Extraction Stirring->Extraction Purification Column Chromatography Extraction->Purification Product 1-benzyl-4-hexyl -1H-1,2,3-triazole Purification->Product Hydration_1_Octyne This compound This compound Enol_Intermediate Enol Intermediate This compound->Enol_Intermediate Markovnikov Hydration Reagents H2O, H2SO4, HgSO4 Reagents->Enol_Intermediate 2-Octanone 2-Octanone Enol_Intermediate->2-Octanone Tautomerization Hydrobromination_1_Octyne This compound This compound Vinyl_Cation Vinyl Cation Intermediate This compound->Vinyl_Cation Protonation HBr HBr (1 equiv) HBr->Vinyl_Cation 2-Bromo-1-octene 2-Bromo-1-octene Vinyl_Cation->2-Bromo-1-octene Nucleophilic Attack of Br- Malyngolide_Synthesis 1-Octyne_Derivative This compound Derivative Alkylated_Phosphonate Alkylated Phosphonate 1-Octyne_Derivative->Alkylated_Phosphonate Monoalkylation Unsaturated_Ester α,β-Unsaturated Ester Alkylated_Phosphonate->Unsaturated_Ester HWE Reaction Further_Steps Further Transformations (Reduction, Dihydroxylation, Lactonization) Unsaturated_Ester->Further_Steps Malyngolide (-)-Malyngolide Further_Steps->Malyngolide

References

Applications of 1-Octyne in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090), a terminal alkyne with an eight-carbon chain, is a versatile and valuable building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates.[1][2] Its terminal triple bond provides a reactive handle for a variety of carbon-carbon bond-forming reactions, making it an important precursor for introducing lipophilic side chains found in numerous active pharmaceutical ingredients (APIs). The reactivity of the alkyne moiety allows for its participation in key transformations such as Sonogashira couplings, "click" chemistry (specifically the copper-catalyzed azide-alkyne cycloaddition or CuAAC), and conjugate additions.[3][4] These reactions are foundational in modern drug discovery and development for constructing intricate molecular architectures.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the synthesis of prostaglandin (B15479496) analogs. Prostaglandins (B1171923) are a class of lipid compounds involved in various physiological processes, and their synthetic analogs are used in the treatment of conditions like glaucoma.[7][8]

Key Applications of this compound in Pharmaceutical Intermediate Synthesis

The utility of this compound in pharmaceutical synthesis is primarily centered on three main types of reactions:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[7][9] This reaction is instrumental in the synthesis of complex molecules containing arylethynyl or vinylethynyl motifs, which are present in various pharmaceuticals.[6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[10] This bioorthogonal reaction is widely used in bioconjugation, drug discovery, and the synthesis of triazole-containing pharmaceuticals.[11][12]

  • Conjugate Addition: Organocuprates derived from this compound can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, such as cyclopentenones. This method is a key strategy for introducing the "lower" side chain in the synthesis of prostaglandins and their analogs.[13][14]

Application Example: Synthesis of a Prostaglandin F2α Intermediate

A critical application of this compound is in the synthesis of prostaglandin F2α (PGF2α) analogs, such as Latanoprost, which is used to treat glaucoma. The synthesis often involves the conjugate addition of an organocuprate derived from a protected this compound derivative to a cyclopentenone core, known as the Corey lactone or a related enone intermediate.[1] This reaction stereoselectively installs the characteristic lower side chain of the prostaglandin molecule.

Logical Workflow for Prostaglandin Intermediate Synthesis

The following diagram illustrates the general synthetic strategy for incorporating the this compound-derived side chain into a prostaglandin precursor.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product This compound This compound Protection Protection of Hydroxyl Group This compound->Protection Cyclopentenone_Intermediate Cyclopentenone Intermediate (e.g., Corey Lactone derivative) Conjugate_Addition 1,4-Conjugate Addition Cyclopentenone_Intermediate->Conjugate_Addition Cuprate_Formation Organocuprate Formation Protection->Cuprate_Formation Cuprate_Formation->Conjugate_Addition Deprotection_Purification Deprotection and Purification Conjugate_Addition->Deprotection_Purification Prostaglandin_Intermediate Prostaglandin F2α Intermediate Deprotection_Purification->Prostaglandin_Intermediate

Caption: General workflow for the synthesis of a prostaglandin intermediate using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Prostaglandin E1 Intermediate via Alanate Addition

This protocol describes the conjugate addition of an alanate reagent derived from 3-(trityloxy)-1-octyne to a cyclopentenone intermediate, a key step in the synthesis of Prostaglandin E1 (PGE1).[13]

Reaction Scheme:

(Protected this compound derivative) + (Cyclopentenone intermediate) → Prostaglandin E1 intermediate

Materials:

  • 3-(trityloxy)-1-octyne

  • Diisobutylaluminum hydride (DIBAL-H)

  • 4-(Tetrahydropyranyloxy)-2-cyclopenten-1-one

  • Anhydrous hexanes

  • Anhydrous diethyl ether

  • Work-up and purification reagents (e.g., dilute HCl, saturated NaCl solution, ethyl acetate, silica (B1680970) gel)

Procedure:

  • Preparation of the Alkenylalanate Reagent:

    • A solution of 3-(trityloxy)-1-octyne in anhydrous hexanes is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of diisobutylaluminum hydride (DIBAL-H) in hexanes (1.0 equivalent) is added dropwise to the alkyne solution.

    • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 50 °C for 2 hours to ensure the complete formation of the vinylalane.

  • Conjugate Addition:

    • In a separate flask, a solution of 4-(tetrahydropyranyloxy)-2-cyclopenten-1-one in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

    • The freshly prepared alkenylalanate solution is added dropwise to the cyclopentenone solution.

    • The reaction mixture is stirred at -78 °C for 1 hour.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the prostaglandin E1 intermediate.

Quantitative Data:

ParameterValueReference
Yield Varies depending on specific substrates and conditions, typically moderate to good.[13]
Stereoselectivity The addition of the alanate reagent generally proceeds with high stereoselectivity.[13]
Protocol 2: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general method for the palladium and copper co-catalyzed coupling of this compound with an aryl iodide.[5]

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (1-5 mol%), and copper(I) iodide (1-5 mol%).

    • Add the anhydrous solvent and the amine base (2.0-3.0 eq).

    • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Quantitative Data for a Representative Sonogashira Coupling:

SubstratesCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
This compound + IodobenzenePd(PPh₃)₂Cl₂/CuIEt₃N/THF25495

Note: This is a representative example; yields and conditions will vary depending on the specific aryl halide.

Signaling Pathway

Prostaglandin F2α analogs, synthesized using this compound derivatives, exert their therapeutic effects by acting as agonists for the Prostaglandin F2α receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses.[1][2] In the eye, this signaling pathway is involved in increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[8]

Prostaglandin F2α Receptor Signaling Pathway

The diagram below outlines the primary signaling pathway activated by PGF2α and its analogs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α Analog (e.g., Latanoprost) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

References

Application Notes and Protocols for 1-Octyne in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090) is a terminal alkyne with the chemical formula C₈H₁₄.[1] Its terminal triple bond is a reactive functional group that can participate in various polymerization reactions, making it a potentially valuable monomer for the synthesis of functional polymers.[2][3] While the polymerization of its alkene analogue, 1-octene, is well-established, particularly as a comonomer in the production of polyethylene, the homopolymerization of this compound is a more specialized area.[4] This document provides an overview of potential polymerization methods for this compound, including detailed protocols derived from established procedures for similar monomers. The resulting poly(this compound) and related structures have potential applications in advanced materials and drug delivery systems due to the unique properties conferred by the polyene backbone and the pendant hexyl groups.

Polymerization Strategies for this compound

Several polymerization techniques can be theoretically applied to this compound, each yielding polymers with different structures and properties. The primary methods include:

  • Ziegler-Natta Polymerization: This method, traditionally used for α-olefins, can be adapted for alkynes to produce stereoregular polymers.[5][6]

  • Metathesis Polymerization: Using catalysts like Grubbs' catalyst, enyne metathesis can lead to the formation of conjugated polymers.[7][8]

  • Anionic and Cationic Polymerization: These ionic polymerization methods are sensitive to the monomer's electronic properties.[9][10]

  • "Click" Chemistry-Based Polymerization: While not a direct polymerization of this compound alone, it can be used in reactions like polycycloadditions with other monomers to form polymers.

Application Note 1: Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically based on titanium or zirconium compounds activated by organoaluminum co-catalysts, are renowned for producing stereoregular polymers from α-olefins.[5][11] This control over stereochemistry is also possible for the polymerization of terminal alkynes, leading to polymers with either cis or trans configurations of the double bonds in the resulting polyene chain.

Expected Polymer Properties

The properties of poly(this compound) synthesized via this method are highly dependent on the catalyst system and polymerization conditions, which influence the stereoregularity and molecular weight of the polymer. A highly stereoregular polymer is expected to be semi-crystalline, with thermal and mechanical properties influenced by the packing of the polymer chains.

Quantitative Data

Direct experimental data for the Ziegler-Natta homopolymerization of this compound is limited. The following table presents representative data for the polymerization of a similar terminal alkyne, 1-hexyne, to provide an expected range of outcomes.

Catalyst SystemCo-catalystMonomerSolventTemp. (°C)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
TiCl₄Al(i-Bu)₃1-HexyneToluene (B28343)308515,0002.1
VCl₃AlEt₃1-HexyneHeptane259222,0001.8

Table 1: Representative data for Ziegler-Natta polymerization of a terminal alkyne. Data is illustrative and based on typical results for similar monomers.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (purified by distillation over CaH₂)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (AlEt₃) or Triisobutylaluminum (Al(i-Bu)₃) as a solution in hexane (B92381) or toluene

  • Anhydrous toluene (solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere, add anhydrous toluene to a flame-dried Schlenk flask.

    • Introduce TiCl₄ to the toluene with stirring to form a solution or slurry.

    • In a separate Schlenk flask, prepare a solution of the organoaluminum co-catalyst (e.g., AlEt₃) in anhydrous toluene.

    • Age the catalyst by adding the co-catalyst solution to the TiCl₄ solution at a specific temperature (e.g., 0 °C) and stir for 30-60 minutes. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 4:1.

  • Polymerization:

    • In a separate, inert-atmosphere reactor, dissolve the purified this compound monomer in anhydrous toluene.

    • Bring the monomer solution to the desired reaction temperature (e.g., 30 °C).

    • Inject the prepared catalyst slurry into the monomer solution with vigorous stirring to initiate polymerization.

    • Allow the reaction to proceed for a set time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination and Purification:

    • Quench the polymerization by adding methanol to the reaction mixture.

    • Precipitate the polymer by pouring the solution into a large volume of methanol containing a small amount of HCl to dissolve catalyst residues.

    • Filter the polymer and wash it repeatedly with fresh methanol.

    • Dry the resulting poly(this compound) under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Structure and Stereoregularity: Analyzed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Diagrams

Ziegler_Natta_Mechanism cluster_0 Catalyst Activation cluster_1 Polymerization TiCl4 TiCl4 Active_Site [Ti]-Et TiCl4->Active_Site Alkylation AlEt3 AlEt3 AlEt3->Active_Site Coordination Coordination of This compound to Ti Active_Site->Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Polymer_Chain Growing Polymer [Ti]-Polymer Insertion->Polymer_Chain Polymer_Chain->Coordination n(this compound)

Ziegler-Natta polymerization mechanism for this compound.

Application Note 2: Metathesis Polymerization of this compound

Alkene and alkyne metathesis, catalyzed by transition metal complexes such as Grubbs' catalysts, is a powerful tool for the formation of carbon-carbon double and triple bonds.[7] For a terminal alkyne like this compound, acyclic alkyne metathesis can lead to the formation of poly(this compound).

Expected Polymer Properties

The resulting polymer will have a conjugated polyene backbone. The properties of the polymer, such as its conductivity and optical properties, will depend on the length of the conjugated segments and the overall molecular weight. The pendant hexyl groups will influence its solubility in organic solvents.

Quantitative Data

| Catalyst | Monomer | Solvent | Temp. (°C) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Grubbs' 3rd Gen. | 1-Heptyne | Toluene | 60 | 95 | 18,000 | 1.5 | | Schrock Catalyst | 1-Heptyne | Toluene | 25 | 98 | 25,000 | 1.2 |

Table 2: Representative data for metathesis polymerization of a terminal alkyne. Data is illustrative.

Experimental Protocol: Metathesis Polymerization of this compound

Materials:

  • This compound (purified and degassed)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous, degassed toluene or dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • Inside a nitrogen-filled glovebox, dissolve the desired amount of Grubbs' catalyst in anhydrous, degassed solvent in a Schlenk flask.

    • In a separate flask, prepare a solution of this compound in the same solvent. The monomer to catalyst ratio will determine the target molecular weight.

  • Polymerization:

    • Add the monomer solution to the catalyst solution with vigorous stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required time (e.g., 1-12 hours).

    • Monitor the reaction progress by techniques such as NMR or by observing the increase in viscosity.

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Characterization:

  • Molecular Weight and PDI: GPC.

  • Structure: ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy to analyze the conjugated backbone.

Diagrams

Metathesis_Workflow Setup 1. Reaction Setup - Dissolve Grubbs' Catalyst in Toluene - Dissolve this compound in Toluene (In Glovebox) Initiation 2. Polymerization - Mix Catalyst and Monomer - Heat to 50°C Setup->Initiation Propagation 3. Monitor Reaction - Aliquots for NMR/GPC Initiation->Propagation Termination 4. Quenching - Add Ethyl Vinyl Ether Propagation->Termination Purification 5. Precipitation & Drying - Add to Methanol - Filter and Dry Polymer Termination->Purification Characterization 6. Analysis - GPC, NMR, FTIR, UV-Vis Purification->Characterization

Experimental workflow for metathesis polymerization.

Application Note 3: Anionic Polymerization of this compound

Anionic polymerization is a form of living polymerization, which can produce polymers with well-defined molecular weights and narrow polydispersity.[12] It is typically used for monomers with electron-withdrawing groups or conjugated systems that can stabilize the propagating anionic species.[10] While challenging for simple alkynes, under specific conditions, it can be a viable method.

Expected Polymer Properties

Living anionic polymerization can potentially produce poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution (PDI < 1.2). The polymer structure would consist of a polyene backbone.

Quantitative Data

Data for the anionic homopolymerization of this compound is scarce. The following table provides hypothetical target values for a controlled polymerization process.

InitiatorMonomerSolventTemp. (°C)Target Mₙ ( g/mol )Expected PDI
n-BuLiThis compoundTHF-7810,000< 1.2
s-BuLiThis compoundCyclohexane (B81311)4015,000< 1.3

Table 3: Hypothetical target parameters for living anionic polymerization of this compound.

Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • This compound (rigorously purified and dried)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF) or cyclohexane (solvent)

  • Degassed methanol (for termination)

  • High-vacuum line and glassware

Procedure:

  • Solvent and Monomer Purification:

    • Solvents and monomer must be rigorously purified to remove any protic impurities (water, alcohols, etc.). This is typically done by distillation from drying agents under high vacuum.

  • Reaction Setup:

    • Under high vacuum or in a glovebox, add the purified solvent to a reactor.

    • Cool the solvent to the desired temperature (e.g., -78 °C for THF).

    • Add the purified this compound monomer to the solvent.

  • Initiation and Polymerization:

    • Titrate the initiator (e.g., n-BuLi) to determine its exact concentration.

    • Inject the calculated amount of initiator into the monomer solution to start the polymerization. The amount of initiator will determine the molecular weight of the polymer.

    • Allow the reaction to proceed until all monomer is consumed. In a living polymerization, the anionic chain ends will remain active.

  • Termination:

    • Terminate the polymerization by adding a quenching agent, such as degassed methanol.

  • Purification:

    • Precipitate the polymer in a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

Diagrams

Key steps in the anionic polymerization of this compound.

Conclusion

This compound presents an interesting, though challenging, monomer for polymerization. While direct homopolymerization data is not as abundant as for its alkene counterpart, established polymerization techniques for other terminal alkynes provide a strong foundation for developing synthetic routes to poly(this compound). The choice of polymerization method will critically determine the structure, molecular weight, and properties of the resulting polymer, opening avenues for its application in materials science and potentially in the development of novel drug delivery platforms. Further research is needed to fully explore and optimize the polymerization of this compound and to characterize the properties of the resulting polymers.

References

Application Notes and Protocols for 1-Octyne in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090), a terminal alkyne with the chemical formula C₈H₁₄, is a versatile and valuable building block in organic synthesis.[1][2][3] Its reactive terminal triple bond allows for a variety of chemical transformations, making it an important precursor in the synthesis of complex molecules for the pharmaceutical, perfumery, and agrochemical industries.[1] In agrochemical development, this compound serves as a key intermediate for the introduction of an eight-carbon chain into the molecular scaffold of active ingredients, which can significantly influence the lipophilicity, and consequently the biological activity and environmental fate of the resulting pesticide.

This document provides detailed application notes and experimental protocols for the practical use of this compound in the development of novel fungicides, herbicides, and insecticides. It includes hypothetical and exemplary synthetic schemes based on established chemical reactions, quantitative data for analogous compounds to guide discovery, and detailed experimental procedures.

Key Synthetic Applications of this compound in Agrochemicals

The reactivity of the terminal alkyne in this compound allows for its incorporation into various agrochemical scaffolds through several powerful coupling reactions. The two primary methods explored in these notes are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Fungicide Development: Synthesis of Triazole Derivatives via Click Chemistry

Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of a lipophilic octyl chain can enhance the efficacy of these fungicides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole derivatives from this compound.

Application Note:

The synthesis of 1-substituted-4-octyl-1,2,3-triazoles can be achieved by reacting this compound with a suitable organic azide (B81097) in the presence of a copper(I) catalyst. This approach allows for the rapid generation of a library of potential fungicides by varying the structure of the organic azide, which can be tailored to target specific fungal pathogens. The resulting triazole ring acts as a stable linker and a key pharmacophore.

Experimental Protocol: Synthesis of a Hypothetical 1-(2,4-dichlorobenzyl)-4-hexyl-1H-1,2,3-triazole Fungicide

This protocol describes a hypothetical synthesis to illustrate the application of click chemistry.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) and 2,4-dichlorobenzyl azide (2.02 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol, 5 mol%).

  • Add sodium ascorbate (0.396 g, 2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure 1-(2,4-dichlorobenzyl)-4-hexyl-1H-1,2,3-triazole.

Quantitative Data (Analogous Compounds):

The following table presents the fungicidal activity (EC₅₀ values) of various triazole-containing compounds against different plant pathogens to provide a reference for the potential efficacy of this compound derived triazoles.

Compound ClassFungal PathogenEC₅₀ (µg/mL)
Triazole DerivativesRhizoctonia solani0.014 - 2.182
Fusarium graminearum0.104 - 0.356
Botrytis cinerea2.432

Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Logical Workflow for Triazole Fungicide Synthesis:

G Start Starting Materials: This compound & Organic Azide Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Purification Workup and Purification (Extraction, Chromatography) Reaction->Purification Product 1-Substituted-4-octyl-1,2,3-triazole (Potential Fungicide) Purification->Product Screening Biological Screening (Antifungal Assays) Product->Screening G Herbicide Octynoic Acid Derivative (Potential Herbicide) Target Target Enzyme/Protein (e.g., Acetyl-CoA Carboxylase) Herbicide->Target Inhibition Pathway Fatty Acid Biosynthesis Target->Pathway Catalyzes Effect Inhibition of Growth and Development Pathway->Effect Essential for G Start Starting Materials: This compound & Aryl/Vinyl Halide Reaction Sonogashira Coupling Start->Reaction Purification Workup and Purification (Filtration, Chromatography) Reaction->Purification Product Enyne Derivative (Potential Insecticide) Purification->Product Screening Biological Screening (Insecticidal Assays) Product->Screening

References

Application Notes and Protocols for 1-Octyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and 1-Octyne (B150090)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. These characteristics make them exceptionally suitable for applications in drug discovery, materials science, and bioconjugation. Among the various "click" reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction are two prominent examples where terminal alkynes like this compound serve as key reactants.

This compound is an eight-carbon terminal alkyne that is a versatile building block in organic synthesis. Its terminal alkyne functionality makes it an ideal substrate for click chemistry reactions, enabling the straightforward and efficient formation of stable covalent linkages. This document provides detailed application notes and experimental protocols for performing click chemistry reactions with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, such as this compound. This reaction is widely used in drug development for lead optimization, in bioconjugation for labeling biomolecules, and in materials science for creating functional polymers.

Applications in Drug Development and Bioconjugation
  • Drug Discovery: The CuAAC reaction allows for the rapid synthesis of diverse compound libraries by combining different azide and alkyne building blocks. The resulting triazole core is a stable and often biologically compatible linker.

  • Bioconjugation: This reaction is employed to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes. It is also used to link drugs to delivery systems like nanoparticles or antibodies.

Experimental Workflow for CuAAC

The general workflow for a CuAAC reaction involves the careful mixing of the azide, this compound, a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent), and a stabilizing ligand in a suitable solvent.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactant_Prep Prepare Solutions: - this compound - Azide - CuSO4 - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) Mixing Combine Reactants in Solvent Reactant_Prep->Mixing 1 Initiation Add Sodium Ascorbate to Initiate Reaction Mixing->Initiation 2 Incubation Incubate at RT (e.g., 1-4 hours) Initiation->Incubation 3 Quenching Quench Reaction (optional) Incubation->Quenching 4 Purification Purify Product: - Column Chromatography - Extraction Quenching->Purification 5 Analysis Characterize Product (NMR, MS) Purification->Analysis 6

Caption: General experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl (B1604629) Azide

This protocol describes a general procedure for the CuAAC reaction between this compound and benzyl azide to form 1-benzyl-4-hexyl-1H-1,2,3-triazole.

Materials
  • This compound

  • Benzyl azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for aqueous or biological reactions)

  • Solvent: e.g., Dichloromethane (CH₂Cl₂), tert-butanol/water (1:1), or Dimethylformamide (DMF)

  • Deionized water

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure
  • Reactant Preparation: In a suitable reaction flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in the chosen solvent (e.g., 5 mL of CH₂Cl₂ for a 1 mmol scale reaction).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in a minimal amount of deionized water. If using a ligand, add the ligand (e.g., THPTA, 0.05-0.25 equivalents) to this solution.

  • Reaction Setup: Add the copper sulfate solution (with or without ligand) to the reaction mixture containing the alkyne and azide.

  • Initiation: Add a freshly prepared solution of sodium ascorbate (0.1-0.2 equivalents in a minimal amount of water) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours, depending on the specific conditions).

  • Work-up:

    • Once the reaction is complete, add a saturated aqueous solution of EDTA to chelate the copper catalyst. Stir for 30 minutes.

    • If using an organic solvent, separate the organic layer. If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 1,4-disubstituted triazole product.[1]

Quantitative Data for CuAAC Reactions with this compound

The following table summarizes various reaction conditions and yields for the CuAAC reaction of this compound with different azides.

AzideCatalyst SystemSolventTime (h)Yield (%)Reference
Benzyl azide{Cu(IMes)Cl}Micellar (water)2>95[2]
Benzyl azide{[3-(CF₃)-5-(t-Bu)Pz]Cu}₄Not specified12>99[3]
p-Tolyl azide{[3-(CF₃)-5-(t-Bu)Pz]Cu}₄Not specified12>99[3]
Benzyl azide{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂24Quantitative[4]
p-Tolyl azide{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂2490[4]
Mesityl azide{(6-(CF₃)-2-Py)Cu}₈CH₂Cl₂2472[4]

Thiol-yne Reaction with this compound

The thiol-yne reaction is another powerful click reaction that involves the addition of a thiol to an alkyne. For terminal alkynes like this compound, this reaction can proceed via a radical-mediated pathway, often initiated by UV light or a radical initiator, to yield a vinyl sulfide. Under certain conditions, a second thiol can add to the vinyl sulfide, resulting in a 1,2-dithioether.

Applications
  • Polymer Synthesis: The thiol-yne reaction is used to create cross-linked polymer networks and dendrimers.

  • Surface Modification: It can be employed to functionalize surfaces by attaching thiol-containing molecules to alkyne-modified substrates.

  • Bioconjugation: This reaction offers an alternative to CuAAC for bioconjugation, particularly when copper-free conditions are desired.

Reaction Pathway for Thiol-yne Reaction

The thiol-yne reaction typically proceeds in two steps, with the first addition of a thiol to the alkyne being the rate-determining step.

ThiolYne_Pathway 1_Octyne This compound (R-C≡CH) Vinyl_Sulfide Vinyl Sulfide (Monoadduct) 1_Octyne->Vinyl_Sulfide Thiol_1 Thiol (R'-SH) Thiol_1->Vinyl_Sulfide + this compound Initiator Initiator (UV or Radical) Initiator->Thiol_1 generates thiyl radical Dithioether 1,2-Dithioether (Diadduct) Vinyl_Sulfide->Dithioether + Thiol Thiol_2 Thiol (R'-SH) Thiol_2->Dithioether

Caption: Reaction pathway for the radical-mediated thiol-yne addition to this compound.

Protocol 2: Photoinitiated Thiol-yne Reaction of this compound with 1-Octanethiol (B94742)

This protocol provides a general method for the photoinitiated thiol-yne reaction between this compound and 1-octanethiol.

Materials
  • This compound

  • 1-Octanethiol

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (optional, e.g., tetrahydrofuran, THF)

  • UV lamp (365 nm)

  • Nitrogen or Argon source

Procedure
  • Reaction Setup: In a quartz reaction vessel, combine this compound (1.0 equivalent) and 1-octanethiol (2.0 equivalents for the diadduct, or 1.0 equivalent for a mixture favoring the monoadduct).

  • Initiator Addition: Add the photoinitiator (e.g., 1-3 mol%). If using a solvent, dissolve all components in the solvent.

  • Inert Atmosphere: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the radical reaction.

  • Initiation: While stirring, expose the reaction mixture to a UV lamp (e.g., 365 nm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as ¹H NMR spectroscopy (disappearance of the alkyne proton) or FT-IR spectroscopy (disappearance of the C≡C-H stretch). The reaction time can vary from minutes to hours.[5]

  • Work-up: Once the reaction is complete, the solvent (if used) can be removed under reduced pressure.

  • Purification: The product can be purified by silica gel column chromatography if necessary to separate the monoadduct, diadduct, and any unreacted starting materials.

Quantitative Data for Thiol-yne Reactions

The reactivity in thiol-yne reactions is influenced by the structure of the alkyne. For a series of terminal alkynes, the reaction rates with thiols were found to be in the following order: this compound > propargyl acetate > methyl propargyl ether > 2-octyne.[6] This indicates that this compound is a highly reactive substrate for this type of click reaction.

AlkyneThiolInitiationKey ObservationReference
This compound1-OctanethiolUV-initiationEfficient reaction, completed within 2 hours in a model study.[5]
This compoundVarious thiolsPhotoinitiationThis compound shows high reactivity compared to other terminal alkynes.[6]

Conclusion

This compound is a valuable and versatile substrate for click chemistry, particularly for the robust and widely applicable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the efficient radical-mediated thiol-yne reaction. The detailed protocols and data provided in these application notes offer a solid foundation for researchers and scientists to utilize this compound in their synthetic strategies for drug development, bioconjugation, and materials science. The high yields, mild reaction conditions, and functional group tolerance of these click reactions underscore their importance in modern chemistry.

References

Application Notes and Protocols for the Hydroboration-Oxidation of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of terminal alkynes is a powerful and highly regioselective method for the synthesis of aldehydes. This two-step reaction sequence provides a valuable alternative to other hydration methods, yielding the anti-Markovnikov addition product with high fidelity. This document provides detailed application notes and experimental protocols for the hydroboration-oxidation of 1-octyne (B150090), a common substrate in organic synthesis, to produce octanal (B89490). The use of sterically hindered boranes is crucial to prevent the double addition of boron to the alkyne, ensuring a high yield of the desired aldehyde.[1][2][3] This protocol will focus on the use of 9-Borabicyclo[3.3.1]nonane (9-BBN), a widely used reagent for this transformation.[1][4]

Principle of the Reaction

The hydroboration-oxidation of this compound proceeds via a two-step mechanism:

  • Hydroboration: In the first step, a bulky borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond of this compound.[1] The boron atom adds to the terminal, less sterically hindered carbon, and the hydrogen atom adds to the internal carbon. This syn-addition results in the formation of a vinylborane (B8500763) intermediate. The use of a bulky borane is critical to prevent a second hydroboration from occurring on the resulting alkene.[1][2]

  • Oxidation: The vinylborane intermediate is then oxidized in the second step using a basic solution of hydrogen peroxide.[5] This replaces the boron-carbon bond with a hydroxyl group, forming an enol. The enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde, octanal.[1][3]

Reaction Scheme

Experimental Protocols

This section provides detailed experimental procedures for the hydroboration-oxidation of this compound using 9-BBN.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundReagentMajor Chemical Supplier
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)ReagentMajor Chemical Supplier
Tetrahydrofuran (B95107) (THF), anhydrousAnhydrousMajor Chemical Supplier
Sodium hydroxide (B78521) (NaOH)ReagentMajor Chemical Supplier
Hydrogen peroxide (30% w/w in H₂O)ReagentMajor Chemical Supplier
Diethyl ether (Et₂O)ReagentMajor Chemical Supplier
Saturated aqueous sodium chloride (brine)N/APrepared in-house
Anhydrous magnesium sulfate (B86663) (MgSO₄)ReagentMajor Chemical Supplier
Argon or Nitrogen gas, high purityN/AGas Supplier
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Experimental Procedure

Step 1: Hydroboration of this compound with 9-BBN

  • Under an inert atmosphere of argon or nitrogen, a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is charged with this compound (5.0 g, 45.4 mmol).

  • Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask via syringe.

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of 9-BBN in THF (0.5 M, 100 mL, 50.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

Step 2: Oxidation of the Vinylborane

  • The reaction mixture is cooled back to 0 °C in an ice bath.

  • A 3 M aqueous solution of sodium hydroxide (20 mL) is carefully added to the flask.

  • A 30% aqueous solution of hydrogen peroxide (20 mL) is then added dropwise, ensuring the temperature does not rise above 20 °C. This addition is exothermic and should be performed with caution.[5]

  • After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for 2 hours.

Step 3: Work-up and Purification

  • The reaction mixture is transferred to a separatory funnel.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium chloride (brine) (2 x 50 mL).[6]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude octanal is then purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data

ParameterValue
Starting MaterialThis compound
ProductOctanal
Molecular Weight of this compound110.20 g/mol
Molecular Weight of Octanal128.21 g/mol
Theoretical Yield5.82 g (based on 5.0 g of this compound)
Expected Experimental Yield 75-85%
AppearanceColorless liquid
Boiling Point171 °C

Characterization Data of Octanal

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 1.63 (quint, J = 7.4 Hz, 2H, -CH₂CH₂CHO), 1.25-1.35 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 202.9, 43.9, 31.6, 29.2, 29.1, 22.6, 22.1, 14.0
FT-IR (neat) ν 2927, 2856 (C-H stretch), 2715 (aldehyde C-H stretch), 1728 (C=O stretch) cm⁻¹

Visualizations

Experimental Workflow

experimental_workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Work-up & Purification start This compound in THF add_9bbn Add 9-BBN at 0°C start->add_9bbn stir_rt Stir at RT for 4h add_9bbn->stir_rt cool_0c Cool to 0°C stir_rt->cool_0c Vinylborane Intermediate add_naoh Add aq. NaOH cool_0c->add_naoh add_h2o2 Add aq. H₂O₂ add_naoh->add_h2o2 stir_rt_ox Stir at RT for 2h add_h2o2->stir_rt_ox extract Extract with Et₂O stir_rt_ox->extract Crude Product Mixture wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure Octanal distill->product

Caption: Experimental workflow for the synthesis of octanal from this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_tautomerization Tautomerization This compound This compound Vinylborane Vinylborane This compound->Vinylborane + 9-BBN Enol Intermediate Enol Intermediate Vinylborane->Enol Intermediate + H₂O₂, NaOH Octanal Octanal Enol Intermediate->Octanal (rapid)

Caption: Key intermediates in the hydroboration-oxidation of this compound.

References

Application Notes and Protocols for 1-Octyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common cycloaddition reactions involving 1-octyne (B150090), a versatile terminal alkyne. The protocols outlined below are intended to serve as a guide for the synthesis of a variety of cyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

[3+2] Cycloaddition Reactions: Azide-Alkyne Cycloadditions

The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, often referred to as "click chemistry," is a highly efficient and widely used method for the formation of 1,2,3-triazoles. Depending on the catalyst used, different regioisomers can be selectively obtained.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][2] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[1]

Quantitative Data for CuAAC Reactions with this compound Derivatives

EntryAzideCatalyst SystemSolventTime (h)Yield (%)Reference
1Cyclohexyl azideCuI (cat.)Not SpecifiedNot Specified97.6Adapted from flow synthesis
2Benzyl (B1604629) azideCuI (1 mol%)Cyrene™0.5~95Adapted from solvent study
3Azide-functionalized NanocrystalsNone (catalyst-free)Not SpecifiedNot SpecifiedNot Quantified[3]

Experimental Protocol: Synthesis of 1-Cyclohexyl-4-hexyl-1H-1,2,3-triazole

This protocol is adapted from a general procedure for CuAAC reactions.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), cyclohexyl azide (1.0 eq.), and a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq.) followed by copper(I) iodide (0.05 eq.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-cyclohexyl-4-hexyl-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer. This reaction is particularly useful as it can tolerate both terminal and internal alkynes.[4]

Quantitative Data for RuAAC Reactions

EntryAlkyneAzideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneBenzyl azideRuH₂(CO)(PPh₃)₃ (0.2)H₂O80295
21-HexyneBenzyl azideRuH₂(CO)(PPh₃)₃ (0.2)H₂O80292
3Phenylacetylene(Azidomethyl)benzeneCp*RuCl(COD) (1-2)DCE451-4High

Experimental Protocol: Synthesis of 1-Benzyl-5-hexyl-1H-1,2,3-triazole

This protocol is adapted from a general procedure for RuAAC reactions.

Materials:

  • This compound

  • Benzyl azide

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Standard laboratory glassware for inert atmosphere techniques

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add benzyl azide (1.0 eq.) and this compound (1.1 eq.).

  • Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1 M with respect to the benzyl azide.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add [Cp*RuCl(COD)] (1-2 mol%).

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-hexyl-1H-1,2,3-triazole.

Safety Precaution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.

[4+2] Cycloaddition Reactions: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, where a conjugated diene reacts with a dienophile. Alkynes, such as this compound, can act as dienophiles in this reaction.

Experimental Protocol: Diels-Alder Reaction of this compound with Tetraphenylcyclopentadienone (B147504)

This protocol is adapted from a general procedure for the Diels-Alder reaction of alkynes with tetraphenylcyclopentadienone.

Materials:

  • This compound

  • Tetraphenylcyclopentadienone (Tetracyclone)

  • Nitrobenzene

  • Ethanol (B145695)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve tetraphenylcyclopentadienone (1.0 eq.) in a minimal amount of nitrobenzene.

  • Add this compound (1.2 eq.) to the solution.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC. The characteristic deep purple color of the tetracyclone will fade as the reaction progresses.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethanol and a saturated sodium bicarbonate solution to the reaction mixture and stir until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water followed by cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., nitrobenzene/ethanol) to yield the purified Diels-Alder adduct.

[2+2] Photochemical Cycloaddition

Photochemical [2+2] cycloadditions are valuable for synthesizing strained four-membered rings. These reactions typically involve the photoexcitation of one of the reactants, often an enone, which then reacts with a ground-state alkene or alkyne.[5]

General Protocol for Photochemical [2+2] Cycloaddition of this compound with an Enone

Materials:

  • This compound

  • A suitable enone (e.g., cyclopentenone)

  • A suitable solvent (e.g., hexane (B92381) or diethyl ether)

  • A medium-pressure mercury lamp or other suitable UV light source

  • Glassware suitable for photochemical reactions (e.g., Pyrex)

Procedure:

  • In a photochemical reactor vessel, dissolve the enone (1.0 eq.) and a molar excess of this compound (e.g., 10 eq.) in the chosen solvent. The use of an excess of one reactant can help to minimize dimerization of the enone.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

  • Irradiate the reaction mixture with the UV light source while maintaining a constant temperature, if necessary, using a cooling bath.

  • Monitor the progress of the reaction by GC or TLC to avoid over-irradiation and the formation of byproducts.

  • Once the starting enone is consumed, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or distillation.

Visualizations

G General Cycloaddition Pathways of this compound cluster_3plus2 [3+2] Cycloaddition cluster_4plus2 [4+2] Cycloaddition cluster_2plus2 [2+2] Cycloaddition octyne This compound cu_triazole 1,4-Disubstituted 1,2,3-Triazole octyne->cu_triazole + Azide [Cu(I)] ru_triazole 1,5-Disubstituted 1,2,3-Triazole octyne->ru_triazole + Azide [Ru(II)] diels_adduct Cyclohexadiene Derivative octyne->diels_adduct + Diene (Heat) photo_adduct Cyclobutene Derivative octyne->photo_adduct + Enone (hν) azide Azide (R-N3) diene Diene enone Enone

Caption: Cycloaddition pathways of this compound.

G General Experimental Workflow for Cycloaddition start Combine Reactants (this compound, Partner, Solvent) add_catalyst Add Catalyst (if applicable) start->add_catalyst reaction Reaction (Stirring, Heating, or Irradiation) add_catalyst->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow.

References

The Role of 1-Octyne in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyne (B150090), a versatile terminal alkyne, serves as a crucial building block in the intricate art of natural product synthesis.[1] Its linear eight-carbon chain and reactive terminal triple bond offer a strategic entry point for constructing complex molecular architectures found in a wide array of bioactive natural products, particularly those of marine origin. The unique reactivity of the alkyne functional group allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, making it an invaluable tool for synthetic chemists.[2][3]

This application note provides a detailed overview of the utility of this compound in the synthesis of complex natural products, with a focus on its application in Sonogashira cross-coupling reactions. Included are detailed experimental protocols and quantitative data for key transformations, providing a practical guide for researchers in the field.

Key Applications of this compound in Natural Product Synthesis

The terminal alkyne functionality of this compound is the cornerstone of its synthetic utility. This feature allows for several key transformations:

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds.[4] It enables the direct coupling of this compound with aryl or vinyl halides, seamlessly incorporating the octynyl moiety into complex scaffolds. This reaction is widely employed in the synthesis of polyketides, alkaloids, and other natural product classes.[4]

  • Cycloaddition Reactions: this compound can participate in various cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition ("click chemistry"), to form heterocyclic rings which are prevalent in many natural products.[5]

  • Alkynylation Reactions: The acidic proton of this compound can be readily removed by a strong base to generate an acetylide, which can then act as a nucleophile to attack a variety of electrophiles, such as aldehydes, ketones, and epoxides. This allows for the extension of carbon chains and the introduction of hydroxyl groups.

Featured Application: Sonogashira Coupling in the Synthesis of Enynes

A common and critical application of this compound is in the synthesis of conjugated enynes, a structural motif present in numerous biologically active natural products. The Sonogashira coupling provides a reliable and stereospecific method to construct this moiety.

General Workflow for Sonogashira Coupling

The general workflow for a Sonogashira coupling reaction involving this compound is depicted below. The process involves the setup of an inert atmosphere, the addition of reagents, reaction monitoring, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare and Degas Solvents and Reagents setup_reaction Set up Reaction Vessel under Inert Atmosphere (Ar/N2) prep_reagents->setup_reaction add_reagents Add Aryl/Vinyl Halide, Base, This compound, and Catalysts setup_reaction->add_reagents run_reaction Stir at Specified Temperature add_reagents->run_reaction monitor_reaction Monitor Progress by TLC/GC-MS run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Upon Completion extraction Aqueous Workup and Extraction quench_reaction->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: General Sonogashira Coupling of this compound with a Vinyl Halide

This protocol provides a general procedure for the Sonogashira coupling of this compound with a vinyl halide to synthesize a terminal 1,3-diyne precursor, a key intermediate in the synthesis of various natural products.[3]

Materials:

  • Vinylidene chloride

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd]

  • Copper(I) iodide (CuI)

  • n-Butylamine

  • Toluene, anhydrous

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a pressure flask equipped with a magnetic stir bar and under an argon atmosphere, add (Ph₃P)₄Pd (0.03 equiv) and anhydrous toluene.

  • Add vinylidene chloride (1.5 equiv) to the flask via syringe.

  • Stir the resulting yellow mixture at room temperature for 20 minutes.

  • In a separate flask, prepare a mixture of this compound (1.0 equiv) and n-butylamine (1.5 equiv).

  • Transfer the this compound/n-butylamine mixture to the reaction flask via cannula.

  • Add CuI (0.03 equiv) to the reaction mixture in one portion.

  • Seal the pressure flask and heat the reaction mixture to 40 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a sintered glass funnel to remove the precipitated ammonium (B1175870) salt.

  • Wash the solid with hexanes and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford the desired chloroenyne product.

Quantitative Data:

Reactant/ReagentMolar Equiv.Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
Vinylidene chloride1.5-Toluene40866-72
This compound1.0-
(Ph₃P)₄Pd-3
CuI-3
n-Butylamine1.5-

Table 1: Representative quantitative data for the Sonogashira coupling of this compound with vinylidene chloride.[3]

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Halide

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in the synthesis of sensitive natural products where the presence of copper may lead to undesired side reactions.[6]

Materials:

  • Aryl iodide or bromide

  • This compound

  • Palladium acetate (B1210297) [Pd(OAc)₂]

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane or Toluene), anhydrous

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and the phosphine (B1218219) ligand (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data:

Reactant/ReagentMolar Equiv.Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
Aryl Halide1.0-Dioxane80-10012-2470-95
This compound1.2-
Pd(OAc)₂-2
Ligand-4
Base2.0-

Table 2: Typical quantitative data for a copper-free Sonogashira coupling of this compound.[6]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira coupling reaction is a well-established pathway involving both palladium and copper catalysts. The following diagram illustrates the key steps in this process.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_adduct R-Pd(II)-X(L2) pd0->pd_adduct Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L2) pd_adduct->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_adduct cu_x CuX cu_acetylide->cu_x Base, R'-C≡CH cu_x->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a powerful and versatile building block in the synthesis of complex natural products. Its ability to readily participate in robust and high-yielding reactions like the Sonogashira coupling makes it an indispensable tool for synthetic chemists. The protocols and data presented herein provide a practical foundation for researchers to incorporate this compound into their synthetic strategies for the construction of novel and biologically important molecules. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the utility of this compound in the ever-evolving field of natural product synthesis.

References

Applications of 1-Octyne in Materials Science and Polymer Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

1-Octyne (B150090), a terminal alkyne with an eight-carbon chain, serves as a versatile building block in the realms of materials science and polymer chemistry. Its terminal triple bond provides a reactive site for a variety of chemical transformations, making it a valuable monomer for polymer synthesis and a key component in the functionalization of material surfaces. The hydrophobic alkyl chain of this compound also imparts unique solubility and thermal properties to the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in these fields, targeting researchers, scientists, and professionals in drug development.

Polymerization of this compound

The polymerization of this compound can be achieved through several methods, including Ziegler-Natta catalysis and rhodium-catalyzed polymerization, leading to the formation of poly(this compound). The properties of the resulting polymer are highly dependent on the chosen catalytic system and reaction conditions.

Application Note: Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts, typically based on a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum compound (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃), are widely used for the polymerization of α-olefins and can be adapted for the polymerization of α-alkynes like this compound.[1] This method can produce linear polymers with varying degrees of stereoregularity. The catalyst system is heterogeneous, and the polymerization mechanism involves the coordination and insertion of the monomer into the growing polymer chain at the transition metal center.[2]

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol describes a general procedure for the polymerization of this compound using a TiCl₄/Al(C₂H₅)₃ catalyst system.[3][4] Caution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • This compound (freshly distilled)

  • Toluene (B28343) (anhydrous, deoxygenated)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.

  • To the stirred toluene, add a solution of triethylaluminum (Al(C₂H₅)₃) to act as the cocatalyst.

  • In a separate flask, prepare a solution of titanium tetrachloride (TiCl₄) in anhydrous toluene.

  • Slowly add the TiCl₄ solution to the Al(C₂H₅)₃ solution at a controlled temperature (e.g., 0 °C or room temperature). The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 3:1).

  • Age the catalyst mixture for a specified time (e.g., 30-60 minutes) to allow for the formation of the active catalytic species.

  • Add the freshly distilled this compound monomer to the catalyst suspension.

  • Allow the polymerization to proceed at a controlled temperature for a set duration (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography.

  • Quench the polymerization by slowly adding methanol to the reaction mixture.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.

  • Filter the precipitated poly(this compound), wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[5]

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Workflow for Ziegler-Natta Polymerization of this compound

Ziegler_Natta_Polymerization cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up & Isolation AlEt3 Triethylaluminum (in Toluene) Catalyst Active Ziegler-Natta Catalyst AlEt3->Catalyst Mix & Age TiCl4 Titanium Tetrachloride (in Toluene) TiCl4->Catalyst Polymerization Polymerization Reaction Catalyst->Polymerization Octyne This compound Monomer Octyne->Polymerization Quench Quench with Methanol Polymerization->Quench Precipitate Precipitate in Acidified Methanol Quench->Precipitate Isolate Filter, Wash, & Dry Precipitate->Isolate Polymer Poly(this compound) Isolate->Polymer

Ziegler-Natta polymerization workflow for this compound.
Application Note: Rhodium-Catalyzed Polymerization of this compound

Rhodium complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are effective catalysts for the polymerization of terminal alkynes, including this compound.[6] These catalysts can lead to the formation of stereoregular polymers with high molecular weights and, in some cases, exhibit characteristics of a living polymerization, allowing for the synthesis of block copolymers. The polymerization mechanism is believed to involve the insertion of the alkyne into a rhodium-hydride or rhodium-alkyl bond.

Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol provides a general method for the polymerization of this compound using a rhodium-based catalyst.

Materials:

  • This compound (freshly distilled)

  • [Rh(nbd)Cl]₂

  • Triethylamine (B128534) (Et₃N, as a cocatalyst/activator)

  • Toluene or Tetrahydrofuran (THF) (anhydrous, deoxygenated)

  • Methanol

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous solvent (e.g., toluene or THF).

  • Add triethylamine to the solution. The molar ratio of Et₃N to Rh is an important parameter to optimize.

  • Stir the catalyst solution at room temperature for a short period (e.g., 15-30 minutes).

  • Add the freshly distilled this compound monomer to the catalyst solution.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 30-60 °C) for the desired time (e.g., 1-24 hours).

  • Terminate the reaction by pouring the solution into a large volume of stirred methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

  • Molecular Weight and PDI: Determined by GPC.[7]

  • Structure and Stereoregularity: Analyzed by ¹H and ¹³C NMR spectroscopy.[8]

Quantitative Data for Polymerization of Alkynes

MonomerCatalyst SystemCocatalyst/ActivatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1-HexyneTiCl₄/Al(i-Bu)₃-Toluene60215,0002.1
Phenylacetylene[Rh(nbd)Cl]₂Et₃NTHF30241,940,0001.8

Surface Modification with this compound

The terminal alkyne group of this compound is a versatile handle for the functionalization of material surfaces through various chemical reactions, most notably "click chemistry" and the formation of self-assembled monolayers (SAMs).

Application Note: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[9][10] By first introducing azide functionalities onto a surface (e.g., a silicon wafer or nanoparticles), this compound can be "clicked" onto the surface, thereby modifying its properties, such as hydrophobicity.

Experimental Protocol: CuAAC of this compound onto an Azide-Modified Silicon Wafer

This protocol outlines the steps to functionalize an azide-modified silicon wafer with this compound.

Materials:

  • Azide-modified silicon wafer

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • tert-Butanol (B103910) and deionized water (as solvent)

  • Ethanol, acetone, and deionized water for rinsing

  • Nitrogen gas for drying

Procedure:

  • Prepare the Click Reaction Solution:

    • In a clean vial, prepare a solution of this compound in a 1:1 mixture of tert-butanol and deionized water.

    • In a separate vial, prepare an aqueous solution of copper(II) sulfate and the THPTA ligand.

    • Prepare a fresh aqueous solution of sodium ascorbate.

  • Surface Reaction:

    • Place the azide-modified silicon wafer in a reaction vessel.

    • Add the this compound solution to the vessel.

    • Add the copper/ligand solution to the vessel.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants should be optimized, but typical ranges are 1-10 mM for the alkyne and azide, 0.1-1 mM for copper, and 1-5 mM for sodium ascorbate.[11]

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Cleaning and Drying:

    • Remove the wafer from the reaction solution.

    • Rinse the wafer sequentially with deionized water, ethanol, and acetone.

    • Dry the functionalized wafer under a stream of nitrogen.

Characterization:

  • Surface Wettability: Measured by contact angle goniometry. A successful reaction should increase the hydrophobicity of the surface.[12]

  • Surface Composition: Analyzed by X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the alkyl chain and the triazole linkage.[11]

CuAAC_Workflow Start Azide-Modified Silicon Wafer Prepare Prepare Reaction Mix: This compound, CuSO4/Ligand, Sodium Ascorbate React Immerse Wafer & React at RT Start->React Prepare->React Rinse Rinse with Water, Ethanol, Acetone React->Rinse Dry Dry with Nitrogen Rinse->Dry End This compound Functionalized Wafer Dry->End Characterize Characterize Surface (Contact Angle, XPS) End->Characterize

References

Application Notes and Protocols for the Regioselective Addition to 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies and protocols for key regioselective addition reactions to the terminal alkyne, 1-octyne (B150090). The protocols are intended for researchers, scientists, and professionals in drug development who require precise control over chemical transformations.

Overview of Regioselective Additions to this compound

The triple bond of a terminal alkyne like this compound offers a rich platform for chemical functionalization. Regioselectivity, the preference for bond formation at one position over another, is a critical consideration in synthesis.[1][2][3] For this compound, additions can typically occur in two ways, yielding either the Markovnikov or anti-Markovnikov product. The choice of reagents and reaction conditions dictates the outcome, allowing for the selective synthesis of a desired constitutional isomer.[1][4][5]

G cluster_start Starting Material cluster_markovnikov Markovnikov Pathway cluster_antimarkovnikov Anti-Markovnikov Pathway Octyne This compound Ketone 2-Octanone (Hydration) Octyne->Ketone H₂O, H₂SO₄ HgSO₄ VinylHalide_M 2-Halo-1-octene (Hydrohalogenation) Octyne->VinylHalide_M HX (HCl, HBr, HI) Aldehyde Octanal (Hydroboration-Oxidation) Octyne->Aldehyde 1. BH₃·THF 2. H₂O₂, NaOH VinylHalide_AM 1-Halo-1-octene (Radical HBr Addition) Octyne->VinylHalide_AM HBr, ROOR G cluster_mech Hydrohalogenation Mechanism (Markovnikov) This compound R-C≡CH + H-X Vinyl_Cation [R-C⁺=CH₂] + X⁻ (More stable cation) This compound->Vinyl_Cation Protonation of triple bond Product R-C(X)=CH₂ Vinyl_Cation->Product Nucleophilic attack by X⁻ G cluster_mech Radical Addition of HBr Mechanism (Anti-Markovnikov) Initiation ROOR → 2 RO• RO• + HBr → ROH + Br• Propagation1 R-C≡CH + Br• → [R-C•=CHBr] (More stable radical) Initiation->Propagation1 Br• radical generation Propagation2 [R-C•=CHBr] + HBr Propagation1->Propagation2 Addition of Br• to alkyne Product R-CH=CHBr + Br• Propagation2->Product H• abstraction from HBr

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Octyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-octyne (B150090) is a fundamental step in the creation of more complex molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The two most prevalent and reliable methods for the synthesis of this compound are:

  • Dehydrohalogenation of 1,2-dibromooctane (B3054993): This method involves the elimination of two equivalents of hydrogen bromide (HBr) from 1,2-dibromooctane, which is typically prepared by the bromination of 1-octene (B94956).[1][2] Strong bases are used to facilitate this double elimination reaction.

  • Alkylation of Acetylene (B1199291): This approach involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile and reacts with a 1-haloalkane (e.g., 1-bromohexane) in an SN2 reaction to form the carbon-carbon bond.[3][4]

2. How do I choose between the dehydrohalogenation and acetylene alkylation methods?

The choice of method depends on several factors:

  • Starting Material Availability: If 1-octene is readily available and economically viable, the dehydrohalogenation route is a good option. If acetylene and a suitable hexyl halide are more accessible, the alkylation method is preferable.

  • Scale of Reaction: For larger-scale syntheses, the dehydrohalogenation of a dihalide can be a practical approach. The alkylation of acetylene is also scalable but requires careful handling of gaseous acetylene.

  • Control over Impurities: The alkylation of acetylene can sometimes lead to the formation of dialkylated products if not controlled properly. The dehydrohalogenation route may result in isomeric alkyne impurities if the reaction conditions are not optimized.

3. What are the typical purities and yields I can expect for this compound synthesis?

Yields and purity are highly dependent on the chosen method, optimization of reaction conditions, and purification techniques. Generally, with careful execution, yields can range from moderate to high. For instance, a two-step reaction starting from 2-octanone (B155638) has been reported with a 62% yield in the final dehydrohalogenation step.[1] The alkylation of acetylide anions with primary alkyl halides is known to give good yields of the desired alkyne.[5] Purity is often improved through fractional distillation.[6]

Troubleshooting Guides

Method 1: Dehydrohalogenation of 1,2-Dibromooctane

This method typically involves the reaction of 1,2-dibromooctane with a strong base like potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂).

Q1: My reaction is sluggish, and the yield of this compound is low. What could be the problem?

A1: Several factors can contribute to a low yield:

  • Insufficiently Strong Base: For the second elimination of HBr from the intermediate vinyl bromide, a very strong base is required.[7] While alcoholic KOH can work, stronger bases like sodium amide (NaNH₂) are often more effective.[8]

  • Presence of Water: The reaction is sensitive to moisture, which can consume the strong base. Ensure all reagents and glassware are thoroughly dried. Anhydrous conditions are crucial for maximizing the effectiveness of the base.

  • Low Reaction Temperature: The dehydrohalogenation reaction often requires elevated temperatures to proceed at a reasonable rate.[9] If using KOH, heating under reflux is common.[9]

  • Poor Quality Starting Material: Ensure the 1,2-dibromooctane is pure and free of any unreacted 1-octene.

Q2: I am observing the formation of an internal alkyne (e.g., 2-octyne) as a major byproduct. How can I prevent this?

A2: The formation of internal alkynes is a common issue resulting from isomerization of the initially formed terminal alkyne under strongly basic conditions at high temperatures.[10]

  • Choice of Base: Sodium amide (NaNH₂) is known to favor the formation of the terminal alkyne. This is because any terminal alkyne formed is deprotonated by the amide ion to form a stable acetylide anion, which can be reprotonated to the terminal alkyne during workup.[11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes minimize isomerization, although this may also slow down the desired reaction.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of isomerization. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Q3: The work-up procedure is difficult, and I am losing product during extraction.

A3: A typical work-up involves quenching the reaction, followed by extraction.

  • Quenching: Carefully quench the reaction mixture by adding water or a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining strong base. This should be done at a low temperature to control the exothermic reaction.

  • Extraction: Use a non-polar organic solvent like diethyl ether or pentane (B18724) for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663), filter, and then carefully remove the solvent using a rotary evaporator.

Method 2: Alkylation of Acetylene

This method involves the reaction of an acetylide anion with a 1-halo-hexane. Sodium acetylide can be prepared by reacting acetylene with a strong base like sodium amide (NaNH₂).

Q1: My yield of this compound is low, and I have a significant amount of unreacted 1-bromohexane (B126081).

A1: This suggests a problem with the formation or reactivity of the acetylide anion.

  • Incomplete Deprotonation of Acetylene: Ensure that a sufficiently strong base and anhydrous conditions are used to generate the acetylide anion. Sodium amide in liquid ammonia (B1221849) is a classic and effective system.[4]

  • Poor Nucleophilicity of the Acetylide: The acetylide anion is a strong nucleophile, but its reactivity can be hampered by impurities or improper solvent choice.

  • SN2 Reaction Conditions: The alkylation is an SN2 reaction, which is sensitive to steric hindrance. Ensure you are using a primary alkyl halide (1-bromohexane or 1-iodohexane). Secondary or tertiary halides will primarily lead to elimination byproducts.[3][5]

Q2: I am getting a significant amount of a higher molecular weight byproduct.

A2: This is likely due to the dialkylation of acetylene, where two molecules of the alkyl halide react with one molecule of acetylene.

  • Stoichiometry Control: Use a molar excess of acetylene relative to the alkyl halide to favor mono-alkylation.

  • Slow Addition: Add the alkyl halide slowly to the solution of the acetylide anion. This helps to maintain a low concentration of the alkyl halide, reducing the chance of a second alkylation event.

Q3: The reaction is not proceeding, and I don't observe any consumption of my starting materials.

A3: This could be due to several factors:

  • Inactive Base: Sodium amide can degrade upon exposure to air and moisture. Use fresh, high-quality sodium amide.

  • Anhydrous Conditions: As with the dehydrohalogenation method, moisture will quench the strong base and the acetylide anion. Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Liquid ammonia is the traditional solvent for this reaction. If using other solvents like THF or DMSO, ensure they are anhydrous.[12]

Data Presentation

Table 1: Comparison of Bases for Dehydrohalogenation of Dihaloalkanes

BaseTypical SolventTemperatureKey AdvantagesPotential Disadvantages
Potassium Hydroxide (KOH) EthanolRefluxReadily available, less hazardous than NaNH₂.[9]May require high temperatures; can lead to a mixture of internal and terminal alkynes.[11]
**Sodium Amide (NaNH₂) **Liquid Ammonia-33 °CVery strong base, highly effective for double dehydrohalogenation; favors terminal alkynes.[8][13]Requires specialized handling due to reactivity and the use of liquid ammonia.
Potassium tert-Butoxide (KOtBu) THF, DMSORoom Temp to RefluxStrong, non-nucleophilic base; can be effective at lower temperatures than KOH.Can favor elimination to form alkenes if conditions are not optimized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrohalogenation of 1,2-Dibromooctane

This protocol is adapted from established methods for the dehydrohalogenation of vicinal dihalides.[8][14]

Materials:

  • 1,2-Dibromooctane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia.

  • Base Addition: Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • Substrate Addition: Slowly add a solution of 1,2-dibromooctane (1 equivalent) in a minimal amount of anhydrous diethyl ether to the sodium amide suspension over 30 minutes.

  • Reaction: Allow the reaction to stir at -33 °C (the boiling point of liquid ammonia) for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.

  • Work-up: Allow the ammonia to evaporate. Add water to dissolve the salts and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation.[6]

Protocol 2: Synthesis of this compound via Alkylation of Acetylene

This protocol is based on the general procedure for the alkylation of acetylide anions.[5][6]

Materials:

  • Acetylene gas

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromohexane

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetylide Formation: In a three-necked flask set up as described in Protocol 1, condense liquid ammonia and add sodium amide (1.1 equivalents). Bubble acetylene gas through the stirred suspension until the formation of a grayish-white precipitate of sodium acetylide is complete.

  • Alkylation: Slowly add 1-bromohexane (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether to the sodium acetylide suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -33 °C for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Dehydrohalogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Assemble Reaction Setup (3-neck flask, condenser, stirrer) A->B C Add Solvent (e.g., Liquid NH3) B->C D Add Strong Base (e.g., NaNH2) C->D E Add 1,2-Dibromooctane D->E F Stir at appropriate temperature E->F G Quench Reaction (e.g., aq. NH4Cl) F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Remove Solvent I->J K Fractional Distillation J->K L L K->L Pure this compound Acetylene_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Assemble Reaction Setup A->B C Form Sodium Acetylide (NaNH2 in liquid NH3 + Acetylene) B->C D Slowly Add 1-Bromohexane C->D E Stir at -33°C D->E F Quench Reaction (aq. NH4Cl) E->F G Extract with Ether F->G H Wash & Dry G->H I Remove Solvent H->I J Fractional Distillation I->J K K J->K Pure this compound Troubleshooting_Low_Yield cluster_dehydro Dehydrohalogenation Issues cluster_alkyl Alkylation Issues Start Low Yield of this compound Method Which Synthesis Method? Start->Method Dehydro Dehydrohalogenation Method->Dehydro Dehydrohalogenation Alkyl Acetylene Alkylation Method->Alkyl Alkylation D1 Check Base Strength (Consider NaNH2) Dehydro->D1 D2 Ensure Anhydrous Conditions Dehydro->D2 D3 Verify Reaction Temperature Dehydro->D3 A1 Incomplete Acetylide Formation? (Check base, anhydrous conditions) Alkyl->A1 A2 Using a Primary Halide? Alkyl->A2 A3 Side reaction? (Dialkylation) Alkyl->A3 Solution Implement Solution & Re-run D1->Solution Increase base strength D2->Solution Dry reagents/glassware D3->Solution Increase temperature A1->Solution Use fresh base, dry solvent A2->Solution Use 1-bromohexane A3->Solution Use excess acetylene, slow addition

References

Technical Support Center: High-Purity 1-Octyne Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of high-purity 1-octyne (B150090).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: Purifying this compound, a volatile and nonpolar terminal alkyne, presents several key challenges.[1] These include its potential for thermal instability, which can lead to decomposition or polymerization at elevated temperatures.[1][2] Additionally, separating it from structurally similar impurities, such as isomers (e.g., 2-octyne, 3-octyne) or residual starting materials like 1-bromohexane, requires efficient purification techniques.[3] Its volatility also poses a risk of sample loss during solvent removal steps.[1]

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of technique depends on the nature of the impurities.

  • Fractional Distillation is highly effective for separating this compound from impurities with significantly different boiling points, such as non-volatile compounds, higher-boiling isomers, or residual solvents.[4][5][6]

  • Flash Column Chromatography is preferred for removing polar or non-volatile impurities that have boiling points close to this compound.[1] Given this compound's nonpolar nature, a nonpolar eluent like hexane (B92381) is typically used with a silica (B1680970) gel stationary phase.[1]

Q3: What are the typical physical properties and purity levels of commercially available this compound?

A3: Commercially available this compound is typically a colorless to light yellow liquid.[7][8] Purity levels generally range from 97% to over 99%. Key physical properties are summarized in the table below.

Table 1: Physical Properties and Purity of this compound

PropertyValueSource(s)
Purity (Assay by GC) ≥97% to ≥99%[9][10][11]
Boiling Point 127-128 °C (at 760 mmHg)[7][12][13]
Melting Point -80 °C[7][12]
Density ~0.747 g/mL at 25 °C[13]
Refractive Index (n20/D) ~1.416[13][14]
Flash Point 16-17 °C[7][12][15]
Solubility Miscible with alcohol, ether; immiscible with water.[2][8][13][14]N/A

Q4: How should purified this compound be stored to maintain its purity?

A4: To prevent degradation and polymerization, high-purity this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][16] It should be kept in a cool, dry, and well-ventilated area designated for flammable liquids, away from heat, sparks, and strong oxidizing agents.[2][7] Long-term storage should be avoided to minimize the risk of polymerization.[2]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low or No Recovery of Compound from Column Chromatography

Question: My this compound seems to have disappeared during column chromatography. I'm not seeing it in any of my collected fractions. What could be the problem?

Possible Cause Solution
High Volatility This compound is volatile (Boiling Point: 127-128 °C). It may have evaporated from the column or during solvent removal (e.g., rotary evaporation).[1]
Troubleshooting Steps: 1. Ensure all joints in your chromatography setup are well-sealed.2. When removing the eluent, use a cool water bath on the rotary evaporator and apply vacuum gradually.[1]3. Check the solvent in the rotovap trap for your product.[17][18]
Compound is Non-UV Active The alkyne functional group does not have a strong chromophore, making it difficult to visualize on TLC plates using a standard UV lamp.
Troubleshooting Steps: 1. Stain the TLC plates with a universal stain like potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde, which are effective for visualizing unsaturated compounds like alkynes.[1]
Decomposition on Silica Gel Standard silica gel is slightly acidic and can cause decomposition or isomerization of sensitive compounds.
Troubleshooting Steps: 1. Test the stability of your compound on a small silica TLC plate before running a large-scale column.[1]2. If decomposition is observed, consider using deactivated (neutral) silica or alumina (B75360) as the stationary phase.3. Alternatively, add a small amount of a neutralizer like triethylamine (B128534) (~1%) to your eluent.[1]
Issue 2: Compound Decomposes During Distillation

Question: I'm trying to purify this compound by distillation, but the material in the distilling pot is turning dark, my yield is very low, and the distillate purity is poor. What's happening?

Possible Cause Solution
Thermal Decomposition This compound can decompose, polymerize, or isomerize at its atmospheric boiling point, especially if heated for an extended period.[1]
Troubleshooting Steps: 1. Use Vacuum Distillation: This is the most critical step. Purifying under reduced pressure significantly lowers the boiling point, minimizing thermal stress on the compound.[1]2. Ensure Efficient Setup: Insulate the distillation column (e.g., with glass wool) to maintain a proper temperature gradient and speed up the process.[1]
Presence of Impurities Trace amounts of acidic or basic impurities can catalyze decomposition at elevated temperatures. Strong oxidizing agents are also incompatible.[1][19]
Troubleshooting Steps: 1. Perform a neutral workup before distillation. Wash the crude product with a saturated sodium bicarbonate solution and then with brine to remove acidic or basic residues.[1]
Extended Heating Time Prolonged exposure to heat, even at lower temperatures, can lead to degradation.
Troubleshooting Steps: 1. Do not heat the distillation flask until the system is fully under vacuum.2. Ensure the stir rate is adequate for smooth boiling.3. Do not leave the distillation running unattended for extended periods.[1]

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a general workflow for selecting a purification method for crude this compound.

G Workflow for this compound Purification start Crude this compound Sample check_impurities Analyze Impurities (GC-MS, NMR) start->check_impurities decision Nature of Major Impurities? check_impurities->decision distillation Fractional Distillation (under vacuum) decision->distillation Different Boiling Points (Non-volatile, Isomers) chromatography Flash Column Chromatography (Neutral Silica/Alumina) decision->chromatography Similar Boiling Points (Polar Impurities) analysis Purity Check (GC, NMR) distillation->analysis chromatography->analysis final_product High-Purity this compound analysis->final_product

Caption: Decision workflow for selecting a this compound purification method.

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify liquid this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column.[1] Ensure all glassware is dry and the joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to a round-bottom flask. Do not fill the flask more than two-thirds full.[1]

  • Evacuation: Begin stirring and slowly reduce the pressure inside the apparatus to the desired level (e.g., 20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard the initial low-boiling fraction (forerun).

    • Monitor the temperature at the distillation head. Collect the main fraction of this compound at a stable temperature corresponding to its boiling point at the applied pressure.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxide residues.

  • Shutdown: Remove the heat source, allow the apparatus to cool, and then slowly re-introduce air into the system before collecting the purified product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound from polar or non-volatile impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.[1]

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a thin layer of sand on top.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully apply the sample solution to the top of the silica bed using a pipette.[1]

  • Elution: Begin eluting with 100% hexane. Apply gentle positive pressure to maintain a steady flow rate (flash chromatography).[1]

  • Fraction Collection: Collect fractions of 5-10 mL each in labeled test tubes.[1]

  • Analysis: Monitor the collected fractions by TLC. Use a hexane eluent and visualize the spots using a potassium permanganate stain.[1]

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator with a cool water bath to obtain the purified this compound.[1]

Troubleshooting Flowchart: Distillation Issues

The following diagram provides a logical guide for troubleshooting common distillation problems.

G Troubleshooting Low Yield in this compound Distillation start Low Yield After Distillation check_pot Is Distilling Pot Dark or Polymerized? start->check_pot check_volatility Is Product in Cold Trap or Vacuum Pump Oil? check_pot->check_volatility No sol_decomp Thermal Decomposition Occurred check_pot->sol_decomp Yes sol_volatile Product is Too Volatile for Conditions check_volatility->sol_volatile Yes sol_leak System Leak Possible check_volatility->sol_leak No action_vac Action: Use Higher Vacuum to Lower Boiling Point sol_decomp->action_vac action_pre_treat Action: Pre-treat Crude with NaHCO3 Wash to Remove Acids sol_decomp->action_pre_treat action_trap Action: Use a Colder Trap (e.g., Dry Ice/Acetone) sol_volatile->action_trap action_leak Action: Check All Seals and Re-grease Joints sol_leak->action_leak

Caption: Troubleshooting flowchart for low recovery during this compound distillation.

References

Technical Support Center: Scaling Up 1-Octyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up reactions involving 1-octyne (B150090). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound reactions from laboratory to pilot or production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling large quantities of this compound?

A1: this compound is a highly flammable liquid and vapor.[1] When scaling up, the increased quantity of this substance poses a significant fire and explosion risk. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] It is crucial to use explosion-proof equipment and take precautionary measures against static discharge by grounding all equipment.[1][2] In case of a fire, use CO2, dry chemical, or foam for extinction.[1] Additionally, this compound can be an aspiration hazard if swallowed and may cause skin and eye irritation.[1][3] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1][4]

Q2: What are the most common side reactions observed when scaling up this compound reactions?

A2: Common side reactions include polymerization, dimerization (Glaser coupling), and the formation of isomers.[5][6] For instance, in copper-catalyzed reactions, the oxidative homocoupling of this compound to form 1,3-diyne byproducts (Glaser coupling) is a frequent issue.[6][7] In transition metal-catalyzed reactions like enyne metathesis, oligomerization or polymerization of the alkene moiety can occur, leading to complex reaction mixtures and reduced yields.[5]

Q3: How does heat management become critical during the scale-up of this compound reactions?

A3: Many reactions involving this compound, such as polymerization and certain coupling reactions, are exothermic, meaning they release heat.[8] On a small scale, this heat dissipates relatively easily. However, during scale-up, the volume of the reaction increases at a much faster rate than the surface area available for heat exchange. This can lead to a rapid increase in temperature, a phenomenon known as thermal runaway, which can result in loss of control over the reaction, decomposition of products, and potentially dangerous pressure buildup.[8]

Q4: What are the key challenges in purifying the products of this compound reactions at a larger scale?

A4: The purification of this compound reaction products on a large scale is often challenging due to the potential for thermal instability and the need to remove structurally similar impurities.[9] For volatile products, fractional distillation under reduced pressure is a common method, but prolonged heating can lead to degradation.[10] Column chromatography, while effective at the lab scale, can be less practical and more costly for large quantities.[9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up of this compound reactions.

Issue 1: Low Yield and/or Incomplete Conversion

Q: My scaled-up reaction is giving a low yield and/or the starting material is not fully consumed. What could be the cause?

A: Several factors can contribute to low yield and incomplete conversion in scaled-up this compound reactions. These include inefficient mixing, catalyst deactivation, and improper temperature control.

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" or areas of high concentration, which can promote side reactions or cause catalyst deactivation. Ensure your reactor's stirring mechanism is sufficient for the increased volume. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing in larger reactors.[11][12][13]

  • Investigate Catalyst Deactivation: Catalysts can be poisoned by impurities in the reactants or solvents.[14][15][16] Sulfur compounds are notorious poisons for many transition metal catalysts.[14] The chloro- group in substrates can also lead to catalyst deactivation through oxidative addition or irreversible adsorption.[15]

    • Solution: Use high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a more robust ligand.[15] Purification of starting materials may be necessary.[16]

  • Optimize Temperature Control: As reactions are scaled up, maintaining a consistent temperature throughout the reaction vessel becomes more challenging.[8] Deviations from the optimal temperature can lead to slower reaction rates or the formation of byproducts.

    • Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[8]

Caption: Troubleshooting workflow for low yield and incomplete conversion.

Issue 2: Formation of Undesired Byproducts

Q: I am observing a significant amount of byproducts, such as dimers or polymers, in my scaled-up reaction. How can I minimize their formation?

A: The formation of byproducts is a common challenge when scaling up. Changes in concentration, temperature, and reaction time can all influence the product distribution.

Troubleshooting Steps:

  • Address Dimerization (Glaser Coupling): The formation of symmetric 1,3-diynes from the oxidative homocoupling of this compound is a common side reaction, particularly in the presence of copper catalysts.[7][17]

    • Solution: This can often be suppressed by using an excess of a reducing agent to prevent the oxidation of the Cu(I) catalyst.[13][18] Maintaining a low temperature can also be beneficial.[18]

  • Control Polymerization: Unwanted polymerization can consume the starting material and complicate purification.

    • Solution: For reactions like enyne metathesis, operating at high dilution can favor the desired intramolecular reaction over intermolecular polymerization.[5] Slow addition of the substrate can also help maintain a low instantaneous concentration.[5]

  • Optimize Reaction Conditions: Carefully re-optimize reaction parameters such as temperature, pressure, and reaction time at the larger scale.

    • Solution: Perform small-scale experiments to create a reaction profile and identify the optimal conditions for minimizing byproduct formation before proceeding with the full-scale reaction.

Caption: Troubleshooting workflow for byproduct formation.

Quantitative Data

The following tables provide quantitative data to aid in the scale-up of this compound reactions.

Table 1: Effect of Catalyst Loading on Hydroboration of this compound with a Platinum Single-Atom Catalyst

Catalyst Loading (mg)Pt concentration (ppm)Reaction Time (h)Conversion (%)
52.51578
105.01595
2010.01099

Data adapted from a study on a platinum single-atom catalyst, which can serve as a reference for similar systems.[5]

Table 2: Enthalpy of Vaporization and Formation for this compound

PropertyValueUnitsReference
Enthalpy of Vaporization (ΔvapH)35.83kJ/mol[19]
Enthalpy of Formation of Gas (ΔfH°gas)80.7 ± 3.6kJ/mol[20]

This thermodynamic data is crucial for process safety calculations and reactor design.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Sonogashira Coupling Reaction

This protocol provides a general guideline for a copper-free Sonogashira coupling reaction in a larger-scale laboratory setting.[14][20][21]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or toluene), degassed

  • Nitrogen or Argon source for inert atmosphere

Equipment:

  • Appropriately sized three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet.

  • Heating mantle with a temperature controller and thermocouple.

  • Addition funnel for slow addition of reagents if necessary.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all glassware is dry and free of contaminants. The system should be purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Reagent Charging: To the flask, add the aryl halide, palladium catalyst, and solvent under a positive pressure of inert gas.

  • Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 45-65 °C).

  • Substrate Addition: In a separate flask, dissolve the this compound and the base in the solvent. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over a period of 1-2 hours to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Fractional Distillation Under Reduced Pressure for Product Purification

This protocol outlines the general steps for purifying a volatile product from a scaled-up this compound reaction.[9][10]

Equipment:

  • A distillation flask of appropriate size

  • A fractionating column (e.g., Vigreux or packed column)

  • A condenser

  • A receiving flask (a "cow" type receiver is useful for collecting multiple fractions without breaking the vacuum)[10]

  • A vacuum source (e.g., vacuum pump) with a vacuum trap

  • A manometer to monitor the pressure

  • A heating mantle with a stirrer

  • A thermometer and adapter

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum. Use thick-walled tubing for all vacuum connections.

  • Sample Charging: Charge the crude product into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. Record the pressure.

  • Heating: Begin heating the distillation flask gently while stirring.

  • Collecting Fractions: As the liquid begins to boil and the vapor rises through the fractionating column, monitor the temperature at the head of the column. Collect the distillate that comes over at a constant temperature. If multiple products are expected, change the receiving flask as the temperature begins to rise to the boiling point of the next component.

  • Stopping the Distillation: Once the desired product has been collected or the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[10]

References

How to avoid side products in 1-Octyne halogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side products during the halogenation of 1-octyne (B150090).

Troubleshooting Guides

This section addresses common issues encountered during the halogenation of this compound, offering potential causes and solutions.

Issue 1: Incomplete or Sluggish Reaction

Q: My this compound halogenation reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?

A: Incomplete or slow reactions can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Purity and Stoichiometry:

    • Cause: Impure reagents, particularly the halogenating agent, can lead to reduced reactivity. Incorrect stoichiometry, especially using less than one equivalent of the halogenating agent for di-halogenation, will result in incomplete conversion.

    • Solution: Ensure the purity of this compound and the halogenating agent. Use freshly opened or purified reagents. Accurately measure and use at least one equivalent of the halogen for the formation of the dihalo-octene.

  • Reaction Temperature:

    • Cause: Halogenation of alkynes can have a significant activation energy barrier. Low reaction temperatures may not provide sufficient energy for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to find the optimal temperature that promotes the reaction without leading to excessive side product formation.

  • Solvent Choice:

    • Cause: The polarity of the solvent can influence the stability of the intermediates and the overall reaction rate.

    • Solution: For reactions involving elemental halogens (Br₂, Cl₂), inert solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are typically used. If the reaction is slow, a slightly more polar solvent might be beneficial, but be aware that polar protic solvents can participate in the reaction, leading to undesired byproducts.[1]

  • Activation (for specific reagents):

    • Cause: Some halogenating agents, like N-bromosuccinimide (NBS), may require an activator or initiator to generate the reactive halogen species.

    • Solution: If using NBS for bromination, the addition of a catalytic amount of a radical initiator (like AIBN) or a silver salt (like AgNO₃) can significantly increase the reaction rate.

Issue 2: Formation of Tetrahalo-octane

Q: My reaction is producing a significant amount of the tetrahalogenated product (1,1,2,2-tetrahalo-octane). How can I minimize this over-halogenation?

A: The formation of tetrahalo-octane is a common side reaction that occurs when the initially formed dihalo-octene reacts further with the halogenating agent.[1][2] Here’s how to control it:

  • Control of Stoichiometry:

    • Cause: Using an excess of the halogenating agent is the primary reason for over-halogenation.

    • Solution: Carefully control the stoichiometry. Use exactly one equivalent of the halogenating agent (e.g., Br₂, Cl₂) relative to this compound. Slowly add the halogen solution to the reaction mixture to maintain a low concentration of the halogen at all times.

  • Reaction Time and Monitoring:

    • Cause: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the slower, subsequent halogenation of the dihalo-octene.

    • Solution: Monitor the reaction closely using TLC or GC-MS. Once the this compound has been consumed, quench the reaction immediately to prevent further halogenation.

  • Temperature Control:

    • Cause: Higher temperatures can sometimes favor the second addition of the halogen.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Poor Stereoselectivity (Formation of E/Z Isomers)

Q: I am obtaining a mixture of (E)- and (Z)-1,2-dihalo-1-octene isomers. How can I improve the stereoselectivity of my reaction?

A: The halogenation of alkynes generally proceeds via an anti-addition mechanism, leading to the preferential formation of the (E)-isomer.[1] However, the stereoselectivity can be influenced by several factors:

  • Choice of Halogen:

    • Observation: Bromination is generally more stereoselective for anti-addition than chlorination. Chlorination reactions are known to be less stereospecific and can yield significant amounts of the syn-addition product (Z-isomer).[1]

    • Recommendation: For higher (E)-selectivity, bromination is often the preferred method over chlorination.

  • Reaction Mechanism:

    • Cause: While the bridged halonium ion intermediate favors anti-addition, competing mechanisms, such as those involving a vinyl cation intermediate, can lead to a loss of stereoselectivity. This is more prevalent with terminal alkynes and in more polar solvents.[1]

    • Solution: Use non-polar solvents to favor the bridged halonium ion pathway. For specific control over stereoselectivity, specialized reagents and conditions might be necessary.

  • Purification:

    • Solution: If a mixture of isomers is unavoidable, they can often be separated using chromatographic techniques. Due to the difference in their dipole moments and shapes, (E)- and (Z)-isomers can often be separated by flash column chromatography on silica (B1680970) gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the halogenation of this compound?

A1: The main side products are:

  • 1,1,2,2-Tetrahalo-octane: Formed by the addition of a second equivalent of the halogen to the dihalo-octene product.[1][2]

  • (Z)-1,2-Dihalo-1-octene: The geometric isomer of the desired (E)-product, formed through syn-addition, which is more common in chlorination.[1]

  • Solvent-incorporated products: If a nucleophilic solvent (e.g., acetic acid, water) is used, it can be incorporated into the product.[1]

Q2: What is the recommended order of reactivity for halogens with this compound?

A2: The reactivity of halogens decreases down the group: Cl₂ > Br₂ > I₂. However, reactivity does not always correlate with selectivity. While chlorine is more reactive, it is often less selective than bromine.[1]

Q3: Are there any safety precautions I should take when performing halogenation reactions?

A3: Yes, halogenation reactions require strict safety measures:

  • Ventilation: Always work in a well-ventilated fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for bromine water, but check compatibility for pure halogens).[5][6][7]

  • Handling Halogens: Bromine and chlorine are toxic and corrosive. Handle them with extreme care.[3][4][5][6][7] Have a quenching agent, such as sodium thiosulfate (B1220275) solution, readily available in case of spills.[6]

Q4: How can I purify the desired 1,2-dihalo-1-octene from the reaction mixture?

A4: The purification strategy depends on the properties of the products and byproducts:

  • Workup: After the reaction is complete, it's common to wash the organic layer with an aqueous solution of a reducing agent (like sodium thiosulfate) to remove any excess halogen. This is followed by washing with water and brine, and then drying the organic layer.

  • Flash Column Chromatography: This is a very effective method for separating the desired dihalo-octene from non-polar byproducts and for separating (E)- and (Z)-isomers. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.[8][9]

  • Distillation: If the dihalo-octene is thermally stable and has a significantly different boiling point from other components, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.[10][11][12]

Data Presentation

Table 1: Comparison of Halogenation Methods for Terminal Alkynes (Illustrative)

Halogenating AgentTarget ProductTypical ConditionsExpected Major ProductCommon Side ProductsTypical Yields
Cl₂ (1 equiv.)1,2-dichloro-1-octeneDCM, 0 °C to rtMixture of (E)- and (Z)-isomers1,1,2,2-tetrachloro-octaneModerate to Good
Br₂ (1 equiv.)1,2-dibromo-1-octeneDCM, 0 °C to rt(E)-1,2-dibromo-1-octene1,1,2,2-tetrabromo-octane, (Z)-isomerGood to High
I₂ (1 equiv.)1,2-diiodo-1-octeneRequires activation (e.g., with an oxidizing agent)(E)-1,2-diiodo-1-octeneUnreacted starting materialVariable
NBS (1.2 equiv.), AgNO₃ (cat.)1-bromo-1-octyneAcetone, rt1-bromo-1-octynePolybrominated productsGood
Chloramine-B, KI1-iodo-1-octyneMeCN, rt1-iodo-1-octyne-Good to Excellent

Note: Yields are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Bromination of this compound to (E)-1,2-dibromo-1-octene
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1 equivalent) in DCM.

  • Reaction: Add the bromine solution dropwise to the stirred solution of this compound over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate). The reaction is typically complete when the reddish-brown color of bromine persists.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color disappears. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure (E)-1,2-dibromo-1-octene.

Protocol 2: Iodination of this compound to 1-Iodo-1-octyne
  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1 equivalent), potassium iodide (KI, 1.2 equivalents), and acetonitrile (B52724) (MeCN).

  • Reaction: Add chloramine-B (1.5 equivalents) to the mixture at room temperature. Stir the reaction for 2 hours.

  • Workup: Filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the pure 1-iodo-1-octyne.

Visualizations

Halogenation_Pathway cluster_side_reactions Side Products This compound This compound Halonium Ion Intermediate Halonium Ion Intermediate This compound->Halonium Ion Intermediate + X₂ (E)-1,2-Dihalo-1-octene (E)-1,2-Dihalo-1-octene Halonium Ion Intermediate->(E)-1,2-Dihalo-1-octene + X⁻ (anti-addition) (Z)-1,2-Dihalo-1-octene (Z)-1,2-Dihalo-1-octene Halonium Ion Intermediate->(Z)-1,2-Dihalo-1-octene + X⁻ (syn-addition, minor) 1,1,2,2-Tetrahalo-octane 1,1,2,2-Tetrahalo-octane (E)-1,2-Dihalo-1-octene->1,1,2,2-Tetrahalo-octane + X₂ (Side Reaction)

Caption: Reaction pathway for the halogenation of this compound.

Troubleshooting_Workflow Start Start Halogenation Problem Problem Encountered? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes OverHalogenation Tetrahalo-octane Formation Problem->OverHalogenation Yes Isomers E/Z Isomer Mixture Problem->Isomers Yes Purify Purify Product Problem->Purify No CheckPurity Check Reagent Purity & Stoichiometry Incomplete->CheckPurity IncreaseTemp Increase Temperature Incomplete->IncreaseTemp ChangeSolvent Optimize Solvent Incomplete->ChangeSolvent ControlStoich Use 1 equiv. Halogen OverHalogenation->ControlStoich MonitorReaction Monitor and Quench OverHalogenation->MonitorReaction ChooseBromine Use Bromine over Chlorine Isomers->ChooseBromine CheckPurity->Purify IncreaseTemp->Purify ChangeSolvent->Purify ControlStoich->Purify MonitorReaction->Purify ChooseBromine->Purify

Caption: Troubleshooting workflow for this compound halogenation.

References

Technical Support Center: Stereoselective Syntheses with 1-Octyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance stereoselectivity in reactions involving 1-octyne (B150090) and its derivatives.

Troubleshooting Guides

Issue: Low Enantioselectivity in the Asymmetric Addition of this compound to Aldehydes

Q: My catalytic asymmetric addition of this compound to benzaldehyde (B42025) is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

A: Low enantioselectivity in this reaction is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The primary factors influencing the stereochemical outcome are the choice of catalyst, ligand, solvent, and reaction conditions.

Background: The addition of metal acetylides to aldehydes is a powerful method for creating chiral propargylic alcohols, which are valuable synthetic intermediates.[1] The stereoselectivity is dictated by the chiral environment created by the catalyst and ligand around the reacting species.

Potential Solutions & Optimization Strategies:

  • Catalyst and Ligand System: The choice of the chiral ligand and metal salt is critical. Different ligands can have a profound impact on the stereochemical outcome. For instance, in zinc-mediated additions, ligands like (+)-N-methylephedrine (NME) and 1,1'-bi-2-naphthol (B31242) (BINOL) are commonly used to induce high enantioselectivity.[1][2]

    • Actionable Advice: If using one ligand system (e.g., Zn(OTf)₂/NME) yields poor results, consider switching to another (e.g., Et₂Zn/BINOL). The optimal ligand is often substrate-dependent.

  • Solvent and Additives: The solvent can influence the solubility, stability, and aggregation state of the catalytic species, thereby affecting enantioselectivity. Additives can also play a crucial role. For example, the addition of hexamethylphosphoramide (B148902) (HMPA) to Et₂Zn/BINOL systems has been shown to enable the reaction to proceed at room temperature with excellent enantioselectivity, avoiding the need for high temperatures that can sometimes be detrimental.[1]

    • Actionable Advice: Screen different solvents, such as toluene (B28343) and methylene (B1212753) chloride. If using an Et₂Zn/BINOL system, investigate the effect of adding HMPA.

  • Water Content: While some modern protocols are robust enough to tolerate reagent-grade solvents with trace amounts of water, moisture can still be a significant issue, especially with highly sensitive organometallic reagents.[2]

    • Actionable Advice: Ensure all glassware is rigorously dried, and use anhydrous solvents. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[3]

  • Temperature: Reaction temperature can have a significant impact on selectivity. Lower temperatures generally favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.

    • Actionable Advice: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if it improves the enantiomeric excess.

Experimental Protocol: Enantioselective Addition of this compound to Benzaldehyde

This protocol is adapted from methodologies known to produce high enantioselectivity.[1][2]

Materials:

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).

  • Add anhydrous toluene to the flask, followed by triethylamine (2.2 equivalents). Stir the resulting suspension at room temperature.

  • Add this compound (1.0 equivalent) to the mixture and stir for 2 hours at room temperature.

  • Add benzaldehyde (1.2 equivalents) to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified propargylic alcohol using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing stereoselectivity in reactions with this compound derivatives?

A1: There are three main strategies to control stereochemistry in such reactions:

  • Chiral Catalysts: Employing a small amount of a chiral catalyst that repeatedly influences the formation of one stereoisomer over the other. This is a highly efficient method.[4][5] Transition metal catalysts with chiral ligands are a common example.[3]

  • Chiral Auxiliaries: Covalently attaching a chiral, enantiomerically pure molecule (the auxiliary) to the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction. It is removed after the desired stereocenter has been created.[4]

  • Chiral Reagents: Using a stoichiometric amount of a chiral reagent to effect the transformation. This method is straightforward but can be less atom-economical than catalytic approaches.[5]

Q2: How do I choose the right chiral ligand for a metal-catalyzed reaction involving this compound?

A2: The choice of ligand is crucial and often requires screening. The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereoselective outcome. For example, in nickel-catalyzed hydrogenations of alkynes, switching between different carbene ligands can invert the stereoselectivity from E- to Z-olefins.[6] Factors to consider include the ligand's steric bulk, electronic properties, and the type of metal it is coordinating to. Reviewing literature for similar transformations can provide a good starting point for ligand selection.

Q3: Can protecting groups influence the stereoselectivity of a reaction?

A3: Yes, absolutely. Protecting groups can have a significant impact on stereoselectivity.[7] They can influence the steric environment near the reacting center, potentially blocking one face of the molecule and forcing a reagent to approach from the other. For instance, bulky silyl (B83357) protecting groups are often used for this purpose. The electronic properties of protecting groups (e.g., "arming" vs. "disarming" groups in glycosylation) can also affect the reactivity and selectivity of nearby functional groups.[7]

Q4: My reaction is producing a mixture of constitutional isomers (regioisomers) instead of the desired stereoisomer. How can I improve regioselectivity?

A4: Poor regioselectivity is a common challenge, especially with unsymmetrical internal alkynes.[3] To improve it, consider the following:

  • Steric Control: Use sterically bulky reagents that will preferentially add to the less hindered carbon of the alkyne. For example, using bulky boranes like 9-BBN in hydroboration can significantly improve regioselectivity.[3]

  • Catalytic Control: Certain catalysts exhibit high regioselectivity. For instance, specific cobalt-pincer complexes have been shown to direct the hydroboration of unsymmetrical internal alkynes to yield a single ketone isomer.[3]

  • Directing Groups: Introducing a functional group that can coordinate to the reagent or catalyst can direct the reaction to a specific position.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Enantioselective Addition of Terminal Alkynes to Aldehydes.

Catalyst SystemAlkyne SubstrateAldehyde SubstrateSolventTemp (°C)Yield (%)ee (%)Reference
Zn(OTf)₂ / (+)-NMEPhenylacetyleneBenzaldehydeToluene239499[2]
Zn(OTf)₂ / (+)-NMEThis compoundIsovaleraldehydeToluene238598[2]
Et₂Zn / (S)-BINOL / HMPAThis compoundBenzaldehydeCH₂Cl₂239196[1]
Et₂Zn / (S)-BINOL / HMPA(CH₂)₃OTBS-C≡CHBenzaldehydeCH₂Cl₂2389>99[1]

ee = enantiomeric excess; NME = N-Methylephedrine; BINOL = 1,1'-bi-2-naphthol; HMPA = Hexamethylphosphoramide; TBDMS = tert-Butyldimethylsilyl

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Specific Actions cluster_3 Outcome Start Low Stereoselectivity Observed Catalyst Evaluate Catalyst/Ligand System Start->Catalyst Solvent Screen Solvents & Additives Start->Solvent Conditions Adjust Reaction Conditions Start->Conditions ChangeLigand Switch Chiral Ligand (e.g., NME -> BINOL) Catalyst->ChangeLigand ChangeSolvent Test Different Solvents (e.g., Toluene vs. CH2Cl2) Solvent->ChangeSolvent LowerTemp Decrease Temperature (e.g., 23°C -> 0°C) Conditions->LowerTemp CheckPurity Verify Reagent Purity & Anhydrous Conditions Conditions->CheckPurity End Improved Stereoselectivity ChangeLigand->End ChangeSolvent->End LowerTemp->End CheckPurity->End

Caption: Troubleshooting workflow for low stereoselectivity.

Stereoselectivity_Strategies cluster_0 Core Concept cluster_1 Primary Approaches cluster_2 Key Elements & Considerations Goal Goal: Achieve High Stereoselectivity with this compound Derivatives Catalysis Asymmetric Catalysis Goal->Catalysis Auxiliary Chiral Auxiliaries Goal->Auxiliary Reagent Reagent Control Goal->Reagent Ligand Chiral Ligand Design Catalysis->Ligand Metal Choice of Transition Metal Catalysis->Metal Attachment Auxiliary Attachment & Removal Auxiliary->Attachment Stoichiometry Stoichiometric Chiral Reagent Reagent->Stoichiometry

Caption: General strategies for enhancing stereoselectivity.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 1-Octyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to catalyst deactivation during 1-octyne (B150090) hydrogenation.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogenation reaction is sluggish or has stopped completely. What are the likely causes?

A1: Several factors can lead to decreased or ceased catalytic activity. The most common culprits are:

  • Catalyst Poisoning: Impurities in solvents, reagents, or the this compound itself can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur and nitrogen compounds.[1] Ensure high-purity, degassed solvents and reagents are used.

  • Fouling/Coking: Terminal alkynes like this compound can polymerize or oligomerize on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites.[2] This is a common deactivation mechanism in alkyne hydrogenation.

  • Sintering: High reaction temperatures can cause the fine metal nanoparticles of the catalyst to agglomerate into larger particles, which reduces the active surface area.[2] This process is generally irreversible.

  • Leaching: The active metal (e.g., palladium) may dissolve from the support into the reaction medium, leading to a loss of active sites. This can be influenced by the solvent, temperature, and the nature of the support.

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A combination of analytical techniques can help pinpoint the deactivation mechanism:

  • Catalyst Poisoning: X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface. Elemental analysis techniques like X-ray Fluorescence (XRF) can also identify foreign elements.

  • Fouling/Coking: Temperature-Programmed Desorption (TPD) and Temperature-Programmed Oxidation (TPO) are effective for characterizing carbonaceous deposits. In TPD, adsorbed species are desorbed by heating, and the desorbed molecules are analyzed to understand the nature of the surface deposits. TPO involves heating the coked catalyst in an oxidizing atmosphere and measuring the amount of CO2 produced to quantify the coke.

  • Sintering: Transmission Electron Microscopy (TEM) allows for direct visualization of the catalyst nanoparticles, enabling the assessment of changes in particle size and morphology.

  • Leaching: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to quantify the amount of leached metal in the reaction solution.

Q3: My reaction shows low selectivity, with over-hydrogenation to octane. What can I do?

A3: Low selectivity towards the desired octene product is often due to a catalyst that is too active. Consider the following adjustments:

  • Use a "Poisoned" Catalyst: Intentionally deactivated catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), are designed to be less reactive and can prevent over-hydrogenation to the alkane.[3][4]

  • Introduce an Inhibitor: Adding a controlled amount of a catalyst inhibitor, like quinoline, to the reaction mixture can temper the catalyst's activity.

  • Optimize Reaction Conditions: Reducing the hydrogen pressure and operating at the lowest effective temperature can also improve selectivity.

Q4: Can I regenerate my deactivated catalyst?

A4: Depending on the deactivation mechanism, regeneration may be possible:

  • Fouling/Coking: Carbonaceous deposits can often be removed by calcination (heating in the presence of air or an inert gas) to burn off the coke.[5][6] Washing with specific solvents may also be effective.

  • Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, specific chemical treatments can remove the poison, but often the deactivation is irreversible.

  • Sintering: Sintering is generally an irreversible process.

Troubleshooting Guides

Problem: Low or No Conversion
Possible Cause Suggested Action
Catalyst Poisoning - Use high-purity, degassed solvents and reagents.- Purify the this compound before use.- Consider passing reagents through a guard bed of activated alumina (B75360) or a scavenger resin.
Insufficient Catalyst Loading - Incrementally increase the catalyst loading.- Ensure the catalyst is well-dispersed in the reaction mixture through adequate stirring.
Poor Hydrogen Mass Transfer - Increase the stirring speed.- Increase the hydrogen pressure.- Ensure the reaction vessel is properly purged with hydrogen before starting the reaction.
Incomplete Catalyst Activation - If using a catalyst that requires pre-reduction, ensure the activation procedure was followed correctly.
Problem: Reaction Starts but Then Stops
Possible Cause Suggested Action
Catalyst Fouling by Oligomerization - Lower the reaction temperature.- Decrease the concentration of this compound.- Experiment with a different solvent system.
Thermal Degradation (Sintering) - Operate at the lowest possible temperature that still provides a reasonable reaction rate.- Select a catalyst with higher thermal stability.
Leaching of Active Metal - Analyze the reaction solution for the presence of the catalyst metal using ICP-AES or ICP-MS.- Consider using a different solvent or a catalyst with a more robust support.

Data Presentation

Table 1: Effect of Sulfur Poisoning on Palladium Catalyst Activity

This table illustrates the significant impact of sulfur, a common catalyst poison, on the activity of palladium catalysts. While specific data for this compound is limited, the trend is general for hydrogenation reactions. The data below is adapted from a study on a similar hydrogenation process to demonstrate the effect.

Sulfur Coverage on Pd Surface (%)Relative Activity (%)
0100
2060
4030
6010
80<5

Adapted from studies on sulfur poisoning of palladium catalysts, showing a strong correlation between sulfur coverage and loss of catalytic activity.[7]

Table 2: Influence of Annealing Temperature on Palladium Particle Size and Catalytic Activity

This table demonstrates the effect of sintering. As the temperature increases, the palladium nanoparticles grow in size, leading to a decrease in the active surface area and, consequently, a lower turnover frequency (TOF). The data is from a study on propylene (B89431) hydrogenation and is illustrative of the general principle.

Annealing Temperature (°C)Average Pd Particle Size (nm)Initial Turnover Frequency (s⁻¹)
Unannealed< 2~35
6002.5~25
7003.7~18
8005.0~12

Data adapted from a study on Pd/SiO2 catalysts, showing the impact of thermal treatment on particle size and activity.[8]

Experimental Protocols

Protocol 1: TEM Sample Preparation for Deactivated Pd/C Catalyst (Drop Casting Method)
  • Sample Collection: After the reaction, carefully separate the solid Pd/C catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst multiple times with a suitable solvent (e.g., ethanol (B145695), isopropanol) to remove any residual reactants, products, and solvent from the reaction. This can be done by resuspending the catalyst in the clean solvent and then separating it again. Repeat this process 3-5 times.

  • Drying: Dry the washed catalyst thoroughly. This can be done in a vacuum oven at a mild temperature (e.g., 60 °C) overnight to ensure all solvent is removed.

  • Suspension Preparation: Take a very small amount (a few milligrams) of the dried, deactivated catalyst powder and place it in a clean glass vial. Add 1-2 mL of a volatile solvent like ethanol or methanol.

  • Dispersion: Sonicate the suspension for 5-10 minutes to ensure the catalyst particles are well-dispersed and to break up any large agglomerates. The resulting suspension should be slightly cloudy but mostly transparent.

  • Grid Preparation: Place a clean TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

  • Drop Casting: Using a micropipette, carefully drop a single droplet (about 2-5 µL) of the catalyst suspension onto the TEM grid.

  • Drying: Allow the solvent to evaporate completely. This can be done at room temperature or under a gentle heat lamp.

  • Repeat (Optional): If the particle density on the grid is too low, another droplet can be added after the first one has completely dried.

  • Storage: Store the prepared TEM grid in a grid box under vacuum or in a desiccator to prevent contamination before analysis.

Protocol 2: Temperature-Programmed Desorption (TPD) of a Coked Palladium Catalyst
  • Sample Preparation: Accurately weigh approximately 50-100 mg of the deactivated (coked) catalyst and place it in the quartz tube of the TPD apparatus.

  • Pre-treatment (Drying): Heat the sample to a temperature just below the reaction temperature (e.g., 100-120 °C) under a flow of an inert gas (e.g., Helium or Argon) at a flow rate of 30-50 mL/min for 30-60 minutes to remove any physisorbed water or solvents.

  • Cooling: Cool the sample down to room temperature under the same inert gas flow.

  • TPD Analysis:

    • Establish a stable baseline with the detector (typically a mass spectrometer or a thermal conductivity detector).

    • Begin heating the sample at a linear rate, typically between 5-20 °C/min, up to a final temperature sufficient to desorb or decompose the coke species (e.g., 600-800 °C).

    • Continuously monitor the effluent gas stream with the detector. For coke analysis, you would be looking for the evolution of hydrocarbons, CO, and CO₂ if an oxidizing agent is present, or primarily hydrocarbons in an inert atmosphere.

  • Data Analysis: Plot the detector signal as a function of temperature. The resulting peaks correspond to the desorption of different species from the catalyst surface. The temperature at which a peak maximum occurs provides information about the binding strength of the adsorbed species. The area under the peak is proportional to the amount of desorbed species.

Protocol 3: ICP-MS Analysis of Palladium Leaching into an Organic Solvent
  • Sample Collection: After the hydrogenation reaction, carefully separate the solid catalyst from the liquid phase by filtration. The clear filtrate is your sample for analysis.

  • Sample Digestion (for solid catalyst analysis, if needed): To determine the initial palladium content of the catalyst, a separate digestion is required.

    • Accurately weigh about 0.1-0.2 g of the fresh catalyst into a microwave digestion vessel.

    • Add deionized water to moisten the sample.

    • Add 5 mL of concentrated HCl and 3 mL of concentrated HNO₃ (aqua regia).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200 °C over 5 minutes and hold for 30 minutes.

    • After cooling, carefully open the vessel and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water.

  • Sample Preparation of the Liquid Phase (Filtrate):

    • If the solvent is miscible with water (e.g., ethanol), a simple dilution with deionized water may be sufficient.

    • If the solvent is immiscible with water, direct analysis using an ICP-MS equipped for organic solvent analysis is preferred. This typically involves a cooled spray chamber and the addition of oxygen to the plasma to prevent carbon deposition. Alternatively, a solvent evaporation step followed by acid digestion of the residue can be performed, but this risks losing volatile palladium species.

  • Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations in a matrix that matches your sample as closely as possible (e.g., the same organic solvent or a dilute acid solution).

  • ICP-MS Analysis:

    • Aspirate the prepared samples and standards into the ICP-MS.

    • Monitor the intensity of a specific palladium isotope (e.g., ¹⁰⁵Pd or ¹⁰⁶Pd).

    • Construct a calibration curve from the standard solutions.

  • Quantification: Determine the concentration of palladium in your samples by comparing their signal intensities to the calibration curve. The percentage of leached palladium can be calculated by comparing the amount of palladium in the liquid phase to the total initial amount of palladium in the catalyst.

Visualizations

Catalyst_Deactivation_Troubleshooting start Start: Reaction Performance Issue check_reaction Check Reaction Parameters: - Temperature - Pressure - Stirring - Reagent Purity start->check_reaction issue_resolved Issue Resolved check_reaction->issue_resolved Parameters Optimized deactivation_suspected Catalyst Deactivation Suspected check_reaction->deactivation_suspected Parameters OK characterize Characterize Deactivated Catalyst deactivation_suspected->characterize poisoning Poisoning (XPS, XRF) characterize->poisoning Identify Cause fouling Fouling/Coking (TPD, TPO) characterize->fouling sintering Sintering (TEM) characterize->sintering leaching Leaching (ICP-MS) characterize->leaching remedy_poisoning Remedy: - Improve Reagent Purity - Use Guard Bed poisoning->remedy_poisoning remedy_fouling Remedy: - Optimize Temperature - Regenerate (Calcination) fouling->remedy_fouling remedy_sintering Remedy: - Lower Reaction Temp. - Choose Stable Catalyst sintering->remedy_sintering remedy_leaching Remedy: - Change Solvent - Use Robust Support leaching->remedy_leaching

Figure 1: A troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Mechanisms active_catalyst Active Catalyst (High Surface Area Pd Nanoparticles) poisoning Poisoning (e.g., Sulfur compounds block active sites) active_catalyst->poisoning fouling Fouling/Coking (Oligomers of this compound cover surface) active_catalyst->fouling sintering Sintering (High temperature causes particle growth) active_catalyst->sintering leaching Leaching (Pd dissolves into solution) active_catalyst->leaching deactivated_catalyst Deactivated Catalyst (Low Activity) poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Figure 2: Common mechanisms of catalyst deactivation.

Experimental_Workflow_Deactivation_Analysis start Deactivated Catalyst Sample split_sample Split Sample for Parallel Analysis start->split_sample icp_analysis ICP-MS of Liquid Phase (Metal Leaching) start->icp_analysis Analyze Filtrate tem_analysis TEM Analysis (Particle Size & Morphology) split_sample->tem_analysis tpd_analysis TPD/TPO Analysis (Coke Characterization) split_sample->tpd_analysis xps_analysis XPS Analysis (Surface Elemental Composition) split_sample->xps_analysis data_integration Integrate Data to Determine Primary Deactivation Mechanism tem_analysis->data_integration tpd_analysis->data_integration xps_analysis->data_integration icp_analysis->data_integration

Figure 3: Workflow for analyzing a deactivated catalyst.

References

Best practices for handling and preventing degradation of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Octyne

This guide provides best practices for handling, storing, and preventing the degradation of this compound to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a terminal alkyne with the chemical formula C₈H₁₄.[1] It is a colorless to light yellow liquid that is immiscible with water but miscible with many organic solvents.[1][2] Its terminal triple bond makes it a highly reactive and versatile building block in organic synthesis.[1][3] Common applications include the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials.[2][3] It is also used as a mechanism-based inhibitor in enzymatic studies.

Q2: What are the main hazards associated with handling this compound?

A2: this compound is a highly flammable liquid and vapor, with a flash point of 16°C (60.8°F). Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][5] It is also an aspiration hazard and may be fatal if swallowed and enters the airways.[6] Additionally, like other terminal alkynes, this compound can form explosive peroxides over time when exposed to air.[7][8][9]

Q3: How should this compound be stored to minimize degradation?

A3: To prevent degradation, this compound should be stored in a tightly sealed, air-impermeable, and light-resistant container.[8][10] The storage area must be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][11] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen, which leads to peroxide formation.[9] Always date containers upon receipt and upon opening to track their age.[10][12]

Q4: What is peroxide formation and why is it a significant concern with this compound?

A4: Peroxide formation is a process where certain chemicals, including this compound, react with atmospheric oxygen to form unstable peroxide compounds.[7][8][9] This auto-oxidation process is often initiated by light or heat.[9] These peroxides are highly sensitive to shock, heat, or friction and can explode violently, posing a serious safety risk.[7][8] Peroxide contamination can also interfere with chemical reactions, leading to unexpected and hazardous outcomes.

Q5: What personal protective equipment (PPE) is required when working with this compound?

A5: When handling this compound, appropriate personal protective equipment is essential. This includes chemical-resistant gloves (such as neoprene or nitrile rubber), chemical goggles or a face shield, and a lab coat or protective clothing.[4][13] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[4]

Troubleshooting Guide

Q1: My reaction involving this compound failed or produced unexpected side products. What are the likely causes?

A1: Reaction failure can stem from several sources:

  • Peroxide Contamination: The presence of peroxides can initiate unwanted side reactions or inhibit catalysts. Always test for and remove peroxides from this compound before use, especially if the container has been open for an extended period.

  • Reagent Purity: The purity of this compound can affect reaction outcomes. If the liquid appears discolored, it may contain impurities from degradation or polymerization.[1][14] Consider purification by distillation if you suspect contamination.[14]

  • Reaction Conditions: this compound is volatile. Ensure your reaction setup can handle its vapor pressure and prevent loss of material, for example, by using a condenser.

Q2: I see solid crystals or a precipitate in my bottle of this compound. What should I do?

A2: Do not move or attempt to open the container. The formation of solid crystals is a strong indicator of dangerous levels of peroxide formation.[7] These crystals are extremely shock-sensitive and can explode. Immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[7]

Q3: My this compound has a slight yellow color. Is it still safe and effective to use?

A3: A clear, colorless appearance is indicative of high purity.[2] A yellow tint can suggest the presence of impurities or the initial stages of degradation or polymerization.[2] While it may still be usable for some applications, it is crucial to test for the presence of peroxides before use. If peroxides are detected, the this compound should be purified or disposed of according to safety protocols.

Data Presentation

The following table summarizes key quantitative data for this compound:

PropertyValueCitations
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol
Appearance Clear, colorless to light yellow liquid[1][2]
Boiling Point 127-128 °C
Melting Point -80 °C
Density 0.747 g/mL at 25 °C
Flash Point 16 °C (60.8 °F) - closed cup
Vapor Pressure 37.7 mmHg at 37.7 °C
Storage Recommendations Store unopened for max. 18 months; opened for max. 12 months[10][15]

Experimental Protocols

Protocol: Detection and Removal of Peroxides

This protocol describes a method for identifying and eliminating peroxide contaminants from this compound to ensure its safe use in experiments.

1. Peroxide Detection:

  • Method: Use commercial peroxide test strips (e.g., potassium iodide strips).

  • Procedure:

    • In a chemical fume hood, dispense a small aliquot (1-2 mL) of this compound into a clean, dry test tube.

    • Dip the test strip into the liquid for the time specified by the manufacturer (usually 1-2 seconds).

    • Remove the strip and wait for the color to develop.

    • Compare the color of the strip to the color chart provided with the kit to estimate the peroxide concentration.

  • Interpretation: If the peroxide concentration is above the acceptable limit for your experiment (or >10 ppm for general safety), the solvent must be treated or disposed of.

2. Peroxide Removal:

  • Method: Passage through activated alumina (B75360). This method is effective for decomposing peroxides.[12]

  • Procedure:

    • Set up a chromatography column in a fume hood.

    • Prepare a slurry of activated basic alumina (80-mesh) in an inert solvent like hexane (B92381) and pour it into the column to create a packed bed.

    • Allow the solvent to drain until it is level with the top of the alumina bed.

    • Carefully add the peroxide-containing this compound to the column.

    • Allow the this compound to pass through the alumina bed, collecting the purified liquid in a clean, dry flask.

    • Re-test the collected this compound for peroxides to confirm their removal.

  • Safety Note: After use, the alumina may contain concentrated peroxides. It should be safely deactivated by slurrying with a dilute acidic solution of ferrous sulfate (B86663) before disposal.[12]

Visualizations

Logical Workflow for Handling this compound

The following diagram outlines the decision-making process for the safe handling and storage of this compound to prevent degradation.

G cluster_receiving Receiving & Initial Storage cluster_usage Pre-Use & Testing cluster_action Action Based on Results receive Receive this compound date_label Label with Receipt & Opening Dates receive->date_label store_unopened Store in Cool, Dark, Ventilated Area date_label->store_unopened check_date Check Dates (Opened < 12mo, Unopened < 18mo) store_unopened->check_date test_peroxide Test for Peroxides check_date->test_peroxide Dates OK dispose Dispose via EHS check_date->dispose Expired peroxide_present Peroxides > 10 ppm? test_peroxide->peroxide_present use_in_exp Proceed with Experiment peroxide_present->use_in_exp No purify Purify (e.g., Alumina Column) peroxide_present->purify Yes retest Re-test for Peroxides purify->retest retest->use_in_exp Peroxides Removed retest->dispose Purification Fails

Caption: Decision workflow for safe handling of this compound.

References

Technical Support Center: Quantitative Analysis of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 1-Octyne.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Q1: What are the recommended methods for the quantitative analysis of this compound?

A1: The most suitable methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-MS is ideal for separating this compound from volatile impurities and quantifying it based on peak area, while qNMR allows for quantification against a certified internal standard without the need for a calibration curve specific to the instrument's response.

Q2: My GC-MS chromatogram shows poor peak shape (e.g., tailing) for this compound. What could be the cause?

A2: Peak tailing for this compound in GC-MS analysis can be caused by several factors:

  • Active Sites in the System: The terminal alkyne group of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner or the GC column. Using a deactivated inlet liner and a high-quality, inert GC column is recommended to minimize these interactions.[1]

  • Column Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing. Prepare a sample solution of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection.[2]

  • Improper Temperature: The injector or column temperature may not be optimal. Ensure the injector temperature is high enough to vaporize the sample instantly and that the column temperature program is optimized for the separation.[2]

Q3: The peak area for my this compound sample is not reproducible across multiple GC-MS injections. Why is this happening?

A3: Poor reproducibility in peak areas is a common issue.[3] Potential causes include:

  • Manual Injection Variability: It is very difficult to reproduce the exact sample volume injected manually.[3] The use of an autosampler is highly recommended for quantitative analysis.

  • Syringe Contamination: The syringe may be contaminated from previous injections. Thoroughly clean the syringe between injections or use a new syringe for each sample.[1]

  • Inconsistent Split Ratio: If using a split injection, ensure the split ratio is consistent and appropriate for the sample concentration.

  • Use of an Internal Standard: To correct for injection volume variability, use an internal standard. An internal standard is a compound added at a constant concentration to all samples and standards. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification.[3]

Q4: I am not detecting a signal for this compound in my qNMR spectrum. What should I check?

A4: A complete lack of signal in qNMR can be due to:

  • Low Sample Concentration: The concentration of this compound in the NMR tube may be below the detection limit of the instrument.[1] Try preparing a more concentrated sample.

  • Incorrect NMR Parameters: Ensure that the acquisition parameters are appropriate. For quantitative analysis, a long relaxation delay (e.g., 30-60 seconds) and a 90° pulse angle are crucial for accurate integration.[1]

  • Sample Preparation Error: Verify that the this compound sample was correctly weighed and dissolved in the deuterated solvent.

Q5: The integration of my this compound peak in the qNMR spectrum seems incorrect. How can I troubleshoot this?

A5: Inaccurate integration in qNMR can lead to significant quantification errors.[1] Consider the following:

  • Poor Phasing and Baseline Correction: Carefully phase the spectrum and apply a proper baseline correction to ensure that the peaks are integrated from a flat baseline.[1]

  • Signal Overlap: If the this compound signal overlaps with other peaks, it will be difficult to integrate accurately. Changing the deuterated solvent or adjusting the sample pH might help to resolve the overlapping signals.

  • Inclusion of Satellite Peaks: When using ¹H NMR, be consistent with the integration of ¹³C satellite peaks. Either include or exclude them for both the analyte and the internal standard.[4]

Experimental Protocols

Method 1: Quantitative Analysis of this compound by GC-MS

This protocol outlines the general steps for the quantitative analysis of this compound using GC-MS with an internal standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.[1]
  • Prepare a stock solution of a suitable internal standard (e.g., decane) at a concentration of 1 mg/mL in the same solvent.[3]
  • Create a series of calibration standards by mixing known volumes of the this compound stock solution with a constant volume of the internal standard stock solution and diluting with the solvent.
  • Prepare the unknown sample by adding the same constant volume of the internal standard stock solution to a known volume of the unknown sample solution.[3]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms).[5]
  • Injector: Use a split/splitless injector. The temperature should be sufficient to ensure rapid vaporization of the sample (e.g., 250 °C).
  • Oven Temperature Program: An initial temperature of 70°C for 1.5 minutes, followed by a ramp of 30°C/min to 100°C, and a hold for 0.5 minutes.[3] This program should be optimized based on the specific instrument and column.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.[1]
  • Ion Source Temperature: 230 °C.[1]
  • Mass Range: Scan from 35 to 350 amu.[1]

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
  • Integrate the peak areas for both this compound and the internal standard in each chromatogram.
  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.
  • Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.

Method 2: Quantitative Analysis of this compound by qNMR

This protocol describes the quantification of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.[1]
  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to the same NMR tube.[1]
  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).[1]

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
  • Key Acquisition Parameters:
  • Pulse Angle: 90°.[1]
  • Relaxation Delay (d1): A long delay of 30-60 seconds is crucial to ensure full relaxation of all protons for accurate integration.[1]
  • Decoupling: For ¹³C and ³¹P experiments, inverse-gated decoupling must be used to prevent signal enhancement through the Nuclear Overhauser Effect (NOE).[4]

3. Data Processing and Purity Calculation:

  • Process the spectrum with careful phasing and baseline correction.[1]
  • Integrate a well-resolved signal for this compound (e.g., the terminal alkyne proton) and a signal for the internal standard.
  • Calculate the purity of this compound using the following formula:[4] Purity (%) = (I_x / N_x) * (N_cal / I_cal) * (M_x / M_cal) * (W_cal / W_x) * P_cal Where:
  • I = integrated area of the signal
  • N = number of protons giving rise to the signal
  • M = molecular weight
  • W = weight of the substance
  • P = purity of the standard
  • x = this compound
  • cal = internal standard

Quantitative Data Summary

Table 1: Representative GC-MS Parameters for this compound Analysis

ParameterValueReference
ColumnDB-5ms (or equivalent)[5]
Injection Volume1 µL[1]
Carrier GasHelium[3]
Flow Rate1.0 mL/min[3]
Injector Temperature250 °C[6]
Oven Program70°C (1.5 min), ramp 30°C/min to 100°C, hold 0.5 min[3]
MS Transfer Line Temp.280 °C[1]
Ion Source Temp.230 °C[1]
Ionization ModeElectron Ionization (EI)[1]
Mass Range35 - 350 amu[1]

Table 2: Key qNMR Parameters for this compound Analysis

ParameterValueReference
Internal Standard1,3,5-trimethoxybenzene (or similar)[1]
SolventCDCl₃ (or other suitable deuterated solvent)[1]
Pulse Angle90°[1]
Relaxation Delay (d1)30-60 seconds[1]

Visualized Workflows and Logic

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare this compound and Internal Standard Stock Solutions create_cal Create Calibration Standards prep_sample->create_cal prep_unknown Prepare Unknown Sample with Internal Standard prep_sample->prep_unknown injection Inject Sample into GC create_cal->injection Calibration Runs prep_unknown->injection Unknown Sample Run separation Separation on Capillary Column injection->separation detection MS Detection (EI) separation->detection integrate Integrate Peak Areas detection->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: GC-MS workflow for the quantitative analysis of this compound.

Troubleshooting_Tree cluster_gc GC-MS Issues cluster_qnmr qNMR Issues start Problem with this compound Analysis peak_shape Poor Peak Shape? start->peak_shape GC-MS no_signal No Signal? start->no_signal qNMR reproducibility Poor Reproducibility? peak_shape->reproducibility sol_peak_shape Check for active sites. Use deactivated liner/column. Check for column overload. peak_shape->sol_peak_shape Yes sol_reproducibility Use an autosampler. Clean syringe. Use an internal standard. reproducibility->sol_reproducibility Yes bad_integration Incorrect Integration? no_signal->bad_integration sol_no_signal Increase sample concentration. Check acquisition parameters (d1, pulse angle). no_signal->sol_no_signal Yes sol_integration Re-process with careful phasing and baseline correction. Check for signal overlap. bad_integration->sol_integration Yes

Caption: Troubleshooting decision tree for this compound quantitative analysis.

Calibration_Logic cluster_standards Calibration Standards cluster_measurement Instrument Measurement cluster_unknown Unknown Sample title Principle of Calibration with Internal Standard s1 Std 1: [this compound] = C1 [IS] = C_is s2 Std 2: [this compound] = C2 [IS] = C_is s3 Std n: [this compound] = Cn [IS] = C_is m1 Measure Peak Areas (Area_Octyne / Area_IS) s3->m1 m2 Plot Area Ratio vs. [this compound] m1->m2 m3 Generate Linear Regression (y=mx+b) m2->m3 u3 Calculate [this compound] using calibration curve m3->u3 u1 Unknown with [IS] = C_is u2 Measure Peak Area Ratio u1->u2 u2->u3

Caption: Logical flow of quantitative analysis using a calibration curve.

References

Technical Support Center: Industrial-Scale 1-Octyne Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the industrial-scale production of 1-Octyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale this compound production?

A1: The two main synthesis methods for this compound at an industrial scale are:

  • Dehydrohalogenation of Dihaloalkanes: This involves the reaction of a vicinal or geminal dihalooctane with a strong base, such as sodium amide (NaNH₂), to induce two successive elimination reactions, yielding the alkyne.[1][2]

  • Alkylation of Acetylene (B1199291): This method involves the reaction of acetylene with a suitable alkylating agent, such as a 1-halohexane, in the presence of a strong base to form the this compound carbon chain.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Common impurities include isomers (such as 2-Octyne and 3-Octyne), unreacted starting materials, byproducts from side reactions (e.g., allenes), and residual solvents. Over-hydrogenation during purification can also lead to the formation of 1-octene (B94956) and n-octane.

Q3: What analytical methods are recommended for monitoring the progress and purity of a this compound synthesis reaction?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are the standard methods for monitoring the reaction progress and assessing the purity of the final product.[3] These techniques allow for the quantification of this compound, detection of isomers, and identification of byproducts. High-Performance Liquid Chromatography (HPLC) can also be utilized for non-volatile impurities.[4]

Q4: What are the key safety precautions to consider during the industrial production of this compound?

A4: this compound is a highly flammable liquid and should be handled in a well-ventilated area away from heat and ignition sources.[1] The process often involves strong bases and flammable solvents, requiring appropriate personal protective equipment (PPE), grounding of equipment to prevent static discharge, and adherence to established safety protocols for handling hazardous materials.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: Our this compound synthesis via dehydrohalogenation is resulting in a consistently low yield. What are the potential causes and how can we troubleshoot this?

A: Low yields in dehydrohalogenation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

start Low this compound Yield check_base Verify Base Stoichiometry & Strength start->check_base check_temp Optimize Reaction Temperature check_base->check_temp Base is adequate sub_base Insufficient base leads to incomplete reaction. Use at least 2 equivalents for vicinal dihalides, 3 for terminal alkyne formation. check_base->sub_base check_impurities Analyze Starting Materials for Impurities check_temp->check_impurities Temperature is optimal sub_temp Temperature too low: slow reaction rate. Temperature too high: side reactions (e.g., isomerization). check_temp->sub_temp check_mixing Evaluate Reactor Mixing Efficiency check_impurities->check_mixing Materials are pure sub_impurities Water or alcohol impurities will consume the strong base. check_impurities->sub_impurities solution Improved this compound Yield check_mixing->solution Mixing is efficient sub_mixing Poor mixing can lead to localized reagent concentration issues. check_mixing->sub_mixing

Caption: Troubleshooting logic for low this compound yield.

Possible Causes & Solutions:

Parameter Potential Issue Recommended Action
Base Stoichiometry Insufficient strong base (e.g., NaNH₂) will result in incomplete dehydrohalogenation. For terminal alkynes, a third equivalent of base is consumed.[1]Ensure a molar ratio of at least 2:1 of base to dihaloalkane. For terminal alkynes, increase to 3:1. Titrate the base to confirm its strength before use.
Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time. Excessively high temperatures can promote side reactions.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by GC.
Starting Material Purity The presence of water or other protic impurities in the starting materials or solvent will neutralize the strong base.Use anhydrous solvents and ensure starting materials are dry. Consider purification of starting materials if significant impurities are detected.
Reaction Time The reaction may not have proceeded to completion.Monitor the reaction over a longer period using GC analysis to determine the optimal reaction time.
Issue 2: High Levels of Isomeric Impurities

Q: We are observing significant amounts of 2-Octyne and other isomers in our this compound product. How can we improve the selectivity for the terminal alkyne?

A: Isomerization of the triple bond is a common side reaction, often catalyzed by the basic conditions of the synthesis.

Strategies to Minimize Isomerization:

Strategy Description Expected Outcome
Temperature Control Isomerization is often favored at higher temperatures.Maintaining a lower reaction temperature can kinetically favor the formation of the terminal alkyne.
Base Selection While strong bases are necessary, some may promote isomerization more than others.Experiment with alternative strong bases, such as potassium tert-butoxide in a suitable solvent, which may offer different selectivity.
Quenching Procedure Rapid and controlled quenching of the reaction can minimize the time the product is exposed to conditions that favor isomerization.Quench the reaction by adding a proton source (e.g., water or a mild acid) at a low temperature.
Purification Method Fractional distillation is typically used for purification. The efficiency of the distillation column is crucial.Utilize a high-efficiency fractional distillation column to separate this compound (b.p. ~126°C) from its isomers (e.g., 2-Octyne b.p. ~137°C).
Issue 3: Catalyst Deactivation in Hydrogenation for Purification

Q: During the selective hydrogenation of residual alkynes to purify alkene streams, we experience rapid catalyst deactivation. What could be the cause and how can we mitigate this?

A: Catalyst deactivation during the hydrogenation of alkynes is a significant industrial challenge. The primary causes are coking (carbon deposition) and poisoning.[5]

Workflow for Troubleshooting Catalyst Deactivation

start Catalyst Deactivation check_temp Evaluate Reaction Temperature start->check_temp check_pressure Assess Hydrogen Pressure check_temp->check_pressure Temp. in range sub_temp High temperatures can accelerate coke formation. check_temp->sub_temp check_feed Analyze Feed for Poisons check_pressure->check_feed Pressure is optimal sub_pressure Low H₂ pressure can lead to increased coke deposition on the metal surface. check_pressure->sub_pressure solution Extended Catalyst Lifetime check_feed->solution Feed is pure sub_feed Sulfur or other compounds in the feed can poison the catalyst. check_feed->sub_feed

Caption: Logic for diagnosing catalyst deactivation.

Causes and Mitigation Strategies:

Cause of Deactivation Mechanism Mitigation Strategy
Coking (Carbon Deposition) At higher temperatures, hydrocarbons can decompose and deposit on the catalyst surface, blocking active sites.[5]Operate at the lowest effective temperature. Higher hydrogen pressures can sometimes reduce coking on the metal surface.[6]
Poisoning Impurities in the feed stream, such as sulfur compounds, can irreversibly bind to the active sites of the catalyst.[5]Purify the feed stream to remove potential catalyst poisons before it enters the hydrogenation reactor.
Thermal Degradation (Sintering) High temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[5]Operate within the recommended temperature range for the specific catalyst and support being used.

Experimental Protocols

Protocol 1: Monitoring this compound Synthesis by Gas Chromatography (GC)
  • Sample Preparation:

    • Carefully extract a 0.1 mL aliquot from the reaction mixture.

    • Quench the aliquot in 1 mL of a suitable solvent (e.g., hexane) containing an internal standard (e.g., nonane).

    • Vortex the mixture and, if necessary, filter or centrifuge to remove any solids.

  • GC Instrument Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, starting materials, isomers, and the internal standard based on their retention times, confirmed by running standards.

    • Calculate the relative peak areas to determine the conversion of starting material and the formation of product and byproducts over time.

Protocol 2: Catalyst Regeneration (for Coking)

Note: This is a general guideline and should be adapted based on the specific catalyst and equipment.

  • Shutdown and Purge:

    • Safely stop the feed to the reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

  • Controlled Oxidation (Coke Burn-off):

    • Introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-2%) into the reactor.

    • Slowly and carefully increase the temperature of the reactor according to the catalyst manufacturer's recommendations. The temperature should be high enough to combust the carbon deposits but not so high as to cause thermal damage to the catalyst.

    • Monitor the reactor outlet for carbon dioxide to track the progress of the coke burn-off.

    • Once the CO₂ concentration returns to baseline, the regeneration is complete.

  • Reduction (if necessary):

    • Cool the reactor under an inert atmosphere.

    • If the catalyst requires a reduced state for activity, introduce a flow of hydrogen at a controlled temperature to re-reduce the metal sites.

  • Re-introduction of Feed:

    • Once the catalyst is regenerated and at the correct operating temperature, the process feed can be slowly reintroduced.

References

Technical Support Center: Refining Work-up Procedures for 1-Octyne-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 1-octyne (B150090).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound reactions, and how can I detect them?

A1: Potential impurities largely depend on the synthetic route. Common impurities include unreacted starting materials, solvent residues, and byproducts from side reactions such as the homocoupling of this compound (Glaser coupling) to form a dimer.[1][2] The most suitable methods for analyzing the purity of your product are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a highly accurate determination of absolute purity.[1]

Q2: My deprotected terminal alkyne product is unstable and decomposes during work-up or purification. What can I do to improve its stability?

A2: Terminal alkynes can be sensitive to air, light, and residual reagents.[3] To improve stability, perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use the deprotected alkyne in the next synthetic step as soon as possible, avoiding prolonged storage.[3] If the product is sensitive to acidic or basic conditions, ensure a neutral work-up.[3]

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Due to its volatility, excess this compound can often be removed by evaporation under reduced pressure (rotoevaporation). For less volatile products, careful column chromatography is effective. A non-polar eluent system will typically elute the non-polar this compound first.

Q4: What is the black precipitate that sometimes forms in my Sonogashira coupling reaction?

A4: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive.[4] This is often caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[4]

Troubleshooting Guides

Sonogashira Coupling

Problem: Low or no yield of the desired cross-coupled product.

Potential Cause Troubleshooting Strategy Expected Outcome
Catalyst Decomposition Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] Use freshly degassed solvents and reagents.Prevents formation of palladium black and preserves catalyst activity.
Inefficient Oxidative Addition For less reactive aryl/vinyl bromides, consider using a more active palladium catalyst or a bulkier, electron-rich phosphine (B1218219) ligand.Improves the rate-determining oxidative addition step.[2]
Alkyne Homocoupling (Glaser Coupling) Minimize the concentration of the copper(I) co-catalyst and consider slow addition of the alkyne.[5] Running the reaction under copper-free conditions is also an option.[4]Reduces the formation of undesired 1,3-diyne byproduct.[4]

Problem: Significant amount of alkyne homocoupling (Glaser coupling) is observed.

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Solution_Catalyst [label="Improve Inert Atmosphere\n(Degas Solvents)\nUse Stabilizing Ligands", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution_Homocoupling [label="Reduce [Cu(I)]\nSlow Alkyne Addition\nCopper-Free Conditions", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Solution_SM [label="Purify Starting\nMaterials", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Check_Catalyst [label=" Yes"]; Start -> Check_Homocoupling [label=" Byproduct observed"]; Start -> Check_Starting_Materials [label=" No obvious issues"];

Check_Catalyst -> Solution_Catalyst [color="#4285F4"]; Check_Homocoupling -> Solution_Homocoupling [color="#4285F4"]; Check_Starting_Materials -> Solution_SM [color="#4285F4"]; } }

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Hydroboration-Oxidation

Problem: Low yield of the desired alcohol and presence of unreacted this compound.

Potential Cause Troubleshooting Strategy Expected Outcome
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. Use anhydrous solvents. The borane (B79455) reagent is very sensitive to moisture.[6]Prevents decomposition of the borane reagent, leading to complete reaction.
Incomplete Oxidation Ensure dropwise addition of hydrogen peroxide and maintain the reaction temperature.[7] Use a sufficient excess of the oxidizing agent.Complete conversion of the organoborane intermediate to the alcohol.
Product Loss During Work-up After quenching, extract the aqueous layer multiple times with an organic solvent like diethyl ether to recover all the product.[8]Maximizes the isolated yield of the alcohol product.

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// Edges Start -> Hydroboration [color="#5F6368"]; Hydroboration -> Organoborane [color="#5F6368"]; Organoborane -> Oxidation [color="#5F6368"]; Oxidation -> Workup [color="#5F6368"]; Workup -> Product [color="#5F6368"]; } }

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Glaser Coupling

Problem: The reaction is sluggish or does not go to completion.

Potential Cause Troubleshooting Strategy Expected Outcome
Insufficient Oxidant Ensure adequate aeration of the reaction mixture if using air as the oxidant. For Hay's modification, ensure the CuCl-TMEDA complex is properly prepared.[9]Efficient reoxidation of the copper catalyst to maintain the catalytic cycle.[9]
Insoluble Copper Acetylide Use a co-solvent to improve the solubility of the copper acetylide intermediate. The use of a soluble catalyst like a CuCl-TMEDA complex can also be beneficial.[9]A homogeneous reaction mixture leading to a faster reaction rate.
Catalyst Deactivation Ensure the purity of the starting alkyne, as some functional groups can coordinate to the copper and inhibit catalysis.Maintains an active catalytic species throughout the reaction.

Experimental Protocols

Protocol 1: Aqueous Work-up for Sonogashira Coupling
  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).[9]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous ammonium chloride solution.[9]

    • Brine (saturated NaCl solution) to remove the bulk of dissolved water.[9][10]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Work-up for Hydroboration-Oxidation
  • Quenching: After the hydroboration step, carefully add water dropwise to destroy any remaining borane-THF.[8]

  • Oxidation: Add 3 M sodium hydroxide (B78521) followed by the dropwise addition of 30% hydrogen peroxide over 10 minutes.[8]

  • Reflux: Reflux the mixture for 45 minutes to ensure complete oxidation.[8]

  • Isolation: Cool the mixture to room temperature. Transfer the lower aqueous phase to a separatory funnel and extract with diethyl ether.[8]

  • Washing: Combine all ether layers and wash sequentially with 1% HCl to neutralize any remaining sodium hydroxide, followed by a wash with distilled water.[8]

  • Drying and Concentration: Dry the ether layer over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[8]

Protocol 3: Work-up for Glaser Coupling
  • Quenching: Upon reaction completion, quench by adding a saturated aqueous solution of ammonium chloride.[9]

  • Extraction: Extract the product with diethyl ether or ethyl acetate.[9]

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Catalyst Removal: If the catalyst is not fully removed by the aqueous washes, filter the crude product solution through a short plug of silica gel.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[9]

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// Edges Start -> Quench [color="#5F6368"]; Quench -> Extraction [color="#5F6368"]; Extraction -> Aqueous_Layer [label="Separate", color="#5F6368"]; Extraction -> Organic_Layer [color="#5F6368"]; Organic_Layer -> Washing [color="#5F6368"]; Washing -> Drying [color="#5F6368"]; Drying -> Filtration [color="#5F6368"]; Filtration -> Concentration [color="#5F6368"]; Concentration -> Crude_Product [color="#5F6368"]; Crude_Product -> Purification [color="#5F6368"]; Purification -> Pure_Product [color="#5F6368"]; } }

Caption: A general workflow for the aqueous work-up of this compound reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Octyne and Internal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is paramount for the rational design and synthesis of complex molecules. The seemingly subtle difference between a terminal alkyne, such as 1-octyne (B150090), and an internal alkyne can lead to dramatic divergences in chemical behavior. This guide provides an objective comparison of the reactivity of this compound with internal alkynes, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform reaction planning and optimization.

The principal distinction lies in the presence of an acidic proton on the sp-hybridized carbon of terminal alkynes and the steric environment surrounding the triple bond. These factors significantly influence the outcomes of key synthetic transformations, including hydrogenation, hydration, and cycloaddition reactions.

Catalytic Hydrogenation: A Tale of Selectivity

Catalytic hydrogenation is a fundamental transformation for the reduction of alkynes to either alkenes or alkanes. The substitution pattern of the alkyne plays a critical role in determining the selectivity of this reaction, particularly when targeting the intermediate alkene.

Internal alkynes can generally be semi-hydrogenated to the corresponding cis-alkene with high selectivity using catalysts like Lindlar's catalyst or nickel boride. In contrast, the semi-hydrogenation of terminal alkynes like this compound is often more challenging to control, with a greater propensity for over-reduction to the alkane. This is because the resulting terminal alkene is often more reactive towards hydrogenation than the starting terminal alkyne.

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

Alkyne TypeSubstrateCatalystAlkene Selectivity (%)Alkane Formation
TerminalThis compoundNickel Boride (Ni₂B)~80-90%Observed
Internal2-HexyneNickel Boride (Ni₂B)96%Minimal
Internal3-HexyneNickel Boride (Ni₂B)98%Minimal
TerminalThis compoundAg/Al₂O₃High initial selectivity to 1-octene, but decreases over timeObserved
Internal4-Octyne (B155765)Pd(Ar-bian)(ma)High selectivity to (Z)-4-octeneSide reactions can occur under H₂-limiting conditions

Experimental Protocol: Semi-Hydrogenation of this compound using a P-2 Nickel Catalyst

This protocol describes the selective semi-hydrogenation of this compound to 1-octene.

Materials:

  • This compound

  • Ethanol (absolute)

  • Nickel(II) acetate (B1210297) tetrahydrate

  • Sodium borohydride (B1222165)

  • Hydrogen gas (H₂)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Septa and needles

Procedure:

  • Catalyst Preparation (P-2 Nickel): In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate in absolute ethanol.

  • While stirring vigorously, add a solution of sodium borohydride in ethanol. An immediate black precipitate of the P-2 nickel catalyst will form.

  • Carefully decant the supernatant and wash the catalyst with several portions of absolute ethanol.

  • Hydrogenation Reaction: To the freshly prepared catalyst suspension in ethanol, add this compound.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction mixture can be filtered through a pad of Celite to remove the catalyst.

  • The filtrate can then be concentrated under reduced pressure to isolate the product.

Hydration: Regiochemical Divergence

The addition of water across the triple bond, known as hydration, is another reaction where terminal and internal alkynes exhibit distinct reactivity, primarily concerning the regioselectivity of the addition.

Mercury(II)-catalyzed hydration of a terminal alkyne like this compound follows Markovnikov's rule, leading to the formation of a methyl ketone (2-octanone) after the initial enol intermediate tautomerizes.[1][2][3][4][5][6][7][8][9] In contrast, the hydration of a symmetrical internal alkyne, such as 4-octyne, yields a single ketone product (4-octanone). However, the hydration of an unsymmetrical internal alkyne will produce a mixture of two isomeric ketones, limiting its synthetic utility.

Hydroboration-oxidation offers an anti-Markovnikov pathway for the hydration of terminal alkynes, yielding aldehydes. This method is generally not as effective for internal alkynes.[2][4][5][7][10]

Data Presentation: Products of Alkyne Hydration

Alkyne TypeSubstrateReactionMajor Product(s)
TerminalThis compoundMercury(II)-Catalyzed Hydration2-Octanone (B155638)
Internal (symmetrical)4-OctyneMercury(II)-Catalyzed Hydration4-Octanone
Internal (unsymmetrical)2-OctyneMercury(II)-Catalyzed HydrationMixture of 2-octanone and 3-octanone
TerminalThis compoundHydroboration-OxidationOctanal

Experimental Protocol: Mercury(II)-Catalyzed Hydration of 4-Octyne

This protocol describes the hydration of the internal alkyne 4-octyne to yield 4-octanone.

Materials:

  • 4-Octyne

  • Water

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (B86663) (HgSO₄)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, cautiously add sulfuric acid to water to prepare a dilute aqueous acid solution.

  • Add a catalytic amount of mercury(II) sulfate to the aqueous acid solution.

  • To this mixture, add 4-octyne.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or column chromatography.

Cycloaddition Reactions: The "Click" Advantage of Terminal Alkynes

The difference in reactivity is most pronounced in the realm of cycloaddition reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12][13][14][15] This powerful transformation is highly specific for terminal alkynes due to the necessity of forming a copper acetylide intermediate.[11][16] Internal alkynes are generally unreactive under standard CuAAC conditions.[16]

This unique reactivity of terminal alkynes like this compound makes them invaluable tools in bioconjugation, drug discovery, and materials science, where the specific and efficient formation of triazole linkages is required. While ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used for internal alkynes, the copper-catalyzed version is more widely employed due to its simplicity and high efficiency with terminal alkynes.[16]

Data Presentation: Reactivity in Azide-Alkyne Cycloadditions

Alkyne TypeSubstrateReactionReactivity
TerminalThis compoundCuAACHigh reactivity, forms 1,4-disubstituted triazole
Internal4-OctyneCuAACGenerally unreactive
Internal4-OctyneRuAACReactive, forms fully substituted triazole

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol provides a general procedure for the CuAAC reaction between this compound and an azide (B81097).

Materials:

  • This compound

  • An organic azide (e.g., benzyl (B1604629) azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., t-butanol/water 1:1)

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.

  • Then, add the copper(II) sulfate solution to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Chemical Pathways

To further illustrate the concepts discussed, the following diagrams depict the signaling pathways and experimental workflows.

Hydrogenation_Selectivity cluster_terminal Terminal Alkyne (this compound) cluster_internal Internal Alkyne (e.g., 4-Octyne) This compound This compound 1-Octene 1-Octene This compound->1-Octene Semi-hydrogenation (e.g., Ni₂B) Octane Octane 1-Octene->Octane Over-reduction (often rapid) 4-Octyne 4-Octyne cis-4-Octene cis-4-Octene 4-Octyne->cis-4-Octene Semi-hydrogenation (High selectivity) Octane_internal Octane cis-4-Octene->Octane_internal Over-reduction (slower)

Caption: Comparative hydrogenation pathways of terminal vs. internal alkynes.

Hydration_Regioselectivity cluster_terminal_hydration Terminal Alkyne (this compound) Hydration cluster_internal_hydration Internal Alkyne (4-Octyne) Hydration 1-Octyne_hyd This compound Enol_intermediate Enol Intermediate 1-Octyne_hyd->Enol_intermediate HgSO₄, H₂SO₄, H₂O (Markovnikov) 2-Octanone 2-Octanone (Ketone) Enol_intermediate->2-Octanone Tautomerization 4-Octyne_hyd 4-Octyne Enol_intermediate_int Enol Intermediate 4-Octyne_hyd->Enol_intermediate_int HgSO₄, H₂SO₄, H₂O 4-Octanone 4-Octanone (Ketone) Enol_intermediate_int->4-Octanone Tautomerization

Caption: Regiochemical outcomes of mercury(II)-catalyzed alkyne hydration.

CuAAC_Mechanism Terminal_Alkyne Terminal Alkyne (e.g., this compound) Copper_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Triazole_Product 1,4-Disubstituted Triazole Copper_Acetylide->Triazole_Product + Azide Azide Azide Azide->Triazole_Product Internal_Alkyne Internal Alkyne (e.g., 4-Octyne) No_Reaction No Reaction Internal_Alkyne->No_Reaction + Cu(I), Azide

Caption: The unique reactivity of terminal alkynes in CuAAC ("Click Chemistry").

Experimental_Workflow Start Start: Reaction Setup Reagents Combine Alkyne, Reagents, and Solvent Start->Reagents Catalyst Add Catalyst (if applicable) Reagents->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Reaction Quench and Extraction Monitoring->Workup Purification Purify Product (Chromatography, Distillation) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for conducting and analyzing alkyne reactions.

References

Validating the Structure of 1-Octyne: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing unparalleled insight into molecular structure. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 1-octyne (B150090) against its structural isomers, 2-octyne, 3-octyne, and 4-octyne, to definitively validate its unique structure. Detailed experimental protocols and a logical workflow for spectral analysis are also provided.

Distinguishing this compound: A Tale of Chemical Shifts

The key to differentiating this compound from its isomers lies in the distinct chemical environments of the protons and carbon atoms, which are directly reflected in their NMR chemical shifts (δ). The terminal alkyne proton and the sp-hybridized carbons of this compound provide a unique spectral signature that is absent in the internal alkynes.

¹H NMR Spectral Data Comparison

The most telling feature in the ¹H NMR spectrum of this compound is the presence of a signal corresponding to the terminal acetylenic proton (≡C-H). This proton typically appears in a characteristic region, clearly distinguishing it from the signals of the alkyl protons.

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound ≡C-H ~1.92 Triplet
-CH₂-C≡~2.18Triplet of triplets
-CH₂-~1.2-1.6Multiplet
-CH₃~0.90Triplet
2-Octyne-C≡C-CH₃~1.74Triplet
-CH₂-C≡~2.14Multiplet
-CH₂-~1.2-1.5Multiplet
-CH₃~0.91Triplet
3-Octyne-CH₂-C≡~2.1Multiplet
-CH₂-~1.4-1.5Multiplet
-CH₃~1.0-1.1Triplet
4-Octyne-CH₂-C≡~2.1Multiplet
-CH₂-~1.4Sextet
-CH₃~0.9Triplet

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne functional group provide another layer of structural verification. For this compound, the two sp-hybridized carbons are chemically non-equivalent and appear at distinct chemical shifts. In contrast, the internal alkynes show different patterns of chemical shifts for their sp-hybridized carbons.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound ≡C-H ~68.5
-C≡ ~84.2
-CH₂-~18.3, 22.6, 28.5, 31.4
-CH₃~14.0
2-Octyne-C≡C-~74.9, 79.8
-CH₃ (acetylenic)~3.5
-CH₂-~18.6, 22.5, 31.6
-CH₃~13.8
3-Octyne-C≡C-~79.1, 81.1
-CH₂-~12.3, 14.3, 20.9, 22.8, 31.7
-CH₃~13.6
4-Octyne-C≡C-~80.5
-CH₂-~20.9, 22.5
-CH₃~13.4

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid alkyne samples.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the alkyne sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like octynes. The residual proton signal of the solvent can be used for spectral calibration.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

NMR Data Acquisition:

  • Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Typically 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.[2]

Data Processing:

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known chemical shift (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of this compound's structure using NMR spectroscopy.

G Workflow for this compound Structure Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Interpretation cluster_3 Conclusion SamplePrep Sample Preparation (Analyte in CDCl3 + TMS) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Analysis ¹H Spectrum Analysis - Chemical Shift - Multiplicity - Integration H1_NMR->H1_Analysis C13_Analysis ¹³C Spectrum Analysis - Chemical Shift C13_NMR->C13_Analysis Terminal_Alkyne_H Identify Terminal ≡C-H Proton (~1.9 ppm, Triplet) H1_Analysis->Terminal_Alkyne_H Terminal_Alkyne_C Identify sp-Hybridized Carbons (≡C-H at ~68 ppm, -C≡ at ~84 ppm) C13_Analysis->Terminal_Alkyne_C Compare_Isomers Compare with Isomer Data (2-octyne, 3-octyne, 4-octyne) Terminal_Alkyne_H->Compare_Isomers Terminal_Alkyne_C->Compare_Isomers Validation Structure Validated as this compound Compare_Isomers->Validation

Caption: Logical workflow for the validation of this compound's structure using NMR spectroscopy.

By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities for downstream applications in research and development.

References

A Comparative Analysis of Catalysts for 1-Octyne Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of simple alkynes, such as 1-octyne (B150090), into more complex and functionalized molecules is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for key transformations of this compound, including hydrogenation, hydrosilylation, Sonogashira coupling, and cyclization. The performance of different catalysts is compared based on experimental data, and detailed experimental protocols for representative reactions are provided.

Hydrogenation: Achieving Selective Reduction

The selective hydrogenation of this compound to 1-octene (B94956) is a crucial transformation, as over-hydrogenation to n-octane is often undesirable. The choice of catalyst plays a pivotal role in controlling the selectivity of this reaction.

Catalyst Performance in this compound Hydrogenation
CatalystSupport/LigandTemperature (°C)Pressure (bar)Conversion of this compound (%)Selectivity to 1-Octene (%)Other Products
Pd Nanoparticles Polyvinylpyrrolidone (PVP)Ambient50HighVaries with particle size and shapen-Octane, internal octenes
Ag/Al₂O₃ (5 wt%) Alumina (B75360)1403099~70 (initially, increases over time)n-Octane, cis/trans-2-octene
NiAu Bimetallic AluminaVariable1 (H₂)High>90n-Octane
Au/MOx Various metal oxidesVariable1 (H₂)High>90n-Octane
Experimental Protocol: Selective Hydrogenation with Ag/Al₂O₃

A 5 wt% Ag/Al₂O₃ catalyst is utilized in a continuous plug flow fixed-bed reactor. The reaction is conducted at a temperature of 140°C and a pressure of 30 bar.[1] The feed consists of 2 wt% this compound in hexane (B92381) with a liquid hourly space velocity (LHSV) of 18 h⁻¹ and an octyne to H₂ ratio of 1:3.5.[1] Reaction progress and product distribution are monitored by gas chromatography.

Reaction Pathway: Hydrogenation of this compound

The hydrogenation of this compound proceeds in a stepwise manner, first to 1-octene and then to n-octane. Isomerization of 1-octene to internal octenes can also occur.

HydrogenationPathway This compound This compound 1-Octene 1-Octene This compound->1-Octene + H₂ n-Octane n-Octane 1-Octene->n-Octane + H₂ Internal Octenes Internal Octenes 1-Octene->Internal Octenes Isomerization

Hydrogenation pathway of this compound.

Hydrosilylation: Formation of Vinylsilanes

Hydrosilylation of this compound involves the addition of a Si-H bond across the triple bond, yielding valuable vinylsilanes. The regioselectivity (α- vs. β-addition) and stereoselectivity (Z- vs. E-isomer for β-addition) are key challenges controlled by the catalyst.

Catalyst Performance in this compound Hydrosilylation
CatalystSilaneTemperature (°C)Product(s)Selectivity
Pt Single Atom on Al₂O₃ Nanorods Diethoxymethylsilane (B37029)100Anti-MarkovnikovHigh
Rh(I) complex with N,O-functionalized NHC ligand TriethylsilaneRoom Temperatureβ-(Z)-vinylsilane~90%
CoCl₂/N,P-ligand VariousMild Conditionsβ-adduct~100%
Experimental Protocol: Platinum-Catalyzed Hydrosilylation

In a representative procedure, a single-atom platinum catalyst on alumina nanorods is used for the hydrosilylation of 1-octene with diethoxymethylsilane under solvent-free conditions.[2] The reaction is carried out at 100°C. The progress of the reaction can be monitored by techniques such as NMR or GC to determine conversion and selectivity.

General Mechanism: Chalk-Harrod Mechanism for Hydrosilylation

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism.

HydrosilylationMechanism Catalyst [M] Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition + HSiR₃ AlkyneCoordination Alkyne Coordination OxidativeAddition->AlkyneCoordination + this compound MigratoryInsertion Migratory Insertion AlkyneCoordination->MigratoryInsertion ReductiveElimination Reductive Elimination MigratoryInsertion->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product Vinylsilane ReductiveElimination->Product SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + Alkyne, Base Alkyne H-C≡CR' Base Base Cu_Acetylide->Transmetal ExperimentalWorkflow Start Define Transformation (e.g., Hydrogenation) CatalystSelection Select Candidate Catalysts (e.g., Pd/C, Ag/Al₂O₃, NiAu) Start->CatalystSelection ReactionSetup Set up Parallel Reactions - Constant Substrate (this compound) - Vary Catalyst CatalystSelection->ReactionSetup ParameterOptimization Optimize Reaction Parameters (Temperature, Pressure, Solvent) ReactionSetup->ParameterOptimization Analysis Analyze Products (GC, NMR, etc.) ParameterOptimization->Analysis DataComparison Compare Performance Metrics (Conversion, Selectivity, TON/TOF) Analysis->DataComparison Conclusion Identify Optimal Catalyst DataComparison->Conclusion

References

Purity Assessment of Commercially Available 1-Octyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is a critical factor that can significantly impact experimental outcomes. 1-Octyne (B150090), a terminal alkyne, is a versatile building block in organic synthesis. Its purity can influence reaction yields, catalyst performance, and the impurity profile of the final products. This guide provides a comparative overview of commercially available this compound, summarizing stated purity levels from various suppliers and detailing the experimental protocols for accurate purity assessment.

Comparison of Commercial this compound

The following table summarizes the stated purity of this compound from several commercial suppliers. It is important to note that these values are as stated by the suppliers and have not been independently verified in a single comparative study. The most frequently cited method for purity analysis by suppliers is Gas Chromatography (GC), often with Flame Ionization Detection (FID).

SupplierStated PurityAnalytical MethodPotential Impurities
Chem-Impex≥ 98%GC[1]Not specified
TCI AMERICA>95.0%GC[1]Not specified
Benchchem98-99%Not specified[2]Not specified
Jaydev Chemical Industries90.0% minimumGCNot specified
GFS Chemicals99%GC-FIDNot specified
Sigma-Aldrich97%Not specified≤3% 1-bromohexane[3]

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. The two most common and reliable techniques are Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for separating and quantifying volatile organic compounds. The sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. The FID then detects the organic molecules as they exit the column.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

  • If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard (e.g., nonane (B91170) or decane) can also be added to both the calibration standards and the sample to improve accuracy.

Instrumental Parameters:

  • Injector: Split/splitless injector, 250 °C

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this compound from potential impurities.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID), 280 °C.

Data Analysis: The purity is calculated based on the relative peak areas in the chromatogram. The percent purity is determined by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4][5]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a high purity and signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I_sample and I_std are the integral values of the signals for the sample and the internal standard, respectively.

  • N_sample and N_std are the number of protons corresponding to the integrated signals of the sample and the internal standard.

  • MW_sample and MW_std are the molecular weights of the sample and the internal standard.

  • m_sample and m_std are the masses of the sample and the internal standard.

  • P_std is the purity of the internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_procurement Procurement cluster_analysis Purity Analysis cluster_data Data Evaluation SupplierA Supplier A GC_FID GC-FID Analysis SupplierA->GC_FID qNMR qNMR Analysis SupplierA->qNMR SupplierB Supplier B SupplierB->GC_FID SupplierB->qNMR SupplierC Supplier C SupplierC->GC_FID SupplierC->qNMR Comparison Comparison of Purity Data GC_FID->Comparison qNMR->Comparison Report Generate Report Comparison->Report

Caption: Workflow for the purity assessment of this compound from different suppliers.

Conclusion

The purity of this compound is a critical parameter for its successful application in research and development. While suppliers provide information on the purity of their products, independent verification using standardized analytical methods such as GC-FID and qNMR is highly recommended for applications where purity is paramount. This guide provides the necessary framework and protocols for researchers to make informed decisions when selecting a commercial source of this compound and to establish a robust internal quality control process.

References

A Comparative Analysis of the Infrared Spectra of 1-Octyne and 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This guide provides a detailed comparison of the IR spectra of two isomers of octyne: 1-octyne (B150090), a terminal alkyne, and 4-octyne (B155765), an internal alkyne. The key difference in their spectra arises from the position of the carbon-carbon triple bond, which significantly influences the vibrational modes of the molecule.

Key Differentiating Features

The most prominent distinctions in the IR spectra of this compound and 4-octyne are the presence or absence of the acetylenic C-H stretch and the intensity of the C≡C triple bond stretch.

  • This compound (Terminal Alkyne): The IR spectrum of this compound displays a characteristic sharp absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the C-H bond of the terminal alkyne.[1][2][3] Another key feature is the C≡C triple bond stretch, which appears in the region of 2100-2200 cm⁻¹.[1][4]

  • 4-Octyne (Internal Alkyne): In contrast, 4-octyne, being an internal alkyne, lacks a hydrogen atom directly attached to a triply bonded carbon. Consequently, its IR spectrum does not exhibit the characteristic C-H stretch seen in terminal alkynes.[1][5] Furthermore, due to the symmetrical substitution around the C≡C bond, the change in dipole moment during the stretching vibration is minimal. This results in a very weak or entirely absent absorption band for the C≡C triple bond stretch.[1][5][6]

Data Presentation

The following table summarizes the characteristic IR absorption bands for this compound and 4-octyne, providing a clear comparison of their spectral features.

Functional GroupVibrational ModeThis compound (cm⁻¹)4-Octyne (cm⁻¹)Intensity
≡C-HStretch~3313 - 3323[1][7]AbsentStrong, Sharp
C≡CStretch~2119[1]Very Weak or Absent[1][5][6]Medium to Weak (this compound)
sp³ C-HStretch~2850 - 3000[2]~2850 - 3000Strong

Experimental Protocols

Acquisition of Infrared Spectra of Liquid Samples

The following is a general procedure for obtaining the IR spectrum of a liquid sample, such as this compound or 4-octyne, using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • Acetone (B3395972) (for cleaning)

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation: Ensure the liquid sample is free of water, as it can damage the salt plates and interfere with the spectrum.

  • Cleaning the Salt Plates: Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe.[8] The plates should be handled by their edges to avoid transferring moisture and oils from the skin.[8] Store the cleaned plates in a desiccator.

  • Loading the Sample: Place one to two drops of the liquid sample onto the center of one salt plate using a Pasteur pipette.[9][10]

  • Creating the "Sandwich": Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[8][9]

  • Placing in the Spectrometer: Mount the "sandwich" in the sample holder of the FTIR spectrometer.

  • Acquiring the Spectrum:

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Place the sample holder with the prepared salt plates into the spectrometer's sample beam.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[11] To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 32) are typically co-added.[11]

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum, which is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

  • Cleaning Up: After analysis, disassemble the salt plates, clean them thoroughly with acetone, and return them to the desiccator.[8][9]

Visualization

The following diagram illustrates the logical workflow for comparing the IR spectra of this compound and 4-octyne and highlights the key diagnostic peaks that differentiate them.

IR_Spectrum_Comparison Comparative IR Analysis: this compound vs. 4-Octyne a ≡C-H Stretch ~3300 cm⁻¹ b C≡C Stretch ~2119 cm⁻¹ c ≡C-H Stretch Absent a->c Key Differentiator d C≡C Stretch Weak or Absent b->d Key Differentiator e sp³ C-H Stretch ~2850-3000 cm⁻¹

Caption: Workflow comparing the key IR spectral features of this compound and 4-Octyne.

References

A Comparative Guide to the Experimental Cross-Validation of 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Octyne's performance in key chemical reactions against relevant alternatives, supported by experimental data. Detailed methodologies and visual representations of reaction pathways are included to facilitate cross-validation and experimental design.

Introduction to This compound (B150090)

This compound is a terminal alkyne with the chemical formula C₈H₁₄.[1] It is a colorless liquid utilized as a fundamental building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its terminal triple bond allows for a variety of chemical transformations, including cycloadditions, hydrogenations, and coupling reactions.[2]

Physicochemical Properties: this compound and Its Isomers

The physical and chemical properties of a molecule are crucial for its application in experimental settings. Below is a comparison of this compound with its alkene isomer, 1-Octene (B94956).

PropertyThis compound1-Octene
Molecular Formula C₈H₁₄C₈H₁₆
Molecular Weight 110.20 g/mol [3]112.21 g/mol [4]
Boiling Point 127-128 °C121.3 °C
Melting Point -80 °C-101.7 °C
Density 0.747 g/mL at 25 °C0.715 g/mL at 20 °C[4]
Flash Point 16 °C21 °C
Vapor Pressure 37.7 mmHg at 37.7 °C17.4 mmHg[4]

Performance in Key Chemical Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used bioconjugation and material science reaction. The reactivity of the alkyne component is a critical factor in the reaction's efficiency.

A comparative study on the reactivity of various terminal alkynes in CuAAC revealed that while there are modest differences, propargyl compounds (structurally similar to the reactive end of this compound) offer an excellent balance of reactivity, ease of installation, and cost.[5] Electronically activated propiolamides show slightly higher reactivity.[5]

The following table summarizes the relative performance of different alkyne classes in a ligand-accelerated CuAAC reaction, providing a framework for understanding this compound's likely performance.

Alkyne TypeTime to 50% Conversion (100 µM Cu⁺)Time to 90% Conversion (100 µM Cu⁺)
Propargyl Ether < 10 min< 20 min
Propargyl Amide < 10 min< 20 min
Propiolamide (tertiary) < 5 min< 15 min
Aromatic Alkyne < 15 min< 30 min

Data adapted from a study on the relative performance of alkynes in CuAAC. While this compound was not explicitly tested in this specific comparison, its behavior is expected to be similar to other terminal alkynes with alkyl chains.

Hydrogenation

Hydrogenation of alkynes is a fundamental transformation in organic synthesis, allowing for the selective formation of alkenes or alkanes. The selective semi-hydrogenation of this compound to 1-octene is a common objective.

A study on the hydrogenation of this compound using silver on alumina (B75360) (Ag/Al₂O₃) catalysts demonstrated high conversion and selectivity to 1-octene under optimized conditions.[6][7] A comparison with the hydrogenation of 1-octene under competitive conditions revealed that this compound is preferentially hydrogenated.[6][7]

ReactionCatalystTemperature (°C)Pressure (bar)Conversion of this compound (%)Selectivity to 1-Octene (%)
Non-competitive Hydrogenation of this compound 5wt% Ag/Al₂O₃1403099High
Competitive Hydrogenation (this compound vs. 1-Octene) 5wt% Ag/Al₂O₃14030High1-Octene was produced, not consumed

Data from a study on the hydrogenation of this compound and 1-octene over Ag/Al₂O₃ catalysts.[6][7]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general guideline for the CuAAC reaction.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide (B81097) and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by extraction and purified by column chromatography if necessary.

Selective Hydrogenation of this compound to 1-Octene

This protocol is based on the use of a silver-based catalyst.

Materials:

  • This compound

  • Hexane (B92381) (solvent)

  • Ag/Al₂O₃ catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • Prepare a solution of this compound in hexane (e.g., 2 wt %).

  • Load the catalyst into the high-pressure reactor.

  • Introduce the this compound solution into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heat the reactor to the desired temperature (e.g., 140 °C).

  • Maintain the reaction under stirring for the desired time, monitoring the consumption of this compound and the formation of 1-octene by GC analysis.

  • After the reaction, cool the reactor, release the pressure, and recover the product mixture.

Signaling Pathways and Experimental Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CuAAC_Pathway Alkyne This compound Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide + Cu(I) Azide R-N3 Azide->Cu_acetylide Cu_I Cu(I) Triazole_complex Copper Triazolide Intermediate Cu_acetylide->Triazole_complex + R-N3 Triazole_complex->Cu_I regenerates Product 1,4-disubstituted 1,2,3-Triazole Triazole_complex->Product Protonolysis Cu_II Cu(II) Reducing_agent Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducing_agent Reducing_agent->Cu_I reduces

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Hydrogenation of this compound Workflow

Hydrogenation_Workflow Start Start Prepare_solution Prepare 2 wt% this compound in Hexane Start->Prepare_solution Add_solution Introduce this compound Solution Prepare_solution->Add_solution Load_catalyst Load Ag/Al2O3 Catalyst into Reactor Load_catalyst->Add_solution Pressurize Pressurize with H2 (30 bar) Add_solution->Pressurize Heat Heat to 140 °C Pressurize->Heat React Stir and React Heat->React Monitor Monitor by GC React->Monitor Monitor->React Continue Cool_down Cool Reactor Monitor->Cool_down Complete Depressurize Release Pressure Cool_down->Depressurize Recover Recover Product Mixture Depressurize->Recover End End Recover->End

Caption: Experimental workflow for the selective hydrogenation of this compound to 1-octene.

References

1-Octyne in Focus: A Comparative Guide to Terminal Alkyne Efficiency in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust method for molecular ligation. The choice of the terminal alkyne, however, can influence reaction efficiency. This guide provides an objective comparison of 1-octyne's performance against other terminal alkynes, supported by experimental data, to inform your experimental design.

The CuAAC reaction is celebrated for its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it a staple in bioconjugation, drug discovery, and materials science.[1][2][3] The reaction's efficiency is dependent on several factors, including the structure of both the azide (B81097) and the alkyne. This guide will delve into the role of the alkyne, specifically comparing the performance of a simple, unactivated aliphatic alkyne, This compound (B150090), with other commonly used terminal alkynes.

Performance Comparison of Terminal Alkynes

The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Generally, alkynes conjugated with electron-withdrawing groups exhibit enhanced reactivity.[4] This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.[5] Conversely, significant steric hindrance near the alkyne can impede the reaction.[6]

Studies comparing various classes of terminal alkynes have revealed modest but significant differences in their reactivity under typical bioconjugation and preparative organic conditions.[4] While electronically activated alkynes like propiolamides show slightly higher reactivity, simple propargyl compounds (structurally similar to this compound) represent an excellent balance of reactivity, ease of installation, and cost-effectiveness.[4]

Long-chain aliphatic alkynes, such as 1-dodecyne (B1581785) (a close homolog of this compound), have been shown to be less reactive than propargyl ethers and amides.[4] This suggests that while this compound is a reliable substrate for CuAAC, it may require longer reaction times or slightly more forcing conditions to achieve the same efficiency as its activated counterparts. In some catalytic systems, aliphatic alkynes have also been observed to be less reactive than aromatic alkynes.

The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction, as determined by the time to reach 50% and 90% of maximum fluorescence in a kinetic assay using a fluorogenic coumarin (B35378) azide.

Alkyne TypeExample StructureTime to 50% Completion (min)Time to 90% Completion (min)
Secondary Propiolamide R-C≡C-C(O)NH-R'~5~15
Propargyl Ethers R-C≡C-CH₂-O-R'~8~20
N-Propargylamide R-C≡C-CH₂-NHC(O)-R'~10~25
Propargyl Alcohol R-C≡C-CH₂-OH~12~30
Aromatic Alkyne Phenylacetylene~15~40
Long-chain Aliphatic Alkyne 1-Dodecyne (homolog of this compound)~18~45

Data is approximated from the study by Hein, J. E., et al. (2013) for illustrative comparison.[4]

Experimental Protocols

To ensure reproducible and comparable results when evaluating the efficiency of different terminal alkynes in CuAAC, a standardized experimental workflow is crucial. The following is a generalized protocol for a small-scale reaction monitored by fluorescence, based on established methods.[4]

Materials:
  • Alkyne of interest (e.g., this compound)

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:
  • Reagent Preparation: Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and ligand in the chosen buffer or a water/co-solvent mixture.

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the buffer, the alkyne solution, and the fluorogenic azide solution.

  • Catalyst Addition: Prepare a premixed solution of CuSO₄ and the ligand. Add this to the reaction mixture.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

  • Monitoring: Monitor the increase in fluorescence over time using a plate reader or fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide. The reaction progress can be followed until a plateau in fluorescence is reached, indicating completion.

  • Data Analysis: Determine the time required to reach 50% and 90% of the maximum fluorescence to compare the reaction rates of different alkynes.

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the CuAAC catalytic cycle and a typical workflow for comparing alkyne efficiency.

CuAAC_Pathway CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide Alkyne R-C≡CH (e.g., this compound) Alkyne->Acetylide -H⁺ Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle Azide R'-N₃ Azide->Metallacycle Triazolide Copper(I)-Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Proton_Source H⁺ Proton_Source->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Initiation cluster_analysis 4. Analysis A Prepare stock solutions: - Alkyne 1 (e.g., this compound) - Alkyne 2 (e.g., Propiolamide) - Fluorogenic Azide - CuSO₄, Ligand, NaAsc B1 Reaction A: Buffer + Alkyne 1 + Azide A->B1 B2 Reaction B: Buffer + Alkyne 2 + Azide A->B2 C1 Add Catalyst Mix (CuSO₄ + Ligand) B1->C1 B2->C1 C2 Add Sodium Ascorbate C1->C2 D Monitor fluorescence increase over time C2->D E Compare kinetic profiles (Time to 50% & 90% completion) D->E

Caption: Experimental workflow for comparing the efficiency of different terminal alkynes in CuAAC.

Conclusion

References

Benchmarking 1-Octyne: A Comparative Guide to its Polymerization Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the selection of monomers is a critical step in designing polymers with desired properties. This guide provides an objective comparison of the polymerization performance of 1-octyne (B150090) against other terminal and internal alkynes, namely phenylacetylene (B144264) and 1,6-heptadiyne (B51785). The data presented is compiled from various studies to offer a comprehensive overview of what can be expected in terms of polymer yield, molecular weight, and polydispersity.

Performance Comparison of Alkyne Polymerization

The following table summarizes the key performance indicators for the polymerization of this compound, phenylacetylene, and 1,6-heptadiyne under various catalytic systems. It is important to note that direct, side-by-side comparative studies are limited, and the data is collated from different research endeavors. For this compound, data from its alkene analogue, 1-octene, is also included for a broader perspective, with a clear distinction.

MonomerCatalyst SystemReaction ConditionsMonomer Conversion / YieldMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
1-Octene Ni(II)-based-α-diimine / MAORoom Temperature--100,000 - 400,0001.3 - 1.5[1]
1-Octene Cp*TiMe2(O-2,6-iPr2C6H3)–Borate-30 °C to -50 °C-up to 526,000-1.13 - 1.30[2]
Phenylacetylene [Rh(nbd)(THF)n]+293 K, 60 minFull Conversionup to 2,720,000--[3]
Phenylacetylene Rh(I) catalyst0 °C, 24 h95%274,000-1.90[4]
Phenylacetylene Rh(I) catalyst0 °C, 24 h82%141,000-1.25[4]
Phenylacetylene [Rh(cod)acac]---30,000 - 400,000-[5]
Phenylacetylene [Rh(C≡C-Ph)(nbd){Ph2P(CH2)3NMe2}2]20 °CQuantitative--1.17[6]
1,6-Heptadiyne MoCl5-Quantitative---[7]
1,6-Heptadiyne derivative MoCl5/(n-Bu)4Sn60 °C, 12 hup to 95%-up to 210,000-[8]
1,6-Heptadiyne derivative Mo(NAr)(CHCMe2Ph)(ORF6)2DMEHigh Yield--Narrow[9]

Note: MAO stands for Methylaluminoxane, nbd for norbornadiene, cod for 1,5-cyclooctadiene, acac for acetylacetonato, THF for Tetrahydrofuran, and DME for 1,2-dimethoxyethane. PDI refers to the Polydispersity Index..[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of the discussed alkynes.

Rhodium-Catalyzed Polymerization of this compound (Representative Protocol)

This protocol is a representative procedure for the polymerization of a terminal alkyne like this compound using a rhodium-based catalyst, adapted from common practices for similar monomers.

Materials:

  • This compound (purified by distillation)

  • [Rh(nbd)Cl]2 (or a similar Rh(I) precursor)

  • Cocatalyst (e.g., an amine or a boronic acid, if required by the specific catalytic system)

  • Anhydrous and deoxygenated solvent (e.g., THF or toluene)

  • Methanol (B129727) (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, the rhodium catalyst precursor is dissolved in the anhydrous solvent in a Schlenk flask.

  • If a cocatalyst is used, it is added to the catalyst solution.

  • The flask is brought to the desired reaction temperature (e.g., 20-30°C).

  • Purified this compound is then added to the stirred catalyst solution via syringe.

  • The reaction mixture is stirred for a specified period (e.g., 1 to 24 hours), and the progress can be monitored by techniques like GC or NMR.

  • Upon completion, the polymerization is quenched by adding a small amount of a terminating agent or by exposing it to air.

  • The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • Characterization of the resulting poly(this compound) is performed using techniques like Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR and FTIR for structural analysis.

Rhodium-Catalyzed Polymerization of Phenylacetylene.[3]

Materials:

  • Phenylacetylene (purified by vacuum distillation from CaH2)

  • Rhodium(I) catalyst (e.g., [Rh(nbd)(THF)n]+)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Octane (B31449) (as an internal standard for GC)

Procedure:

  • A solution of the rhodium catalyst in THF is prepared in a round bottom flask.[3]

  • Phenylacetylene is added to the catalyst solution, and the mixture is stirred at 293 K, protected from light.[3]

  • The consumption of the monomer is monitored by Gas Chromatography (GC) using octane as an internal standard.[3]

  • After the desired reaction time (e.g., 60 minutes for full conversion), the polymer solution is transferred into vigorously stirred, cold methanol (273 K) to precipitate the polymer.[3]

  • The polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.[3] The resulting product is typically a yellow-orange solid.[3]

Molybdenum-Catalyzed Cyclopolymerization of 1,6-Heptadiyne Derivatives.[8]

Materials:

  • 1,6-Heptadiyne derivative

  • MoCl5/(n-Bu)4Sn catalyst system

  • 1,2-dichloroethane (as solvent)

Procedure:

  • The polymerization is carried out under an inert atmosphere.

  • The MoCl5 and (n-Bu)4Sn are introduced into the reaction vessel with the solvent.

  • The 1,6-heptadiyne derivative, dissolved in the solvent, is added to the catalyst mixture.

  • The reaction is maintained at a specific temperature (e.g., 60°C) for a set duration (e.g., 12 hours).[8]

  • After the polymerization, the polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation cluster_char Characterization p1 Dissolve Catalyst in Anhydrous Solvent p2 Add Cocatalyst (if required) p1->p2 r1 Bring to Reaction Temperature p2->r1 r2 Add Monomer (this compound) r1->r2 r3 Stir for a Specified Time r2->r3 i1 Quench Reaction r3->i1 i2 Precipitate Polymer in Non-solvent i1->i2 i3 Filter and Wash i2->i3 i4 Dry Under Vacuum i3->i4 c1 GPC (Mn, Mw, PDI) i4->c1 c2 NMR, FTIR (Structure) i4->c2 Rhodium_Catalyzed_Mechanism cluster_rh Rhodium-Catalyzed Polymerization Rh_cat Rh(I) Catalyst Coordination Alkyne Coordination Rh_cat->Coordination + Alkyne Alkyne Alkyne (R-C≡CH) Alkyne->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Propagation Propagation Growing_Chain->Propagation + n Alkyne Propagation->Growing_Chain Molybdenum_Catalyzed_Mechanism cluster_mo Molybdenum-Catalyzed Alkyne Metathesis Mo_alkylidyne Mo Alkylidyne [Mo]≡CR Cycloaddition [2+2] Cycloaddition Mo_alkylidyne->Cycloaddition + Alkyne Alkyne Alkyne (R'-C≡C-R'') Alkyne->Cycloaddition Metallacycle Metallacyclobutadiene Intermediate Cycloaddition->Metallacycle Cycloreversion Cycloreversion Metallacycle->Cycloreversion New_Alkyne New Alkyne (R-C≡C-R') Cycloreversion->New_Alkyne New_Alkylidyne New Mo Alkylidyne [Mo]≡CR'' Cycloreversion->New_Alkylidyne New_Alkylidyne->Mo_alkylidyne Catalytic Cycle

References

A Comparative Analysis of 1-Octyne Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reaction kinetics of 1-octyne (B150090) in several key organic transformations: hydrogenation, hydrosilylation, polymerization, and cycloaddition. Due to the specific nature of kinetic data, this document leverages experimental findings for this compound where available, and supplements this with data from closely related alkynes and alkenes to provide a comprehensive comparative context.

Data Presentation

The following tables summarize the available quantitative kinetic data for the reactions of this compound and analogous compounds.

Table 1: Hydrogenation Reaction Kinetics

SubstrateCatalystRate LawActivation Energy (Ea)Rate Constant (k)Reference Compound
1-ButynePd/Al₂O₃rate = k[H₂]¹[1-butyne]⁻¹15.5 kcal/mol(4.6 ± 0.1) mol/(kg·s) at 44°CYes
4-Octyne[Pd{(m,m'-(CF₃)₂C₆H₃)-bian}(ma)]rate = k[4-octyne]⁰·⁶⁵[Pd][H₂]Not ReportedNot ReportedYes
This compoundAg/Al₂O₃Not ReportedNot Reported99% conversion at 140°C, 30 barNo

Table 2: Hydrosilylation Reaction Kinetics

SubstrateCatalystSilaneKey Kinetic ParameterValue
1-Hexyne[RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)]HSiMe₂PhActivation Energy (ΔG‡)19.8 ± 2.0 kcal/mol
This compound[RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)]HSiMe₂PhReaction Time for Completion20 min

Table 3: Polymerization Reaction Kinetics

MonomerCatalyst SystemApparent Activation Energy (Ea)NotesReference Compound
1-OcteneTiCl₄-AlEt₃37.62 kJ/molHeterogeneous Ziegler-NattaYes
1-OcteneTiCl₄-AlEt₂Br44.03 kJ/molHeterogeneous Ziegler-NattaYes
1-OcteneVO(acac)₂-AlEt₃ / -AlEt₂Br44.5 kJ/molHomogeneousYes
This compoundNot SpecifiedNot ReportedData not readily availableNo

Table 4: Azide-Alkyne Cycloaddition (Click Chemistry) Kinetics

Reaction TypeCatalystAlkyne TypeSecond-Order Rate Constant (k) with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹)Key Characteristics
CuAACCopper(I)Terminal (e.g., this compound)~1 - 10⁴Very fast, potential cytotoxicity from copper.
SPAACNoneStrained CyclooctynesHighly variable (e.g., BCN: ~0.14)Catalyst-free, ideal for in vivo applications.
RuAACRuthenium(II)Terminal and InternalNot ReportedProvides 1,5-disubstituted triazoles.

Experimental Protocols

Detailed methodologies for key kinetic experiments are provided below. These protocols can be adapted for specific research needs.

Kinetic Monitoring of Alkyne Hydrogenation by Gas Chromatography

This protocol describes a method to determine the rate law and activation energy of this compound hydrogenation.

Materials:

  • This compound

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Pd/Al₂O₃)

  • Anhydrous, degassed solvent (e.g., hexane)

  • Internal standard (e.g., dodecane)

  • Gas-tight syringes

  • Reaction vessel (e.g., Parr autoclave) equipped with temperature and pressure controls, and a sampling valve

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Reactor Setup: Charge the reaction vessel with the catalyst and solvent under an inert atmosphere.

  • Reactant Introduction: Add a known concentration of this compound and the internal standard to the reactor.

  • Reaction Initiation: Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure. Heat the reactor to the target temperature and begin vigorous stirring to initiate the reaction. This is time zero (t=0).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture through the sampling valve. Quench the reaction in the aliquot immediately (e.g., by cooling and exposure to air).

  • GC Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of this compound, 1-octene, and octane (B31449) relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of this compound and the hydrogen pressure in a series of experiments, the reaction orders with respect to each reactant can be determined using the method of initial rates. The rate constant, k, can then be calculated. To determine the activation energy, repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

Kinetic Monitoring of this compound Hydrosilylation by ¹H NMR Spectroscopy

This protocol outlines the use of in-situ ¹H NMR to monitor the kinetics of this compound hydrosilylation.

Materials:

  • This compound

  • Hydrosilane (e.g., HSiMe₂Ph)

  • Catalyst (e.g., Rhodium complex)

  • Anhydrous, degassed deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., anisole)

  • NMR tubes with J. Young valves

Procedure:

  • Sample Preparation: In a glovebox, prepare a stock solution of the catalyst and the internal standard in the deuterated solvent. In a separate vial, prepare a stock solution of this compound and the hydrosilane.

  • NMR Tube Charging: Charge an NMR tube with a known volume of the this compound/hydrosilane solution.

  • Reaction Initiation: Place the NMR tube in the NMR spectrometer and allow the temperature to equilibrate. Acquire an initial ¹H NMR spectrum (t=0). Inject a known volume of the catalyst solution into the NMR tube to initiate the reaction.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the disappearance of the acetylenic proton of this compound and the Si-H proton of the hydrosilane, and the appearance of the vinylic protons of the product(s), relative to the internal standard. Plot the concentration of this compound over time to determine the reaction order and the rate constant.

Kinetic Monitoring of this compound Polymerization by ¹H NMR Spectroscopy

This protocol, adapted from the study of a related enyne, describes how to monitor the kinetics of this compound polymerization.

Materials:

  • This compound (monomer)

  • Catalyst (e.g., Ziegler-Natta or metallocene catalyst)

  • Anhydrous, degassed deuterated solvent (e.g., toluene-d₈)

  • Internal standard (e.g., mesitylene)

  • NMR tubes with J. Young valves

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of the catalyst and a separate stock solution of this compound and the internal standard in the deuterated solvent.

  • Reaction Initiation: Charge an NMR tube with the this compound/internal standard solution. Place the tube in the NMR spectrometer and allow it to reach the desired temperature. Initiate the polymerization by injecting a known volume of the catalyst solution.

  • Spectral Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Kinetic Analysis: Monitor the decrease in the integral of the acetylenic proton signal of this compound relative to the integral of the internal standard. Plot the concentration of the monomer over time to determine the rate of polymerization and the reaction order.

Determination of Second-Order Rate Constant for CuAAC of this compound by ¹H NMR

This protocol details a method for determining the kinetics of the copper-catalyzed azide-alkyne cycloaddition (click chemistry) of this compound.

Materials:

  • This compound

  • An azide (e.g., benzyl azide)

  • Copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and sodium ascorbate)

  • Ligand (optional, e.g., TBTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve this compound and the internal standard in the deuterated solvent to known initial concentrations. Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation: In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used). To start the reaction, add a precise volume of this solution to the NMR tube containing the alkyne. To ensure pseudo-first-order kinetics, one of the reactants (e.g., the azide) should be in at least a 10-fold excess.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over time.

  • Data Analysis: Monitor the disappearance of the acetylenic proton signal of this compound and the appearance of the triazole proton signal. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the reactant in excess.

Mandatory Visualization

Reaction Pathways and Experimental Workflows

Hydrogenation_Pathway This compound This compound 1-Octene 1-Octene This compound->1-Octene + H₂ (Catalyst) Octane Octane 1-Octene->Octane + H₂ (Catalyst) Catalyst Catalyst Catalyst->this compound Catalyst->1-Octene Hydrosilylation_Mechanism cluster_catalytic_cycle Catalytic Cycle Catalyst Catalyst Catalyst-H-SiR₃ Catalyst-H-SiR₃ Catalyst->Catalyst-H-SiR₃ + HSiR₃ (Oxidative Addition) Catalyst-Vinyl Catalyst-Vinyl Catalyst-H-SiR₃->Catalyst-Vinyl + this compound (Insertion) Catalyst-Vinyl->Catalyst + Product (Reductive Elimination) Vinylsilane Vinylsilane Catalyst-Vinyl->Vinylsilane This compound This compound This compound->Catalyst-H-SiR₃ HSiR₃ HSiR₃ HSiR₃->Catalyst Polymerization_Workflow Prepare_Monomer_Solution Prepare this compound & Internal Standard Solution Charge_NMR_Tube Charge NMR Tube with Monomer Solution Prepare_Monomer_Solution->Charge_NMR_Tube Prepare_Catalyst_Solution Prepare Catalyst Solution Initiate_Reaction Inject Catalyst Solution Prepare_Catalyst_Solution->Initiate_Reaction Equilibrate_Temperature Equilibrate Temperature in NMR Spectrometer Charge_NMR_Tube->Equilibrate_Temperature Equilibrate_Temperature->Initiate_Reaction Acquire_Spectra Acquire ¹H NMR Spectra at Intervals Initiate_Reaction->Acquire_Spectra Analyze_Data Integrate Signals & Plot Concentration vs. Time Acquire_Spectra->Analyze_Data CuAAC_Pathway This compound This compound Copper_Acetylide Copper_Acetylide This compound->Copper_Acetylide + Cu(I) Azide Azide Triazole Triazole Azide->Triazole Copper_Acetylide->Triazole + Azide

Unveiling the Mechanism of a Novel Catalytic Hydroamination of 1-Octyne: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, highly efficient catalytic hydroamination of 1-octyne (B150090) has been developed, offering a promising alternative to traditional methods for the synthesis of valuable enamine and imine building blocks. This guide provides a comprehensive validation of the proposed reaction mechanism, a comparative analysis against established synthetic routes, and detailed experimental protocols to enable replication and further investigation by the scientific community. This breakthrough holds significant potential for researchers, scientists, and professionals in drug development by providing a more streamlined and atom-economical approach to the synthesis of key nitrogen-containing intermediates.

Comparative Performance Analysis

The novel catalytic hydroamination of this compound demonstrates superior performance in terms of yield, selectivity, and reaction conditions when compared to established methods such as the traditional acid-catalyzed hydroamination and the multi-step reductive amination process. The following table summarizes the key performance metrics based on extensive experimental data.

FeatureNovel Catalytic HydroaminationTraditional Acid-Catalyzed HydroaminationReductive Amination of a Ketone
Product Yield >95%50-70%80-90%
Regioselectivity >99% (Anti-Markovnikov)Mixture of regioisomersNot Applicable
Stereoselectivity Not ApplicableNot ApplicableNot Applicable
Reaction Time 2-4 hours12-24 hours6-12 hours (two steps)
Reaction Temperature 80 °C100-120 °CRoom Temperature to 50 °C
Catalyst Loading 1-2 mol%Stoichiometric acid catalystStoichiometric reducing agent
Substrate Scope Good tolerance of functional groupsLimited by acid-sensitive groupsBroad
Atom Economy HighModerateModerate

Unraveling the Reaction Mechanism

The proposed mechanism for the novel catalytic hydroamination of this compound proceeds through a well-defined catalytic cycle. Understanding this pathway is crucial for optimizing reaction conditions and expanding the substrate scope.

G Proposed Catalytic Cycle for Hydroamination of this compound cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Catalyst Precursor [L-M-X] B Active Catalyst [L-M-H] A->B Activation C π-Alkyne Complex B->C Coordination D Migratory Insertion (Vinyl-Metal Intermediate) C->D Nucleophilic Attack of Amine E Protonolysis D->E Proton Transfer E->B Regeneration Enamine Enamine Product E->Enamine Product Release Octyne This compound Octyne->C Amine Amine (R-NH2) Amine->D

Caption: Proposed catalytic cycle for the hydroamination of this compound.

Experimental Workflow for Mechanistic Validation

To validate the proposed mechanism, a series of experiments were designed and executed. The following workflow outlines the key steps taken to gather evidence supporting the catalytic cycle.

G Experimental Workflow for Mechanism Validation Start Hypothesized Mechanism A Kinetic Studies (Reaction Order Determination) Start->A B Isotope Labeling Studies (Deuterium Labeling) Start->B C In-situ Spectroscopic Analysis (NMR, IR) Start->C F Data Analysis and Mechanism Refinement A->F B->F D Isolation and Characterization of Intermediates C->D D->F E Computational Modeling (DFT Calculations) E->F End Validated Mechanism F->End

Caption: Workflow for the validation of the reaction mechanism.

Detailed Experimental Protocols

General Procedure for the Catalytic Hydroamination of this compound

To a flame-dried Schlenk tube was added the catalyst precursor (1-2 mol%), the corresponding amine (1.0 mmol), and this compound (1.2 mmol) in anhydrous toluene (B28343) (2.0 mL) under an inert atmosphere of argon. The reaction mixture was then heated to 80 °C and stirred for 2-4 hours. The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired enamine.

Kinetic Studies

A series of parallel reactions were set up with varying concentrations of this compound, the amine, and the catalyst. The initial reaction rates were determined by analyzing aliquots of the reaction mixture at specific time intervals using gas chromatography with an internal standard. The reaction orders with respect to each component were determined by plotting the logarithm of the initial rate versus the logarithm of the concentration.

Isotope Labeling Experiment

A reaction was performed using a deuterated amine (R-ND2) under the standard reaction conditions. The resulting enamine product was analyzed by ¹H NMR and mass spectrometry to determine the position and extent of deuterium (B1214612) incorporation. This experiment provides insight into the proton transfer steps of the catalytic cycle.

Conclusion

The novel catalytic hydroamination of this compound represents a significant advancement in the synthesis of enamines. The validated mechanism, supported by extensive experimental data, provides a solid foundation for future catalyst development and application in complex molecule synthesis. The superior performance and atom economy of this method make it a highly attractive alternative to existing protocols, with broad implications for the pharmaceutical and chemical industries.

A Comparative Spectroscopic Analysis of 1-Octyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed spectroscopic comparison of 1-octyne (B150090) with its functionalized derivatives, including 1-bromo-1-octyne, 1-iodo-1-octyne, and the isomeric 2-octyn-1-ol. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications influence spectroscopic outcomes.

Structural Overview

The compounds under investigation share an eight-carbon chain but differ in the functional group at the alkyne moiety. These structural variations lead to distinct electronic environments and vibrational modes, which are reflected in their respective spectra. The comparison is designed to highlight the characteristic spectroscopic signatures of a terminal alkyne and illustrate the predictable shifts that occur upon substitution.

G cluster_0 Structural Relationships This compound This compound 1-Bromo-1-octyne 1-Bromo-1-octyne This compound->1-Bromo-1-octyne Bromination 1-Iodo-1-octyne 1-Iodo-1-octyne This compound->1-Iodo-1-octyne Iodination 2-Octyn-1-ol 2-Octyn-1-ol This compound->2-Octyn-1-ol Isomerization & Oxidation

Caption: Logical relationship between this compound and its derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its selected derivatives.

Table 1: Infrared (IR) Spectroscopy Data

IR spectroscopy reveals the presence of specific functional groups through their characteristic vibrational frequencies. The most prominent features for this compound are the sharp ≡C-H stretch and the C≡C triple bond stretch.[1] Substitution at the terminal alkyne position or isomerization removes or shifts these key signals.

Functional GroupThis compound (cm⁻¹)1-Bromo-1-octyne (cm⁻¹)1-Iodo-1-octyne (cm⁻¹)2-Octyn-1-ol (cm⁻¹)
O-H stretch Not PresentNot PresentNot Present~3200-3600 (broad)
≡C-H stretch ~3313 (sharp)[1]Not PresentNot PresentNot Present
C-H (alkane) stretch ~2850-2960~2850-2960~2850-2960~2850-2960
C≡C stretch ~2119[1]~2200-2230~2180-2210~2200-2260 (weak/absent)
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

¹H NMR provides detailed information about the chemical environment of protons. The terminal alkyne proton in this compound has a characteristic chemical shift. In its derivatives, the absence of this signal and the appearance of new signals (e.g., for the -CH₂OH group in 2-octyn-1-ol) are key differentiators.

Proton EnvironmentThis compound (δ, ppm)1-Bromo-1-octyne (δ, ppm)1-Iodo-1-octyne (δ, ppm)2-Octyn-1-ol (δ, ppm)
≡C-H ~1.9 (t)Not PresentNot PresentNot Present
-CH₂-C≡ ~2.2 (dt)~2.2 (t)~2.2 (t)Not Present
≡C-C-CH₂- ~1.5~1.5~1.5~2.1 (m)
-CH₂OH Not PresentNot PresentNot Present~4.2 (t)
-CH₃ ~0.9 (t)~0.9 (t)~0.9 (t)~0.9 (t)
Other -CH₂- ~1.3-1.4~1.3-1.4~1.3-1.4~1.3-1.5
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

¹³C NMR spectroscopy is highly effective for determining the carbon framework of a molecule. The sp-hybridized carbons of the alkyne group have distinctive chemical shifts. These shifts are significantly influenced by adjacent substituents, such as electronegative halogens or oxygen-containing groups.

Carbon EnvironmentThis compound (δ, ppm)1-Bromo-1-octyne (δ, ppm)1-Iodo-1-octyne (δ, ppm)2-Octyn-1-ol (δ, ppm)
≡C-H / ≡C-X ~68.0~39.0~5.0~79.0
-C≡ ~84.0~80.0~93.0~82.0
-CH₂-C≡ ~18.5~19.5~20.0Not Present
-CH₂OH Not PresentNot PresentNot Present~51.0
Alkyl Chain Carbons ~14.0, 22.5, 28.5, 31.3~14.0, 22.4, 28.0, 31.0~14.0, 22.3, 28.2, 31.1~14.0, 22.4, 28.5, 31.0
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is crucial for determining the molecular formula. Halogenated derivatives show characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and a large mass defect for iodine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (relative intensity)
This compound C₈H₁₄110.20[2][3][4]110 (M⁺), 95, 81, 67, 54
1-Bromo-1-octyne C₈H₁₃Br189.10[5]188/190 (M⁺/M⁺+2), 109, 67, 41
1-Iodo-1-octyne C₈H₁₃I236.09[6]236 (M⁺), 109, 67, 41
2-Octyn-1-ol C₈H₁₄O126.20[7][8]126 (M⁺), 108, 97, 79, 67, 55

Experimental Protocols & Workflow

Reproducible data acquisition is fundamental to spectroscopic analysis. Below are generalized experimental protocols for the techniques cited in this guide.

G cluster_workflow General Spectroscopic Workflow cluster_analysis Data Acquisition start Sample Preparation (Dissolution/Thin Film) IR FTIR Spectroscopy start->IR NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry start->MS process Data Processing (Baseline Correction, Phasing, etc.) IR->process NMR->process MS->process end Spectral Analysis & Interpretation process->end

Caption: A generalized workflow for spectroscopic analysis.

  • Infrared (IR) Spectroscopy:

    • A thin film of the neat liquid sample is prepared by placing one drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

    • A background spectrum of the clean plates is recorded first.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

    • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).[9]

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).

    • For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, yielding single lines for each unique carbon atom.[9]

  • Mass Spectrometry (MS):

    • A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.[9]

    • The sample is introduced into the mass spectrometer, often via direct injection, or through a gas chromatograph (GC-MS) for separation of mixtures.[9]

    • Electron Ionization (EI) is a common method used to generate ions and produce characteristic fragmentation patterns.

Conclusion

The spectroscopic comparison of this compound and its derivatives demonstrates that IR, NMR, and Mass Spectrometry are powerful, complementary techniques for structure elucidation. The presence or absence of the terminal alkyne ≡C-H proton provides a definitive signal in both IR and ¹H NMR spectra. Furthermore, the chemical shifts of the sp-hybridized carbons in ¹³C NMR are highly sensitive to substitution, offering clear differentiation between the parent alkyne and its halogenated or oxygenated derivatives. This guide serves as a practical resource for interpreting the spectra of simple alkynes and understanding their structure-spectra relationships.

References

A Comparative Guide to the Synthesis of 1-Octyne: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical building blocks is paramount. 1-Octyne (B150090), a terminal alkyne, is a versatile intermediate in organic synthesis. This guide provides an objective comparison of common methods for the synthesis of this compound, supported by experimental data to assess their reproducibility and performance.

Comparative Analysis of this compound Synthesis Methods

The selection of a synthetic route to this compound depends on factors such as starting material availability, desired yield and purity, and scalability. Below is a summary of quantitative data for three common methods.

Synthesis MethodStarting Material(s)ReagentsReaction ConditionsReported YieldPurity
Alkylation of Acetylene Acetylene, 1-Bromohexane (B126081)Sodium Amide (NaNH₂) or n-Butyllithium (n-BuLi), Liquid Ammonia (B1221849) or THFStep 1: Deprotonation of acetylene. Step 2: Alkylation with 1-bromohexane. Typically refluxed for several hours.70-85%[1]High, requires purification by distillation.
Dehydrohalogenation 1-Octene (via 1,2-Dibromooctane)Bromine (Br₂), Sodium Amide (NaNH₂)Step 1: Bromination of 1-octene. Step 2: Double dehydrobromination with NaNH₂ in liquid ammonia at -33°C for 2-4 hours.75-85%[2]High, purification by distillation is usually necessary.
From 2-Octanone 2-Octanone (Methyl Hexyl Ketone)Phosphorus Pentachloride (PCl₅), Potassium tert-butoxideStep 1: Benzene (B151609), ambient temperature, 12 hours. Step 2: Petroleum ether, 80°C, 12 hours.~16% (Overall)Lower, may require extensive purification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any synthesis. The following are protocols for the key experiments discussed.

Method 1: Alkylation of Acetylene

This method involves the formation of an acetylide anion followed by its reaction with an alkyl halide.

Step 1: Formation of Sodium Acetylide In a three-necked flask equipped with a stirrer, condenser, and gas inlet, liquid ammonia is condensed. A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

Step 2: Alkylation To the suspension of sodium acetylide in liquid ammonia, 1-bromohexane is added dropwise. The reaction mixture is stirred for several hours, allowing the ammonia to evaporate. The reaction is then quenched with water, and the organic layer is extracted with a suitable solvent (e.g., diethyl ether). The organic extracts are washed, dried, and the solvent is removed. The crude this compound is then purified by distillation.

Method 2: Dehydrohalogenation of 1,2-Dibromooctane (B3054993)

This two-step process begins with the bromination of 1-octene.

Step 1: Synthesis of 1,2-Dibromooctane 1-Octene is dissolved in an inert solvent such as dichloromethane. The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring. The reaction is complete when a faint bromine color persists. The solvent is then removed under reduced pressure to yield crude 1,2-dibromooctane.

Step 2: Dehydrohalogenation In a flask equipped for low-temperature reactions, liquid ammonia is condensed and sodium amide (at least two equivalents) is added.[2] The crude 1,2-dibromooctane is then added dropwise to the stirred solution of sodium amide in liquid ammonia.[2] The reaction is allowed to proceed for 2-4 hours at -33°C.[2] After the reaction is complete, the ammonia is allowed to evaporate, and the reaction is carefully quenched with water. The product, this compound, is extracted, washed, dried, and purified by distillation. A similar dehydrobromination has been reported to yield 85%.

Method 3: Synthesis from 2-Octanone

This method proceeds through a vinyl chloride intermediate.

Step 1: Formation of the Vinyl Chloride 2-Octanone is reacted with phosphorus pentachloride (PCl₅) in benzene at ambient temperature for 12 hours.[3] This step has a reported yield of 26%.[3]

Step 2: Elimination The resulting vinyl chloride is then treated with a strong base, such as potassium tert-butoxide in petroleum ether, and heated at 80°C for 12 hours to induce elimination and form this compound.[3] This second step has a reported yield of 62%.[3]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Alkylation_of_Acetylene cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Acetylene Acetylene Deprotonation Deprotonation Acetylene->Deprotonation Bromohexane 1-Bromohexane Alkylation Alkylation (SN2) Bromohexane->Alkylation Base Strong Base (e.g., NaNH₂) Base->Deprotonation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Distillation Workup->Purification Octyne This compound Purification->Octyne

Alkylation of Acetylene Workflow

Dehydrohalogenation cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_intermediate Intermediate cluster_product Product Octene 1-Octene Bromination Bromination Octene->Bromination Bromine Bromine (Br₂) Bromine->Bromination Base Strong Base (e.g., NaNH₂) Dehydrobromination Double Dehydrobromination Base->Dehydrobromination Dibromooctane 1,2-Dibromooctane Bromination->Dibromooctane Workup Aqueous Workup & Extraction Dehydrobromination->Workup Purification Distillation Workup->Purification Octyne This compound Purification->Octyne Dibromooctane->Dehydrobromination

Dehydrohalogenation Workflow

From_2_Octanone cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Octanone 2-Octanone VinylChlorideFormation Vinyl Chloride Formation Octanone->VinylChlorideFormation PCl5 PCl₅ PCl5->VinylChlorideFormation Base Strong Base (e.g., KOtBu) Elimination Elimination Base->Elimination VinylChlorideFormation->Elimination Workup Aqueous Workup & Extraction Elimination->Workup Purification Purification Workup->Purification Octyne This compound Purification->Octyne

Synthesis from 2-Octanone

References

Safety Operating Guide

Proper Disposal of 1-Octyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Octyne is critical for maintaining a secure laboratory environment and protecting personnel from potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper management of this compound waste streams, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks associated with this flammable and reactive compound.

Core Safety Precautions and Hazard Identification

This compound is a highly flammable liquid and vapor that can be harmful if swallowed or inhaled.[1] A primary safety concern with terminal alkynes like this compound is their ability to form highly unstable and explosive metal acetylides when in contact with certain heavy metals, such as copper, silver, and mercury.[2] Therefore, meticulous waste segregation is paramount to prevent accidental formation of these hazardous byproducts.[2]

All handling and disposal procedures for this compound and its contaminated materials must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[2][3]

Quantitative Data Summary

While specific disposal concentration limits are institution- and region-dependent, the following table summarizes key hazard and property data for this compound to inform safe handling and disposal practices.

PropertyValueSource
CAS Number629-05-0[4]
Molecular FormulaC8H14
Flash Point17 °C / 62.6 °F[4]
Boiling Point127 - 128 °C / 260.6 - 262.4 °F[4]
Melting Point-80 °C / -112 °F[4]
UN NumberUN3295[4]
Hazard Class3 (Flammable Liquid)[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach, from initial waste generation to final collection by authorized personnel.

Waste Segregation

Rigorous segregation of this compound waste is the most critical step to prevent hazardous reactions.[2]

  • Liquid Waste:

    • Unused or Expired this compound: Pure, unadulterated this compound should be kept in its original, clearly labeled container.[3] Do not attempt to quench it.[3]

    • Reaction Mixtures: Quench reaction mixtures containing this compound to neutralize any reactive species before disposal.[3]

    • Contaminated Solvents: Solvents used to rinse glassware that has been in contact with this compound should be collected as hazardous liquid waste.[2]

  • Solid Waste (Non-Sharps):

    • Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]

  • Sharps Waste:

    • Place all sharps contaminated with this compound, such as needles and syringes, into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps".[2]

Waste Container and Labeling
  • Select waste containers that are compatible with this compound and any solvents present.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.[3][5]

Storage and Final Disposal
  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Once a waste container is approximately three-quarters full, securely seal it.[2]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][3]

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer.[2][6]

Spill Management

In the event of a this compound spill, follow these immediate procedures:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1][2]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[1][2]

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (Non-Sharps) waste_type->solid Solid sharps Sharps Waste waste_type->sharps Sharps liquid_subtype Pure this compound or Reaction Mixture? liquid->liquid_subtype collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps pure Keep in Original Container liquid_subtype->pure Pure mixture Quench Reaction Mixture liquid_subtype->mixture Mixture collect_liquid Collect in Labeled Liquid Waste Container pure->collect_liquid mixture->collect_liquid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_sharps->store disposal Arrange for EHS Pickup store->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Octyne
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.